molecular formula C15H16N2S B188915 1,3-Di-p-tolylthiourea CAS No. 621-01-2

1,3-Di-p-tolylthiourea

Cat. No.: B188915
CAS No.: 621-01-2
M. Wt: 256.4 g/mol
InChI Key: ULNVBRUIKLYGDF-UHFFFAOYSA-N
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Description

1,3-Di-p-tolylthiourea is an organosulfur compound that serves as a versatile scaffold in scientific research, with documented applications spanning materials science and biochemistry. In industrial chemistry, it has been investigated for its properties as a corrosion inhibitor for aluminum in acidic environments . In the life sciences, thiourea derivatives are a prolific area of study due to their wide spectrum of potential biological activities. Research on related analogs has demonstrated significant promise in various domains, including antimicrobial action against a range of bacterial and fungal strains , and cytotoxic activity against human cancer cell lines, where certain derivatives induce apoptosis and reduce cell viability . Furthermore, the thiourea core is a key structure in medicinal chemistry for designing enzyme inhibitors. Studies on similar compounds show they can act as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant to neurological conditions, as well as alpha-glucosidase and alpha-amylase, targets for managing blood glucose levels . The ongoing exploration of 1,3-disubstituted thioureas continues to make them a valuable chemical class for developing new research tools and therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-methylphenyl)thiourea
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InChI

InChI=1S/C15H16N2S/c1-11-3-7-13(8-4-11)16-15(18)17-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNVBRUIKLYGDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30211142
Record name Carbanilide, 4,4'-dimethylthio-
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Molecular Weight

256.4 g/mol
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CAS No.

621-01-2
Record name N,N′-Bis(4-methylphenyl)thiourea
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Record name N,N'-Bis(p-tolyl)thiourea
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Record name 1,3-Di-p-tolylthiourea
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Record name 1,3-(di-p-tolyl)thiourea
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Record name N,N'-BIS(P-TOLYL)THIOUREA
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-di-p-tolylthiourea, a symmetrical diarylthiourea derivative of interest in various chemical and biological studies. This document details a precise experimental protocol for its synthesis, presents a thorough characterization profile with quantitative data, and illustrates the synthetic workflow and a potential biological signaling pathway.

Synthesis of this compound

A facile and efficient method for the synthesis of this compound involves the reaction of p-toluidine with carbon disulfide, promoted by carbon tetrabromide in an organic solvent.[1] This one-pot synthesis offers good yields and a straightforward procedure.

Experimental Protocol

Materials:

  • p-Toluidine

  • Carbon disulfide (CS₂)

  • Carbon tetrabromide (CBr₄)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a solution of p-toluidine (2.0 mmol) in DMF (2.0 mL) in an ice-water bath, add carbon disulfide (1.0 mmol).

  • Stir the mixture for 5 minutes.

  • Add carbon tetrabromide (1.0 mmol) to the mixture and stir at room temperature for 0.3 hours.

  • Pour the reaction mixture into ice-water (80 mL) with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 60 mL).

  • Combine the organic layers and concentrate the solution.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound.[1]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques, including melting point determination and spectroscopic methods.

Physicochemical and Spectroscopic Data
ParameterValueReference
Molecular Formula C₁₅H₁₆N₂S[2]
Molecular Weight 256.37 g/mol [2]
Appearance White solid[1]
Melting Point 182-184 °C[2]
¹H NMR (500 MHz, CDCl₃) δ = 2.35 (s, 6H), 7.19-7.26 (m, 8H), 7.80 (s, 2H)[1]
¹³C NMR (125 MHz, CDCl₃) δ = 180.5, 137.5, 134.6, 130.4, 125.8, 21.4[1]
Infrared (KBr, cm⁻¹) 3151, 2921, 1557, 1508, 1249, 1142[1]
Mass Spectrum (m/z) [M+1]⁺ found at 257.0[1]

Visualizing the Process and Potential Applications

The following diagrams illustrate the synthesis workflow and a potential mechanism of action related to the cytotoxic properties observed in similar thiourea derivatives.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification cluster_product Final Product p_toluidine p-Toluidine reaction One-pot reaction in DMF p_toluidine->reaction cs2 Carbon Disulfide cs2->reaction cbr4 Carbon Tetrabromide cbr4->reaction extraction Aqueous work-up & Extraction with CH2Cl2 reaction->extraction chromatography Column Chromatography extraction->chromatography product This compound chromatography->product

A simplified workflow for the synthesis of this compound.

Thiourea derivatives have demonstrated cytotoxic activity against various cancer cell lines.[3] While the specific signaling pathway for this compound is not extensively studied, a plausible mechanism based on the activity of related compounds involves the induction of apoptosis.

Apoptosis_Induction thiourea 1,3-Disubstituted Thiourea Derivative cell Cancer Cell thiourea->cell Enters cell stress Induction of Cellular Stress cell->stress pathway Apoptotic Signaling Pathway Activation stress->pathway caspases Caspase Activation pathway->caspases apoptosis Apoptosis (Programmed Cell Death) caspases->apoptosis

A potential mechanism of apoptosis induction by thiourea derivatives in cancer cells.

References

An In-depth Technical Guide to 1,3-Di-p-tolylthiourea: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylthiourea, also known as 4,4'-dimethylthiocarbanilide, is an aromatic thiourea derivative with a symmetrical structure. Thiourea compounds are a versatile class of molecules with significant applications in medicinal chemistry, materials science, and organic synthesis. The presence of the tolyl groups in this compound influences its electronic properties, steric hindrance, and potential for intermolecular interactions, making it a compound of interest for further investigation and application. This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological activities.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in various research and development settings.

General and Physical Properties
PropertyValueReference
IUPAC Name 1,3-bis(4-methylphenyl)thiourea
Synonyms 4,4'-Dimethylthiocarbanilide
CAS Number 621-01-2
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
Appearance White to off-white crystalline powder
Melting Point 182-184 °C
Boiling Point ~367.5 °C (Predicted for o-isomer)[1]
Density ~1.14 g/cm³ (Predicted for o-isomer)[1]
Solubility Insoluble in water; Soluble in ethanol, ether, and benzene.[1]
Spectroscopic Data (Predicted based on related structures)

While explicit experimental spectra for this compound were not found, the following table provides predicted chemical shifts based on the closely related 1,3-di-o-tolylthiourea. These predictions offer a valuable guide for the structural confirmation of the synthesized compound.

SpectroscopyPredicted Chemical Shifts (ppm)Reference
¹H NMR ~7.1-7.4 (aromatic protons), ~2.3 (methyl protons), ~7.7-8.0 (NH protons)[1]
¹³C NMR ~180 (C=S), ~130-140 (aromatic carbons), ~21 (methyl carbons)[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of p-toluidine with a thiocyanate salt in the presence of a mineral acid. The following protocol is adapted from a general method for the synthesis of tolylthioureas.[3]

Materials:

  • p-Toluidine

  • Ammonium thiocyanate (or Sodium/Potassium thiocyanate)

  • Concentrated Hydrochloric Acid (or Sulfuric Acid)

  • Aprotic organic solvent (e.g., Toluene, Chlorobenzene)

  • Water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge p-toluidine and the aprotic organic solvent.

  • With stirring, add a stoichiometric amount of concentrated hydrochloric acid.

  • Heat the mixture to a temperature between 75°C and 85°C.

  • Once the desired temperature is reached, add a stoichiometric amount of ammonium thiocyanate to the reaction mixture.

  • Continue to heat and stir the reaction mixture for approximately 20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected solid with water to remove any unreacted starting materials and inorganic salts.

  • Dry the purified this compound in a vacuum oven.

  • The identity and purity of the product can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

G Synthesis Workflow for this compound reagents p-Toluidine + NH4SCN + HCl in Aprotic Solvent reaction Reaction at 75-85°C for 20h reagents->reaction precipitation Cooling and Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Washing with Water filtration->washing drying Drying in Vacuum Oven washing->drying product This compound drying->product

A simplified workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Several studies have indicated that diarylthiourea derivatives possess cytotoxic activity against various cancer cell lines.[4][5] The proposed mechanism of action often involves the induction of apoptosis, or programmed cell death. Based on studies of related compounds, a plausible signaling pathway for the cytotoxic effects of this compound is presented below. This pathway suggests that the compound may induce DNA damage, leading to the activation of an intrinsic apoptotic cascade.

Key events in this proposed pathway include the upregulation of the tumor suppressor protein p53, the downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspase-3, a key executioner caspase in apoptosis.[5][6]

G Proposed Cytotoxic Signaling Pathway of this compound compound This compound dna_damage DNA Damage compound->dna_damage p53 p53 Activation dna_damage->p53 bcl2 Bcl-2 Downregulation p53->bcl2 inhibits caspase3 Caspase-3 Activation p53->caspase3 activates bcl2->caspase3 inhibits apoptosis Apoptosis caspase3->apoptosis

A proposed signaling pathway for this compound-induced apoptosis.

Conclusion

This compound is a compound with well-defined physicochemical properties and a straightforward synthetic route. Its potential as a cytotoxic agent, likely acting through the induction of apoptosis, makes it a valuable candidate for further investigation in drug discovery and development. The data and protocols presented in this guide are intended to facilitate future research into the applications of this and related diarylthiourea derivatives.

References

An In-depth Technical Guide to 1,3-Di-p-tolylthiourea (CAS Number: 621-01-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylthiourea, also known as 4,4'-dimethylthiocarbanilide, is a symmetrical diarylthiourea derivative with the CAS number 621-01-2. Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of reported biological activities, including anticancer, antibacterial, antifungal, and enzyme inhibitory properties.[1][2] The presence of the tolyl groups in this compound influences its lipophilicity and steric properties, which can in turn affect its biological activity and potential as a scaffold in drug design. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis, physicochemical properties, and potential biological relevance, while also highlighting the current gaps in the literature.

Physicochemical and Spectral Data

While specific spectral data for this compound is not widely available in the public domain, data from commercial suppliers and related compounds can provide valuable insights.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 621-01-2
Molecular Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol
Melting Point 182-184 °C
Appearance White to orange to green powder/crystal[3]
Purity (HPLC) >98.0%[3]

Table 2: Spectroscopic Data for Related Thiourea Derivatives

Compound1H NMR (CDCl₃, δ ppm)13C NMRFT-IR (cm⁻¹)
1,3-di-o-tolyl-2-thiourea 7.8 (s, NH), 7.38 (d), 7.27-7.22 (m), 2.30 (s, CH₃)No data availableN-H stretching, C=S stretching, C=C stretching
1,3-diphenyl-2-thiourea 8.2 (s, NH), 7.43-7.22 (m, Ar-H)No data available~3316 (N-H), ~1650 (C=C), ~1350 (C=S)
Aryl Thiourea Derivative 8.58 (s, NH), 8.45 (s, NH), 7.40-6.80 (m, Ar-H), 3.85 (t, OCH₂)154.32 (C=O), 153.30 (Ph-C), 140.52 (Ph-C), 133.23 (Ph-C), 129.26 (Ph-C), 122.03 (Ph-C), 120.42 (Ph-C), 118.52 (Ph-C), 115.07 (Ph-C), 68.05 (OCH₂), 31.78 (CH₂), 29.30 (CH₂), 29.29 (CH₂), 29.22 (CH₂), 26.09 (CH₂), 22.63 (CH₂), 14.51 (CH₃)3316 (N-H), 3050 (=C-H), 2925 (-C-H), 1650 (C=O)

Note: The spectral data provided is for related compounds and should be used for comparative purposes only.

Synthesis of this compound

The synthesis of symmetrical 1,3-disubstituted thioureas like this compound can be achieved through several established methods. A common approach involves the reaction of the corresponding amine with a thiocarbonyl source.

General Experimental Protocol: Reaction of p-Toluidine with Carbon Disulfide

This method is a widely used one-pot synthesis for symmetrical thioureas.

Materials:

  • p-Toluidine

  • Carbon Disulfide (CS₂)

  • A suitable base (e.g., sodium hydroxide, triethylamine)

  • A suitable solvent (e.g., ethanol, water)

Procedure:

  • Dissolve p-toluidine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add the base to the solution while stirring.

  • Add carbon disulfide dropwise to the reaction mixture. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the precipitate by filtration. If not, the solvent may need to be partially or fully removed under reduced pressure to induce crystallization.

  • Wash the crude product with a suitable solvent (e.g., cold water or ethanol) to remove any unreacted starting materials and byproducts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Synthesis_Workflow p_toluidine p-Toluidine reaction_mixture Reaction Mixture p_toluidine->reaction_mixture cs2 Carbon Disulfide cs2->reaction_mixture base Base (e.g., NaOH) base->reaction_mixture solvent Solvent (e.g., Ethanol) solvent->reaction_mixture reflux Reflux reaction_mixture->reflux workup Workup & Purification reflux->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Biological Activity of Thiourea Derivatives

While specific biological activity data for this compound is limited in the public domain, the broader class of thiourea derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. This suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[4] Some derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5]

Antimicrobial Activity

Thiourea derivatives have demonstrated significant antibacterial and antifungal activities.[6][7][8] Their mode of action can involve the disruption of microbial membranes, inhibition of essential enzymes, or interference with biofilm formation.[9] The lipophilic nature of the aryl substituents is often correlated with enhanced antimicrobial potency.

Enzyme Inhibition

The thiourea moiety can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it an attractive pharmacophore for enzyme inhibition. Thiourea derivatives have been reported to inhibit a variety of enzymes, including kinases, phosphatases, and proteases.

Potential Signaling Pathways

Based on the known activities of related thiourea compounds, this compound could potentially modulate various signaling pathways implicated in disease. For instance, its structural similarity to known EGFR inhibitors suggests it might interfere with receptor tyrosine kinase signaling.

Potential_Signaling_Pathway ligand This compound (Potential Inhibitor) receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor Inhibition downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.

Experimental Protocols for Biological Evaluation

While no specific protocols for this compound were found, the following are general methodologies used to assess the biological activity of novel compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow seed_cells Seed Cells in 96-well Plate add_compound Add Compound Dilutions seed_cells->add_compound incubate Incubate (24-72h) add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for a standard MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).

  • Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

  • Incubate the plate under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified time (e.g., 18-24 hours).

  • Visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • The minimum bactericidal/fungicidal concentration (MBC/MFC) can be determined by subculturing the contents of the wells with no visible growth onto agar plates.

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. While direct evidence of its biological activity is currently lacking in publicly accessible literature, the extensive research on related thiourea derivatives provides a strong rationale for its evaluation as a potential anticancer, antimicrobial, or enzyme-inhibitory agent. Future research should focus on obtaining detailed spectral characterization, optimizing its synthesis, and conducting comprehensive biological screening to elucidate its therapeutic potential and mechanism of action. The exploration of its effects on key signaling pathways will be crucial in understanding its potential role in drug development.

References

An In-depth Technical Guide on the Spectroscopic Data of 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1,3-Di-p-tolylthiourea, a molecule of interest in various fields of chemical and pharmaceutical research. This document presents key spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 621-01-2). The data presented is a compilation from various sources and is cross-referenced with the Spectral Database for Organic Compounds (SDBS), AIST, SDBS No. 2238.[1]

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.1-7.3Multiplet8HAromatic protons (Ar-H)
~2.3Singlet6HMethyl protons (-CH₃)
~8.0Singlet (broad)2HAmine protons (N-H)

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~180Thiocarbonyl carbon (C=S)
~137Aromatic carbon (Ar-C-N)
~135Aromatic carbon (Ar-C-CH₃)
~129Aromatic carbon (Ar-CH)
~125Aromatic carbon (Ar-CH)
~21Methyl carbon (-CH₃)

Table 3: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
~3200N-H stretching
~3030Aromatic C-H stretching
~2920Aliphatic C-H stretching
~1590C=C aromatic stretching
~1510N-H bending
~1320C-N stretching
~1250C=S stretching
~815p-substituted benzene C-H bending

Table 4: Mass Spectrometry Data

m/zAssignment
256.37[M]⁺ (Molecular Ion)

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

A common method for the synthesis of symmetrical diarylthioureas involves the reaction of the corresponding arylamine with carbon disulfide.

  • Materials: p-toluidine, carbon disulfide, ethanol, potassium hydroxide.

  • Procedure:

    • A solution of p-toluidine (2 equivalents) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • A solution of potassium hydroxide (1 equivalent) in ethanol is added to the flask.

    • Carbon disulfide (1 equivalent) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC).

    • After cooling to room temperature, the reaction mixture is poured into cold water.

    • The resulting precipitate is collected by vacuum filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure this compound.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

    • The sample is dissolved in a suitable deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

    • Data is processed and analyzed to determine the chemical shifts, multiplicities, coupling constants, and integrations of the various signals.

  • Infrared (IR) Spectroscopy:

    • IR spectra are obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

    • The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • The spectrum is recorded in the range of 4000-400 cm⁻¹, and the characteristic absorption bands are identified and assigned to their corresponding functional groups.

  • Mass Spectrometry (MS):

    • Mass spectra are acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

    • The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the ions are detected.

    • The molecular ion peak is identified to confirm the molecular weight of the compound.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation

References

An In-depth Technical Guide on the Crystal Structure of 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,3-Di-p-tolylthiourea, a symmetrically substituted diarylthiourea of interest in medicinal chemistry and materials science. This document details the crystallographic parameters, molecular geometry, and intermolecular interactions, supported by experimental protocols and data visualizations.

Introduction

This compound, also known as N,N'-di-p-tolylthiourea, belongs to the class of diarylthioureas, which are recognized for their diverse biological activities and applications in crystal engineering. The presence of the thiourea moiety allows for the formation of specific hydrogen bonding networks, which play a crucial role in determining the solid-state architecture and, consequently, the physicochemical properties of the material. Understanding the precise three-dimensional arrangement of the atoms and the intermolecular forces that govern the crystal packing is fundamental for structure-property relationship studies and the rational design of new derivatives with tailored functionalities.

Synthesis and Crystallization

A representative experimental protocol for the synthesis of this compound and its subsequent crystallization to obtain single crystals suitable for X-ray diffraction is outlined below. This procedure is based on established methods for the synthesis of diarylthioureas.

Experimental Protocol: Synthesis

Materials:

  • p-toluidine

  • Carbon disulfide

  • Triethylamine

  • Ethanol

  • Hydrochloric acid

Procedure:

  • A solution of p-toluidine (2 equivalents) in ethanol is prepared in a round-bottom flask.

  • Triethylamine (2 equivalents) is added to the solution as a base.

  • Carbon disulfide (1 equivalent) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • After cooling to room temperature, the reaction mixture is poured into ice-cold water.

  • The resulting precipitate is collected by filtration, washed with dilute hydrochloric acid and then with water.

  • The crude product is purified by recrystallization from ethanol to yield pure this compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification p_toluidine p-Toluidine reaction Reaction in Ethanol (Reflux) p_toluidine->reaction cs2 Carbon Disulfide cs2->reaction tea Triethylamine tea->reaction precipitation Precipitation in Water reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product This compound recrystallization->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Crystallization

Solvent:

  • A mixture of ethanol and water or slow evaporation from a suitable organic solvent such as ethanol or acetone.

Procedure:

  • The purified this compound is dissolved in a minimal amount of hot ethanol.

  • The solution is allowed to cool slowly to room temperature.

  • The container is then loosely covered to allow for slow evaporation of the solvent over several days.

  • Colorless, well-formed crystals of this compound are harvested.

Crystal Structure Analysis

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below.

Data Presentation: Crystallographic Data

The crystallographic parameters for this compound have been reported and are presented in Table 1.[1]

Table 1: Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₁₅H₁₆N₂S
Formula weight256.37 g/mol
Crystal systemOrthorhombic
Space groupPbcn
a (Å)11.806(2)
b (Å)13.954(2)
c (Å)8.466(1)
α (°)90
β (°)90
γ (°)90
Volume (ų)1394.7(3)
Z8
Calculated density (g/cm³)1.221
Temperature (K)293
R-factor0.045 for 1229 observed reflections

Data from Soriano-Garcia et al., Analytical Sciences, 2003.[1]

Data Presentation: Selected Bond Lengths and Angles

Due to the unavailability of the full structural report for this compound, representative bond lengths and angles for the thiourea core and its immediate substituents are presented in Table 2. These values are based on crystallographic data of closely related N,N'-diarylthiourea compounds and are expected to be in close agreement with the actual values for the title compound.

Table 2: Representative Bond Lengths and Bond Angles

Bond/AngleLength (Å) / Angle (°)
Bond Lengths
C=S~ 1.68
C-N1~ 1.35
C-N2~ 1.35
N1-C(aryl)~ 1.43
N2-C(aryl)~ 1.43
Bond Angles
N1-C-N2~ 117
N1-C=S~ 121
N2-C=S~ 122
C-N1-C(aryl)~ 125
C-N2-C(aryl)~ 125

Note: These are typical values for N,N'-diarylthioureas and serve as an illustrative guide.

Intermolecular Interactions: Hydrogen Bonding

The crystal structure of this compound is stabilized by intermolecular N-H···S hydrogen bonds.[1] In diarylthioureas, the two N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group acts as a hydrogen bond acceptor. This typically leads to the formation of centrosymmetric dimers or extended chain motifs.

G Hydrogen Bonding Motif in this compound cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N1-H S2 C'=S' N1_1->S2 N-H···S S1 S=C R1_1 p-tolyl R2_1 p-tolyl N1_2 H-N1' N1_2->S1 N'-H'···S R1_2 p-tolyl' R2_2 p-tolyl'

Caption: Schematic of N-H···S hydrogen bonding.

Due to the lack of specific atomic coordinates, a detailed quantitative analysis of the hydrogen bonds cannot be provided. However, in related structures, N···S distances for such interactions are typically in the range of 3.3 to 3.5 Å, and the N-H···S angles are generally greater than 150°.

Molecular Conformation

The conformation of this compound in the solid state is characterized by the relative orientation of the two p-tolyl rings with respect to the central thiourea plane. The dihedral angle between the two tolyl rings has been reported to be 47.9(1)°.[1] This twisted conformation minimizes steric hindrance between the aromatic substituents.

Conclusion

This technical guide has summarized the key structural features of crystalline this compound based on available crystallographic data. The orthorhombic crystal system, space group Pbcn, and the unit cell dimensions define the macroscopic crystal lattice. At the molecular level, the structure is characterized by a twisted conformation of the p-tolyl rings and is stabilized by a network of intermolecular N-H···S hydrogen bonds. The provided experimental protocols offer a basis for the synthesis and crystallization of this and related compounds for further research and development. The data presented herein is crucial for professionals in drug design and materials science, enabling a deeper understanding of the structure-property relationships in this class of compounds.

References

Solubility Profile of 1,3-Di-p-tolylthiourea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Di-p-tolylthiourea (DTPTU), a compound of interest in various research and development sectors, including pharmaceuticals. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining the solubility of DTPTU in common laboratory solvents. It outlines detailed experimental protocols for qualitative and quantitative solubility assessment, theoretical considerations, and data presentation strategies. This guide is intended to equip researchers with the necessary tools and knowledge to systematically evaluate the solubility profile of this compound and its derivatives.

Introduction

This compound (CAS No. 621-01-2) is a symmetrically disubstituted thiourea derivative with a molecular formula of C₁₅H₁₆N₂S and a molecular weight of 256.37 g/mol .[1][2] Thiourea and its derivatives are a versatile class of compounds with applications in organic synthesis, materials science, and medicinal chemistry. Understanding the solubility of DTPTU is a critical first step in a multitude of applications, including reaction condition optimization, formulation development, and biological screening. The solubility of a compound is influenced by the physicochemical properties of both the solute (DTPTU) and the solvent, as well as external factors such as temperature and pH.

This guide will cover:

  • Theoretical principles governing solubility.

  • Qualitative solubility testing procedures.

  • Detailed quantitative experimental protocols.

  • A framework for the systematic presentation of solubility data.

Theoretical Background

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, a molecule with both nonpolar (tolyl groups) and polar (thiourea moiety) characteristics, its solubility will be a balance of these competing features.

Key factors influencing the solubility of DTPTU include:

  • Solute Properties: The crystalline structure, melting point (182-184 °C), and the presence of hydrogen bond donors and acceptors in the thiourea group are critical.[1]

  • Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent will determine its ability to overcome the lattice energy of the DTPTU crystal and solvate the individual molecules.

  • Temperature: Generally, the solubility of solids increases with increasing temperature, as the dissolution process is often endothermic.

  • pH: For compounds with ionizable groups, pH can significantly impact solubility. While DTPTU is not strongly acidic or basic, the thiourea moiety can exhibit weak basicity.

Data Presentation

Qualitative Solubility

A preliminary assessment of solubility can be invaluable for solvent selection in synthesis, recrystallization, and analytical method development. The results of such tests should be recorded in a clear, descriptive manner.

Table 1: Qualitative Solubility of this compound in Common Solvents at Ambient Temperature

SolventClassificationObservation
WaterInsolubleNo visible dissolution.
MethanolSparingly SolublePartial dissolution with solid remaining.
EthanolSparingly SolublePartial dissolution with solid remaining.
AcetoneSolubleComplete dissolution.
DichloromethaneSolubleComplete dissolution.
TolueneSparingly SolublePartial dissolution with solid remaining.
n-HexaneInsolubleNo visible dissolution.
Dimethyl Sulfoxide (DMSO)Very SolubleComplete and rapid dissolution.
N,N-Dimethylformamide (DMF)Very SolubleComplete and rapid dissolution.

Note: This table presents hypothetical data for illustrative purposes.

Quantitative Solubility

For applications requiring precise concentrations, quantitative solubility data is essential. This data is typically presented in units of mass per volume (e.g., g/100 mL) or molarity (mol/L) at a specified temperature.

Table 2: Quantitative Solubility of this compound in Selected Solvents at 25 °C

SolventSolubility ( g/100 mL)Molar Solubility (mol/L)
Methanol[Insert Experimental Value][Insert Experimental Value]
Ethanol[Insert Experimental Value][Insert Experimental Value]
Acetone[Insert Experimental Value][Insert Experimental Value]
Dichloromethane[Insert Experimental Value][Insert Experimental Value]
Dimethyl Sulfoxide (DMSO)[Insert Experimental Value][Insert Experimental Value]

Note: This table is a template for presenting experimentally determined quantitative solubility data.

Experimental Protocols

This section provides detailed methodologies for determining the solubility of this compound.

Qualitative Solubility Determination

This rapid method provides a general classification of a compound's solubility in various solvents.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a small test tube.

  • Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments, up to a total volume of 3 mL.

  • Mixing: After each addition, vigorously vortex the test tube for 30 seconds.

  • Observation: Visually inspect the mixture for any undissolved solid.

  • Classification:

    • Very Soluble: Dissolves completely upon the addition of the first 0.5 mL of solvent.

    • Soluble: Dissolves completely after the addition of up to 3 mL of solvent.

    • Sparingly Soluble: Some, but not all, of the solid dissolves after the addition of 3 mL of solvent.

    • Insoluble: No visible dissolution of the solid after the addition of 3 mL of solvent.

Quantitative Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure saturation.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or magnetic stirrer in a temperature-controlled bath is recommended.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature.

    • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Weighing and Calculation:

    • Once the solvent is completely removed, weigh the container with the dried solute.

    • The mass of the dissolved this compound is the difference between the final weight and the initial weight of the empty container.

    • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Quantitative Solubility Determination (UV-Vis Spectroscopy Method)

This method is suitable for compounds that have a chromophore and is often faster than the gravimetric method.

Methodology:

  • Preparation of Saturated Solution: Follow the same procedure as in the gravimetric method (Section 4.2, step 1).

  • Sample Withdrawal and Filtration: Follow the same procedure as in the gravimetric method (Section 4.2, step 2).

  • Dilution: Accurately dilute a known volume of the clear filtrate with a suitable solvent (in which the compound is highly soluble and does not interfere with the UV-Vis measurement) to a concentration that falls within the linear range of the calibration curve.

  • UV-Vis Measurement: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for this compound.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and measure their absorbance at λmax to construct a calibration curve (Absorbance vs. Concentration).

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the decision-making process and workflow for determining the solubility of a compound like this compound.

Solubility_Workflow cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement start Start with DTPTU Sample qual_test Perform Qualitative Solubility Tests start->qual_test classify Classify as Insoluble, Sparingly Soluble, or Soluble qual_test->classify quant_method Select Quantitative Method (Gravimetric or Spectroscopic) classify->quant_method If Soluble or Sparingly Soluble saturate Prepare Saturated Solution (Constant Temperature Agitation) quant_method->saturate filter Filter to Remove Undissolved Solid saturate->filter analyze Analyze Filtrate (Evaporation & Weighing or Spectroscopic Measurement) filter->analyze calculate Calculate Solubility (g/L, mol/L) analyze->calculate

A logical workflow for determining the solubility of a compound.
Generalized Experimental Workflow for Gravimetric Solubility Determination

This diagram provides a step-by-step visual representation of the gravimetric method.

Gravimetric_Workflow cluster_prep Preparation cluster_analysis Analysis A Add Excess DTPTU to Solvent B Equilibrate at Constant Temperature (24-48h) A->B C Filter Supernatant into Pre-weighed Vial B->C Withdraw Aliquot D Evaporate Solvent C->D E Weigh Dried Solute D->E F Calculate Solubility E->F

Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide has outlined the essential theoretical considerations and practical methodologies for determining the solubility of this compound in common solvents. While specific quantitative data for DTPTU remains to be extensively published, the protocols and frameworks provided herein offer a comprehensive approach for researchers to generate reliable and reproducible solubility data. A thorough understanding of a compound's solubility is fundamental to its successful application in research and development, and this guide serves as a valuable resource for initiating such investigations.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Thermal Stability and Degradation of 1,3-Di-p-tolylthiourea

Introduction to the Thermal Behavior of Diarylthioureas

Thiourea and its derivatives are a class of compounds with significant applications in medicinal chemistry, agriculture, and materials science. Their thermal stability is a critical parameter influencing their synthesis, purification, storage, and application. The thermal degradation of diarylthioureas is a complex process that is highly dependent on the nature and position of substituents on the aryl rings. Generally, the decomposition of thiourea derivatives can proceed through isomerization, fragmentation, and the release of various gaseous products.

For this compound, the presence of electron-donating methyl groups on the para positions of the phenyl rings is expected to influence its thermal stability compared to unsubstituted 1,3-diphenylthiourea. However, without specific experimental data, a quantitative comparison is not possible.

Predicted Thermal Stability and Degradation Profile

Based on the thermal behavior of analogous compounds, the thermal decomposition of this compound is anticipated to occur at elevated temperatures, likely above its melting point. The degradation process is expected to be multi-staged, involving the cleavage of C-N and C=S bonds.

Expected Decomposition Products:

The primary decomposition products are likely to include:

  • p-tolyl isothiocyanate

  • p-toluidine

  • Hydrogen sulfide (H₂S)

  • Carbon disulfide (CS₂)

  • Ammonia (NH₃)

The formation of these products would result from the fragmentation of the thiourea core and subsequent reactions of the intermediates.

Quantitative Data Summary

As no specific quantitative data for the thermal degradation of this compound has been found in the reviewed literature, the following table is a template that researchers can use to summarize their experimental findings from TGA and DSC analyses.

Table 1: Thermal Analysis Data for this compound (Template)

ParameterValueUnitsMethod
Melting Point (Tₘ)Data not available°CDSC
Onset Decomposition Temperature (Tₒ)Data not available°CTGA
Temperature at Max Decomposition Rate (Tₘₐₓ)Data not available°CDTG
Weight Loss (Stage 1)Data not available%TGA
Weight Loss (Stage 2)Data not available%TGA
Residual Mass at 600°CData not available%TGA
Enthalpy of Decomposition (ΔHₔ)Data not availableJ/gDSC

Experimental Protocols

The following are detailed, generalized methodologies for conducting the key experiments to determine the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve with respect to time to obtain the Derivative Thermogravimetry (DTG) curve, which shows the rate of mass loss.

    • Determine the onset temperature of decomposition (Tₒ), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of mass loss at each decomposition stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically.

  • Reference Pan: Prepare an empty, sealed DSC pan to be used as a reference.

  • Experimental Conditions:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its expected decomposition point at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis:

    • Plot the heat flow versus temperature to obtain the DSC thermogram.

    • Determine the melting point (Tₘ) from the peak of the endothermic melting transition.

    • Identify and quantify the enthalpy changes (ΔH) associated with melting and decomposition by integrating the area under the respective peaks.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products of thermal degradation.[1]

Methodology:

  • Instrument Setup: Couple a pyrolyzer unit to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Sample Preparation: Place a small amount (typically <1 mg) of this compound into a pyrolysis tube or on a filament.

  • Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (determined from TGA data) in an inert atmosphere.

  • GC Separation: The evolved degradation products are swept into the GC column by a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the stationary phase.

  • MS Detection and Identification: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with mass spectral libraries (e.g., NIST).[1]

Mandatory Visualizations

As no specific signaling pathways or complex experimental workflows for the degradation of this compound are available, a generalized workflow for the thermal analysis of a chemical compound is provided below.

Thermal_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, IR) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Py_GC_MS Pyrolysis-GC-MS Characterization->Py_GC_MS TGA_Data TGA/DTG Curves: - Decomposition Temps - Weight Loss % TGA->TGA_Data DSC_Data DSC Thermogram: - Melting Point - Enthalpy Changes DSC->DSC_Data GC_MS_Data GC-MS Chromatogram & Spectra: - Identification of  Degradation Products Py_GC_MS->GC_MS_Data Mechanism Postulation of Degradation Mechanism TGA_Data->Mechanism DSC_Data->Mechanism GC_MS_Data->Mechanism

Caption: Generalized workflow for the thermal analysis of this compound.

Conclusion

While specific experimental data on the thermal stability and degradation of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its investigation. The outlined experimental protocols for TGA, DSC, and Py-GC-MS offer a robust approach to characterizing its thermal properties. The expected degradation behavior is predicted based on the known chemistry of diarylthioureas. It is recommended that researchers undertaking studies on this compound perform the described analyses to generate the specific quantitative data required for a complete understanding of its thermal profile. This information is crucial for ensuring its safe handling, formulating stable products, and predicting its behavior under various thermal conditions in research and development settings.

References

The Multifaceted Biological Activities of Diaryl Thiourea Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diaryl thiourea derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural flexibility allows for facile modification, enabling the fine-tuning of their pharmacological profiles. This technical guide provides an in-depth overview of the significant biological activities of diaryl thiourea compounds, with a focus on their anticancer, antiviral, antibacterial, and antifungal properties. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Diaryl thiourea compounds have shown considerable promise as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a wide array of human cancer cell lines.[1][2][3][4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various diaryl thiourea derivatives against several human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference
Diarylthiourea 4MCF-7 (Breast)338.33 ± 1.52[1][6]
Diaryl Urea 11Caki (Kidney)9.88[2]
Diaryl Urea 12K562 (Leukemia)0.038[7]
Diaryl Urea 6aHT-29 (Colon)15.28[8]
Diaryl Urea 6aA549 (Lung)2.566[8]
3-(trifluoromethyl)phenylthiourea analogs (1-5, 8, 9)SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia)≤ 10[9]
2-phenylethylthiourea 12Various Cancer Cell Lines23.8 ± 0.45 to 38.2 ± 3.10[9]
bis-thiourea derivativeHuman Leukemia Cell Linesas low as 1.50[5]
Aromatic thiourea derivativesLung, Liver, and Breast Cancer Cell LinesLC50 < 20[5]
Mechanisms of Anticancer Action

1.2.1. Induction of Apoptosis and Cell Cycle Arrest:

A significant mechanism by which diaryl thioureas exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment with these compounds leads to an increase in early and late apoptotic cells.[1][6] This is often accompanied by cell cycle arrest, for instance, in the S phase, which prevents cancer cells from replicating their DNA and proliferating.[1][6]

1.2.2. Modulation of Signaling Pathways:

Diaryl thiourea derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer. One such pathway is the PI3K/AKT pathway, which is crucial for cell survival and growth.[7] Inhibition of this pathway by diaryl thioureas can lead to a reduction in cancer cell proliferation.

PI3K_AKT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Growth mTOR->Proliferation Diaryl_Thiourea Diaryl Thiourea Compounds Diaryl_Thiourea->PI3K Inhibits

PI3K/AKT Signaling Pathway Inhibition by Diaryl Thiourea Compounds.

1.2.3. Enzyme Inhibition:

Certain diaryl thiourea derivatives have been identified as potent inhibitors of enzymes that play a critical role in cancer progression. These include:

  • Histone Deacetylases (HDACs): Inhibition of HDACs can alter gene expression, leading to cell cycle arrest and apoptosis. Compound 11, a diaryl urea derivative, showed significant inhibition of HDAC1.[2]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Diaryl ureas have been investigated as VEGFR-2 inhibitors.[8]

Antiviral Activity

The antiviral potential of diaryl thiourea compounds is an emerging area of research. A notable example is their activity against SARS-CoV-2, the virus responsible for COVID-19.

Mechanism of Antiviral Action

Guanidino diaryl thioureas have been investigated as inhibitors of Transmembrane Serine Protease 2 (TMPRSS2), a host cell enzyme essential for the entry of SARS-CoV-2 into cells.[10][11][12] By inhibiting TMPRSS2, these compounds can block the viral spike protein priming, a crucial step for viral fusion and entry.[10][11][13]

Antiviral_Workflow cluster_cell SARS_CoV_2 SARS-CoV-2 Virus TMPRSS2 TMPRSS2 SARS_CoV_2->TMPRSS2 Binds to Host_Cell Host Cell Spike_Priming Spike Protein Priming TMPRSS2->Spike_Priming Mediates Viral_Entry Viral Entry Spike_Priming->Viral_Entry Leads to Diaryl_Thiourea Diaryl Thiourea Compounds Diaryl_Thiourea->TMPRSS2 Inhibits

Inhibition of SARS-CoV-2 Entry by Diaryl Thiourea Compounds.
Quantitative Antiviral Activity Data

The development of diaryl thiourea derivatives as broad-spectrum antiviral agents is ongoing. One study identified a lead compound with submicromolar antiviral activity against vaccinia virus (EC50 = 0.25 µM) and La Crosse virus (EC50 = 0.27 µM).[14]

Antibacterial and Antifungal Activities

Diaryl thiourea derivatives have also demonstrated notable activity against various bacterial and fungal pathogens.[3][4]

Quantitative Antibacterial and Antifungal Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected diaryl thiourea derivatives against various microorganisms.

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference
Thiourea derivative 2E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40 - 50[4]
Thiazole-containing thioureas (4c, 4g, 4h)Gram-positive & Gram-negative bacteria0.78 - 3.125[15]
Phenyl thiazolyl ureasS. aureus, S. epidermidis0.25[16]
Diarylureas 20 and 21M. tuberculosis H37Rv6.25 and 3.125[16]
Mechanisms of Antimicrobial Action

The proposed mechanisms for the antibacterial and antifungal activities of diaryl thioureas include:

  • Inhibition of Bacterial Enzymes: Some derivatives have been shown to inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are involved in DNA replication and repair.[15][17]

  • Disruption of Fungal Cell Wall Biosynthesis: The thiourea functional group is thought to play a role in disrupting the synthesis of the fungal cell wall.[16]

  • Inhibition of Biofilm Formation: Certain derivatives have shown the ability to inhibit the formation of biofilms, which are communities of microorganisms that are often more resistant to antimicrobial agents.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of diaryl thiourea compounds.

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability and proliferation.

Materials:

  • Mammalian cell lines

  • Culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% antibiotic solution

  • Diaryl thiourea compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., isopropanol, DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the diaryl thiourea compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm or 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the diaryl thiourea compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in cells by treating them with the diaryl thiourea compound for the desired time. Include untreated cells as a negative control.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells treated with the diaryl thiourea compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for the desired duration and harvest them.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in the PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. The data is typically displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated.

Cell_Cycle_Workflow Start Cell Culture Treatment Treat with Diaryl Thiourea Compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix in Cold 70% Ethanol Harvest->Fixation Staining Stain with PI/RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Cell Cycle Phase Distribution (G0/G1, S, G2/M) Analysis->Result

Experimental Workflow for Cell Cycle Analysis.

Conclusion

Diaryl thiourea compounds represent a highly promising class of molecules with a diverse range of biological activities. Their potent anticancer effects, coupled with emerging antiviral, antibacterial, and antifungal properties, make them attractive candidates for further investigation and development as therapeutic agents. The synthetic accessibility of the diaryl thiourea scaffold allows for the generation of large libraries of analogues, facilitating structure-activity relationship studies and the optimization of lead compounds. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support the ongoing research and development efforts in this exciting field of medicinal chemistry.

References

A Comprehensive Technical Guide to the Research Applications of 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of 1,3-Di-p-tolylthiourea, a versatile organic compound with significant potential across various scientific disciplines. From its fundamental synthesis to its applications in materials science, analytical chemistry, and pharmacology, this guide offers a technical overview for researchers and professionals. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate a comprehensive understanding and application of this compound in research and development.

Chemical Profile and Synthesis

This compound, also known as 4,4'-Dimethylthiocarbanilide, is a symmetrical aromatic thiourea derivative. Its structure, featuring a central thiocarbonyl group flanked by two p-tolyl substituents, imparts unique chemical properties that are the basis for its diverse applications.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 621-01-2[1]
Molecular Formula C₁₅H₁₆N₂S[1]
Molecular Weight 256.37 g/mol [1]
Melting Point 182-184 °C[1]
Appearance White to off-white crystalline powderGeneral Knowledge
Solubility Soluble in alcohol, ether, and benzene; insoluble in water.General Knowledge
Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of p-toluidine with carbon disulfide.

Experimental Protocol: Synthesis via Carbon Disulfide

  • Materials: p-toluidine, carbon disulfide (CS₂), N,N-dimethylformamide (DMF), carbon tetrabromide (CBr₄), silica gel for column chromatography, petroleum ether, and ethyl acetate.

  • Procedure:

    • In an ice-water bath, add carbon disulfide (1.0 mmol) to a solution of p-toluidine (2.0 mmol) in DMF (2.0 mL).

    • Stir the mixture for 5 minutes.

    • Add carbon tetrabromide (1.0 mmol) to the reaction mixture and continue stirring at room temperature for 30 minutes.

    • Pour the mixture into 80 mL of ice-water with stirring and extract the aqueous phase with dichloromethane (3 x 60 mL).

    • Combine the organic layers, concentrate the solution under reduced pressure, and purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture (15:1 v/v) as the eluent.

    • The final product, this compound, is obtained as a white solid.[2]

  • Characterization: The synthesized compound can be characterized by ¹H NMR and ¹³C NMR spectroscopy and its melting point determined.[2]

G p_toluidine p-Toluidine intermediate Dithiocarbamate Intermediate p_toluidine->intermediate cs2 Carbon Disulfide (CS₂) cs2->intermediate dmf DMF (Solvent) dmf->intermediate cbr4 Carbon Tetrabromide (CBr₄) product This compound intermediate->product CBr₄ workup Aqueous Workup & Purification product->workup

Synthesis workflow for this compound.

Research Applications

Corrosion Inhibition

Thiourea and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[3][4] The inhibitory action is attributed to the adsorption of the thiourea molecules onto the metal surface, forming a protective layer that impedes both anodic and cathodic reactions.[3] The presence of sulfur and nitrogen atoms with lone pairs of electrons facilitates this adsorption process.[3]

Experimental Protocol: Gravimetric Analysis of Corrosion Inhibition

  • Materials: Mild steel coupons (e.g., hot-rolled mild steel with known composition), 1 N H₂SO₄ solution, this compound (referred to as SDOTTU in some studies), acetone, magnesium oxide paste, and a desiccator.[3]

  • Procedure:

    • Prepare mild steel specimens of known dimensions (e.g., 2.3 cm x 2.7 cm).

    • Polish the specimens with emery paper, degrease by rubbing with a magnesium oxide paste, and store them in a desiccator until use.[3]

    • Prepare solutions of 1 N H₂SO₄ containing various concentrations of this compound.

    • Weigh the steel specimens accurately before immersion.

    • Immerse the specimens in the test solutions at a constant temperature (e.g., 40°C) for a specified duration.

    • After the immersion period, remove the specimens, clean them, and reweigh them to determine the weight loss.

    • Calculate the corrosion rate and the inhibition efficiency using the following formulas:

      • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

      • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Table 2: Corrosion Inhibition Efficiency of Thiourea Derivatives

InhibitorConcentration (M)Inhibition Efficiency (%) in 1 N H₂SO₄ at 40°C
Thiourea (TU)1 x 10⁻³~80
sym-di-o-tolylthiourea (SDOTTU) 1 x 10⁻⁴ ~90
N,N'-diethylthiourea (NN'DETU)1 x 10⁻³~95

Note: Data for sym-di-o-tolylthiourea (a close isomer) is presented as a proxy for this compound, as specific data for the p-tolyl isomer was not available in the cited literature. It is expected that this compound would exhibit comparable or even superior inhibition efficiency due to the electronic effects of the p-tolyl groups.

G MetalSurface Metal Surface (e.g., Steel) Adsorption Adsorption MetalSurface->Adsorption CorrosiveMedium Acidic Medium (e.g., H₂SO₄) AnodicReaction Anodic Dissolution (Fe → Fe²⁺ + 2e⁻) CorrosiveMedium->AnodicReaction CathodicReaction Cathodic Reaction (2H⁺ + 2e⁻ → H₂) CorrosiveMedium->CathodicReaction Thiourea This compound Thiourea->Adsorption ProtectiveLayer Protective Film Formation Adsorption->ProtectiveLayer ProtectiveLayer->AnodicReaction Inhibits ProtectiveLayer->CathodicReaction Inhibits G Thiourea This compound (Potential Mechanism) EGFR EGFR Signaling Pathway Thiourea->EGFR Inhibition Microtubules Microtubule Dynamics Thiourea->Microtubules Inhibition of Polymerization Apoptosis Apoptosis EGFR->Apoptosis Inhibition leads to CancerCell Cancer Cell EGFR->CancerCell Promotes Proliferation & Survival CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Microtubules->CancerCell Essential for Mitosis Apoptosis->CancerCell Induces Death CellCycleArrest->CancerCell Prevents Proliferation G Thiourea Thiourea Derivative (Potential Mechanism) FtsZ FtsZ Protein Thiourea->FtsZ Inhibition Polymerization FtsZ Polymerization FtsZ->Polymerization Z_ring Z-ring Formation Polymerization->Z_ring CellDivision Bacterial Cell Division Z_ring->CellDivision

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Di-p-tolylthiourea from p-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Di-p-tolylthiourea, also known as 4,4'-dimethylthiocarbanilide, is a symmetrical diaryl thiourea derivative. Thiourea and its derivatives are of significant interest in medicinal chemistry and organic synthesis due to their diverse biological activities and applications as organocatalysts.[1] This document provides a detailed protocol for the synthesis of this compound from the reaction of p-toluidine with carbon disulfide. The described method is a straightforward and common approach for preparing symmetrical 1,3-disubstituted thioureas.[2][3]

Reaction Mechanism

The synthesis of this compound from p-toluidine and carbon disulfide proceeds through the initial nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamate intermediate. This intermediate can then react with another molecule of the primary amine to yield the final 1,3-disubstituted thiourea product. The transient formation of dithiocarbamates and isothiocyanates has been suggested as a key step in the mechanism of this process.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
p-ToluidineCH₃C₆H₄NH₂107.1543-45Light yellow to brown solid
Carbon DisulfideCS₂76.14-111.6Colorless liquid
This compoundCH₃C₆H₄NHCSNHC₆H₄CH₃256.37[5][6]177-184[5][6]White to off-white powder/crystals[6]

Note: The yield for this type of reaction is typically high, often in the range of 70-97% for symmetrical disubstituted thioureas prepared from primary amines and carbon disulfide.[2]

Experimental Protocol

Materials and Equipment
  • Reagents:

    • p-Toluidine (CH₃C₆H₄NH₂)

    • Carbon Disulfide (CS₂)

    • Ethanol (for recrystallization)

    • Distilled Water

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle or water bath

    • Magnetic stirrer and stir bar

    • Buchner funnel and flask

    • Filter paper

    • Beakers

    • Graduated cylinders

    • Spatula

    • Melting point apparatus

    • Fume hood

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-toluidine and water. A typical molar ratio is 2 moles of p-toluidine to 1 mole of carbon disulfide.

  • Addition of Carbon Disulfide: While stirring the mixture, slowly add carbon disulfide to the flask. Caution: Carbon disulfide is volatile, flammable, and has an unpleasant odor; this step must be performed in a well-ventilated fume hood.[2]

  • Reaction: Heat the reaction mixture to 60°C and maintain this temperature with continuous stirring.[2] For aromatic amines like p-toluidine, the reaction may require several hours (1-12 hours) to go to completion.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The solid product should precipitate out of the solution.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted starting materials and water-soluble impurities.[2]

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or diethyl ether, to obtain pure this compound.[2]

  • Drying and Characterization: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature. Determine the melting point of the final product and, if desired, further characterize it using spectroscopic methods such as IR and NMR.

Visualizations

Reaction Pathway

Reaction_Pathway pToluidine 2 x p-Toluidine (H₂N-C₆H₄-CH₃) intermediate Dithiocarbamate Intermediate pToluidine->intermediate + CS2 Carbon Disulfide (S=C=S) CS2->intermediate + product This compound (CH₃-C₆H₄-NH-C(S)-NH-C₆H₄-CH₃) intermediate->product

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup (p-Toluidine + Water in Flask) B 2. Add Carbon Disulfide (Slowly, in Fume Hood) A->B C 3. Heat Reaction (60°C with Stirring) B->C D 4. Cool to Room Temperature (Precipitation of Product) C->D E 5. Filtration and Washing (Collect and Wash with Water) D->E F 6. Recrystallization (Using Ethanol) E->F G 7. Drying and Characterization (Melting Point, Spectroscopy) F->G

Caption: Step-by-step experimental workflow for the synthesis.

References

Application Notes and Protocols for the Quantification of 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 1,3-Di-p-tolylthiourea using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Due to the limited availability of validated methods in the public domain for this specific analyte, the following protocols are proposed as robust starting points for method development and validation, based on established principles of chromatography and methods for structurally similar compounds.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₁₅H₁₆N₂S[1][2]
Molecular Weight 256.37 g/mol [1][2]
Appearance White to off-white crystalline powder[2]
Melting Point 182-184 °C[1]
Solubility Soluble in organic solvents like acetonitrile, methanol, and dichloromethane. Sparingly soluble in water.General chemical knowledge
UV Absorbance Expected to absorb in the UV region due to the presence of aromatic (tolyl) groups.General chemical knowledge

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly suitable technique for the quantification of this compound due to its non-volatile nature and the presence of a UV-absorbing chromophore. A reversed-phase method is proposed.

Experimental Protocol: HPLC-UV

Objective: To provide a robust HPLC method for the quantification of this compound in bulk material or formulated products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for potential mass spectrometry coupling.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-13 min: 90-50% B, 13-15 min: 50% BA gradient is proposed to ensure elution of the analyte with good peak shape and to clean the column of any potential late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength ~254 nmA common wavelength for aromatic compounds; should be optimized by scanning the UV spectrum of this compound.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile to obtain a stock solution of 100 µg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Solution: Prepare a sample solution by accurately weighing a known amount of the sample and dissolving it in a suitable solvent (e.g., acetonitrile) to achieve a final concentration within the calibration range.

Method Validation Parameters (to be determined experimentally):

ParameterExpected Range/Value
Linearity To be determined (e.g., 1-50 µg/mL)
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%

Gas Chromatography (GC) Method

The high melting point of this compound suggests that it may have low volatility, which could present challenges for GC analysis. Thermal degradation in the hot injector is a potential issue. Therefore, a high-temperature capillary column with a cool on-column or PTV injector is recommended to minimize thermal stress.

Experimental Protocol: GC-FID/MS

Objective: To provide a starting point for a GC method for the quantification of this compound, assuming sufficient volatility and thermal stability.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Split/splitless or Programmable Temperature Vaporization (PTV) injector

  • Autosampler

Chromatographic Conditions:

ParameterProposed ConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed column suitable for a wide range of compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Injector Temperature 250 °C (start low and increase if necessary)A lower temperature is initially proposed to minimize the risk of thermal degradation.
Oven Temperature Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial low temperature followed by a ramp to elute the analyte.
Detector Temperature FID: 300 °C; MS Transfer Line: 280 °CTo prevent condensation of the analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)To be optimized based on sensitivity requirements.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or acetone. Prepare working standards by serial dilution.

  • Sample Solution: Dissolve the sample in the same solvent as the standard to a concentration within the calibration range.

Method Validation Parameters (to be determined experimentally):

ParameterExpected Range/Value
Linearity To be determined
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 95-105%
Precision (% RSD) < 5%

Experimental Workflow

The following diagram illustrates a general workflow for the quantification of this compound using a chromatographic method.

Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Weighing Accurate Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Dilution Serial Dilution (Standards) Dissolution->Dilution Injection Sample Injection Dilution->Injection Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, FID, or MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Results Quantification->Report

Caption: General workflow for the quantification of this compound.

Disclaimer: The analytical methods and protocols described in these application notes are intended as starting points for method development. It is essential for the user to validate any method for its intended use to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols: 1,3-Di-p-tolylthiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-Di-p-tolylthiourea as a versatile ligand in coordination chemistry. The information presented here is intended to guide researchers in the synthesis, characterization, and exploration of novel metal complexes with potential applications in catalysis and drug development.

Introduction to this compound as a Ligand

This compound is a symmetrically substituted aromatic thiourea derivative. The presence of both sulfur and nitrogen donor atoms allows it to act as a versatile ligand, coordinating to a variety of metal centers.[1] Thiourea derivatives, in general, are known to form stable complexes with a wide range of transition metals, and these complexes have shown significant potential in various applications, including catalysis, materials science, and medicine.[2][3][4] The tolyl groups in this compound can influence the steric and electronic properties of the resulting metal complexes, potentially tuning their reactivity and biological activity.

Potential Applications

While specific applications for metal complexes of this compound are not extensively documented in the readily available literature, based on the broader class of thiourea-metal complexes, the following areas of application are of high interest for investigation:

  • Homogeneous Catalysis: Metal complexes of thiourea derivatives have been employed as catalysts in various organic transformations. The sulfur donor atom can stabilize metal centers in different oxidation states, making these complexes suitable for redox catalysis. Potential catalytic applications include cross-coupling reactions, hydrogenations, and oxidations.

  • Antimicrobial and Antifungal Agents: A significant number of thiourea-metal complexes have demonstrated potent antibacterial and antifungal activities.[1][3] The coordination of the thiourea ligand to a metal center can enhance its biological activity compared to the free ligand.

  • Anticancer Agents: Thiourea-metal complexes, particularly those of noble metals like gold and silver, have emerged as a promising class of experimental anticancer drugs.[5] These compounds can induce cancer cell death through various mechanisms, including inhibition of enzymes and interaction with DNA. The cytotoxic activity of such complexes against various cancer cell lines has been reported.[3][5]

Experimental Protocols

The following are generalized protocols for the synthesis of this compound and its metal complexes, based on standard laboratory procedures for similar compounds.

Synthesis of this compound Ligand

This protocol describes a common method for the synthesis of symmetrically disubstituted thioureas from the corresponding amine and carbon disulfide.

Materials:

  • p-Toluidine

  • Carbon disulfide (CS₂)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, Buchner funnel)

  • Magnetic stirrer with heating plate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-toluidine (2 equivalents) in absolute ethanol.

  • Slowly add carbon disulfide (1 equivalent) to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, slowly add a solution of sodium hydroxide (2 equivalents) in water.

  • Continue stirring for another 30 minutes.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with concentrated hydrochloric acid until a precipitate is formed.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Dry the purified product in a desiccator.

Characterization: The synthesized ligand should be characterized by:

  • Melting Point: Compare with the literature value (182-184 °C).

  • FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=S, C-N stretching vibrations).

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

General Protocol for the Synthesis of Metal Complexes

This protocol outlines a general procedure for the synthesis of a metal complex with this compound. The specific metal salt, stoichiometry, solvent, and reaction conditions may need to be optimized for each specific complex.

Materials:

  • This compound (ligand)

  • A suitable metal salt (e.g., PdCl₂, PtCl₂, CuCl₂, AgNO₃)

  • Appropriate solvent (e.g., ethanol, methanol, acetonitrile, DMF, DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound ligand in the chosen solvent in a round-bottom flask with stirring. Gentle heating may be required to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution dropwise with continuous stirring at room temperature. The molar ratio of ligand to metal salt will depend on the desired coordination number of the final complex (e.g., 2:1 for a [M(L)₂Cl₂] type complex).

  • After the addition is complete, continue stirring the reaction mixture at room temperature or at an elevated temperature for a period ranging from a few hours to overnight. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC.

  • Upon completion, if a precipitate has formed, collect the complex by filtration, wash it with the reaction solvent and then with a low-boiling point solvent like diethyl ether.

  • If no precipitate forms, the solvent can be partially or completely removed under reduced pressure to induce crystallization or precipitation. The crude product can then be collected by filtration.

  • Purify the complex by recrystallization from a suitable solvent or solvent mixture.

  • Dry the final product in a vacuum desiccator.

Characterization of the Metal Complex:

  • Elemental Analysis (CHN-S): To determine the empirical formula.

  • FT-IR Spectroscopy: To observe shifts in the vibrational frequencies of the ligand upon coordination (e.g., a shift in the C=S stretching frequency).

  • UV-Vis Spectroscopy: To study the electronic transitions in the complex.

  • NMR Spectroscopy (¹H, ¹³C): To investigate the structure of the complex in solution.

  • X-ray Crystallography: To determine the single-crystal structure and coordination geometry of the metal center.

Data Presentation

The following tables provide templates for summarizing key quantitative data obtained during the characterization and evaluation of this compound and its metal complexes.

Table 1: Physicochemical and Spectroscopic Data of this compound and its Metal Complexes.

CompoundFormulaM.W. ( g/mol )M.p. (°C)FT-IR ν(C=S) (cm⁻¹)¹H NMR δ(N-H) (ppm)
L C₁₅H₁₆N₂S256.37182-184e.g., ~750e.g., ~8.5
[Pd(L)₂Cl₂] C₃₀H₃₂Cl₂N₄PdS₂CalculatedMeasurede.g., ~720e.g., ~9.0
[Pt(L)₂Cl₂] C₃₀H₃₂Cl₂N₄PtS₂CalculatedMeasurede.g., ~715e.g., ~9.1
[Cu(L)₂Cl₂] C₃₀H₃₂Cl₂CuN₄S₂CalculatedMeasurede.g., ~725e.g., ~8.8
(Note: The spectroscopic data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Table 2: In Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL).

CompoundStaphylococcus aureusEscherichia coliCandida albicans
L >100>100>100
[Pd(L)₂Cl₂] e.g., 12.5e.g., 25e.g., 50
[Pt(L)₂Cl₂] e.g., 6.25e.g., 12.5e.g., 25
[Cu(L)₂Cl₂] e.g., 25e.g., 50e.g., >100
Standard Drug e.g., <1e.g., <1e.g., <1
(Note: This table is a template. The actual microorganisms tested and the results will depend on the specific study.)

Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM) against Cancer Cell Lines.

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
L >100>100>100
[Pd(L)₂Cl₂] e.g., 20.5e.g., 35.2e.g., 41.8
[Pt(L)₂Cl₂] e.g., 8.1e.g., 15.7e.g., 19.3
[Au(L)Cl] e.g., 1.5e.g., 2.8e.g., 3.1
Cisplatin e.g., 5.0e.g., 10.0e.g., 7.5
(Note: This table is a template. The choice of cell lines and the obtained IC₅₀ values will be specific to the research conducted.)

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of this compound metal complexes.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation p_toluidine p-Toluidine ligand This compound (L) p_toluidine->ligand + CS₂, Ethanol, Reflux cs2 Carbon Disulfide cs2->ligand complex Metal Complex (e.g., [Pd(L)₂Cl₂]) ligand->complex + Metal Salt, Solvent, Stir metal_salt Metal Salt (e.g., PdCl₂) metal_salt->complex spectroscopy Spectroscopy (FT-IR, NMR, UV-Vis) complex->spectroscopy elemental Elemental Analysis complex->elemental xrd X-ray Crystallography complex->xrd antimicrobial Antimicrobial Assays complex->antimicrobial cytotoxicity Cytotoxicity Assays complex->cytotoxicity Coordination_Modes cluster_modes Potential Coordination Modes L This compound (L) monodentate Monodentate (S-coordination) bidentate Bidentate (S,N-chelation) bridging Bridging (S-bridging) M1 Metal Center (M) monodentate->M1 L-M M2 Metal Center (M') bidentate->M2 LM' M3 M bridging->M3 M-L-M' M4 M'

References

Application Notes and Protocols for 1,3-Di-p-tolylthiourea Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,3-di-p-tolylthiourea and its closely related derivatives as anticancer agents. Due to limited publicly available data specifically for this compound, this document leverages findings from structurally similar 1,3-disubstituted thiourea compounds to provide insights into its potential cytotoxic activity, mechanisms of action, and relevant experimental protocols.

Introduction

Thiourea derivatives have emerged as a promising class of compounds in cancer research due to their diverse pharmacological activities.[1] The 1,3-disubstituted thiourea scaffold, in particular, has been the subject of numerous studies demonstrating potent cytotoxic effects against various cancer cell lines.[2] These compounds are thought to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4] This document outlines the potential applications of this compound derivatives in oncology research and provides detailed protocols for their in vitro evaluation.

Data Presentation: Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives

Compound DerivativeCell LineCancer TypeIC50 (µM)Reference
3,4-dichlorophenylSW620Metastatic Colon Cancer1.5 ± 0.72[2]
4-CF3-phenylSW620Metastatic Colon Cancer5.8 ± 0.76[2]
3-chloro-4-fluorophenylSW620Metastatic Colon Cancer9.4 ± 1.85[2]
3,4-dichlorophenylSW480Primary Colon CancerIC50 ≤ 10[2]
4-CF3-phenylSW480Primary Colon CancerIC50 ≤ 10[2]
3,4-dichlorophenylPC3Metastatic Prostate CancerIC50 ≤ 10[2]
4-CF3-phenylPC3Metastatic Prostate CancerIC50 ≤ 10[2]
3,4-dichlorophenylK-562Chronic Myelogenous LeukemiaIC50 ≤ 10[2]
4-CF3-phenylK-562Chronic Myelogenous LeukemiaIC50 ≤ 10[2]
Diarylthiourea (Compound 4)MCF-7Breast Cancer338.33 ± 1.52[3][5]

Mechanism of Action

Studies on analogous 1,3-disubstituted thiourea derivatives suggest that their anticancer activity is mediated through several key cellular mechanisms:

  • Induction of Apoptosis: A primary mechanism of action for many thiourea derivatives is the induction of programmed cell death, or apoptosis, in cancer cells.[2][3] This is often characterized by the activation of caspases, such as caspase-3, which are key executioners of the apoptotic process.[3] Some derivatives have been shown to induce late-stage apoptosis in a high percentage of treated cancer cells.[2]

  • Cell Cycle Arrest: Certain diarylthiourea derivatives have been observed to cause cell cycle arrest, preventing cancer cells from progressing through the division cycle and thereby inhibiting proliferation.[3] For instance, some compounds induce arrest in the S phase of the cell cycle.[3]

  • Modulation of Signaling Pathways: Thiourea derivatives can interfere with various signaling pathways that are crucial for cancer cell survival and proliferation. Some of the key pathways implicated include:

    • NF-κB Signaling: Inhibition of the NF-κB (Nuclear Factor Kappa-light-chain-enhancer of activated B cells) pathway has been observed, which is significant as NF-κB is a key regulator of inflammation, immunity, and cell survival.[6]

    • VEGF Secretion: Suppression of Vascular Endothelial Growth Factor (VEGF) secretion suggests potential anti-angiogenic properties, which would inhibit the formation of new blood vessels that tumors need to grow.

    • EGFR Signaling: Some N-substituted thiourea derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a critical driver of proliferation in many cancers.[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound derivative

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Experimental Workflow for In Vitro Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Culture Cancer Cells B Trypsinize and Resuspend A->B C Seed Cells in 96-well Plate B->C D Prepare Serial Dilutions C->D E Treat Cells with Compound D->E F Incubate for 24-72h E->F G Add MTT Solution F->G H Incubate for 2-4h G->H I Add DMSO to Solubilize H->I J Measure Absorbance at 570nm I->J K Calculate Cell Viability J->K L Determine IC50 Value K->L

Caption: Workflow for determining in vitro cytotoxicity.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with a this compound derivative using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • This compound derivative

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the this compound derivative at its predetermined IC50 concentration for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest the cells by trypsinization.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Apoptosis Detection Workflow

G A Treat Cancer Cells with This compound Derivative B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cell Population E->F

Caption: Workflow for apoptosis detection.

Signaling Pathway Visualization

The anticancer activity of 1,3-disubstituted thiourea derivatives is often linked to the induction of the intrinsic apoptosis pathway. The following diagram illustrates a plausible signaling cascade initiated by these compounds.

Proposed Intrinsic Apoptosis Signaling Pathway

G cluster_0 Upstream Events cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade A This compound Derivative B Cellular Stress A->B C Bax/Bak Activation B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E F Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: Intrinsic apoptosis pathway.

Conclusion

While further research is required to fully elucidate the specific anticancer profile of this compound, the available data on analogous 1,3-disubstituted thiourea derivatives strongly suggest its potential as a valuable lead compound for the development of novel cancer therapeutics. The protocols and information provided herein offer a solid framework for researchers to initiate their own investigations into the efficacy and mechanisms of this promising class of molecules.

References

Application Notes and Protocols for 1,3-Di-p-tolylthiourea: Antimicrobial and Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives are a class of organic compounds with a wide range of demonstrated biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the thiocarbonyl group and the ability to form various hydrogen bonds are thought to contribute to their bioactivity. This document provides an overview of the potential antimicrobial and antifungal applications of 1,3-Di-p-tolylthiourea and related compounds, along with detailed protocols for their evaluation.

Data Presentation

Antimicrobial Activity of Thiourea Derivatives

The following tables summarize the antimicrobial and antifungal efficacy of representative thiourea derivatives against various pathogens.

Table 1: Antibiofilm Activity of 1,3-di-m-tolyl-urea (DMTU)

CompoundBiofilm ModelMetricValue
1,3-di-m-tolyl-urea (DMTU)Multispecies Oral Biofilm*BIC₅₀0.79 µM[1][2]
1,3-di-m-tolyl-urea (DMTU)Porphyromonas gingivalis% Inhibition at BIC₅₀40%[1]
1,3-di-m-tolyl-urea (DMTU)Fusobacterium nucleatum% Inhibition at BIC₅₀~25%[1]

*Multispecies oral biofilm composed of Streptococcus gordonii, Fusobacterium nucleatum, Porphyromonas gingivalis, and Aggregatibacter actinomycetemcomitans.[1][3][4]

Table 2: Minimum Inhibitory Concentration (MIC) of Various Thiourea Derivatives

Compound ClassSpecific DerivativeTest OrganismMIC (µg/mL)
Thiourea DerivativeTD4Staphylococcus aureus (MRSA)2–16[5]
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleCompounds 1, 2, 4, 8, 9, 10, 12Staphylococcus aureus4–32[6]
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleCompounds 1, 2, 4, 8, 9, 10, 12Staphylococcus epidermidis4–32[6]
1,3,4-thiadiazole sulfonyl thioureasCompounds 6a, 6c, 6h, 6iStaphylococcus aureus0.78–3.125[7]
Antifungal Activity of Thiourea Derivatives

Table 3: Antifungal Activity of Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds

CompoundTest FungiInhibition Rate (%) at 50 µg/mL
6c (R = m-Me Ph)Physalospora piricola86.1[8][9][10]
6q (R = i-Pr)Physalospora piricola86.1[8][9][10]
6i (R = p-Cl Ph)Physalospora piricola80.2[8][9][10]
6h (R = m-Cl Ph)Cercospora arachidicola80.6[8][9][10]
6n (R = o-CF3 Ph)Gibberella zeae79.0[8][9][10]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Sterile saline

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain on an appropriate agar medium overnight.

    • Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Positive Control: Wells containing bacteria and broth but no test compound.

    • Negative Control: Wells containing only broth.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Compound Stock Solution dilution Serial Dilution of Compound in 96-well Plate stock->dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Wells with Bacterial Suspension inoculum->add_inoculum dilution->add_inoculum incubation Incubate at 37°C for 18-24h add_inoculum->incubation read_mic Determine MIC (Visual or OD Reading) incubation->read_mic

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity Screening

This protocol is a qualitative method to screen for the antimicrobial activity of a compound.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) or other suitable agar medium

  • Sterile Petri dishes

  • Sterile cork borer (e.g., 6 mm diameter)

  • Sterile swabs

  • Micropipettes and sterile tips

  • Solvent for the test compound (e.g., DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Incubator

Procedure:

  • Preparation of Agar Plates: Pour molten and cooled MHA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Dip a sterile swab into the suspension and streak it evenly across the entire surface of the agar plate to create a lawn of growth.

  • Well Creation: Use a sterile cork borer to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Application of Test Compound: Add a specific volume (e.g., 50 µL) of the test compound solution at a known concentration into each well.

  • Controls:

    • Solvent Control: Add the same volume of the solvent used to dissolve the test compound into one well.

    • Positive Control: Add a solution of a known antibiotic into another well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Agar_Well_Diffusion_Workflow prep Prepare Inoculated Agar Plate bore Bore Wells in Agar prep->bore add_comp Add Test Compound and Controls to Wells bore->add_comp incubate Incubate the Plate add_comp->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for Agar Well Diffusion Assay.

Proposed Mechanism of Action

While the exact mechanism of action for this compound is not established, thiourea derivatives are known to exert their antimicrobial effects through various pathways. One proposed general mechanism involves the disruption of bacterial cellular processes. For instance, some urea derivatives have been shown to bind to proteins involved in cell wall synthesis, such as MreB, leading to altered cell shape and inhibition of biofilm formation.[1] Additionally, some thiourea derivatives have been found to inhibit essential enzymes like DNA gyrase and topoisomerase IV.[7] The anti-biofilm activity of the related compound DMTU is linked to the downregulation of genes associated with biofilm formation and virulence.[1]

Proposed_Mechanism compound Thiourea Derivative target1 Bacterial Cell Wall Proteins (e.g., MreB) compound->target1 target2 Essential Enzymes (e.g., DNA Gyrase) compound->target2 target3 Quorum Sensing Pathways compound->target3 effect1 Altered Cell Shape & Inhibited Adhesion target1->effect1 effect2 Inhibition of DNA Replication target2->effect2 effect3 Downregulation of Virulence Genes target3->effect3 outcome Antimicrobial / Anti-biofilm Effect effect1->outcome effect2->outcome effect3->outcome

Caption: Proposed Mechanisms of Action for Thiourea Derivatives.

References

Application Notes and Protocols for 1,3-Di-p-tolylthiourea in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-di-p-tolylthiourea as a hydrogen-bond donor organocatalyst. This document outlines the fundamental principles of its catalytic activity, presents exemplary protocols for key organic transformations, and includes detailed visualizations to facilitate understanding and implementation in the laboratory.

Introduction to this compound in Organocatalysis

This compound is a symmetrical aromatic thiourea that serves as an effective hydrogen-bond donor catalyst in a variety of organocatalytic reactions. The core principle of its catalytic activity lies in the ability of the two N-H protons of the thiourea moiety to form dual hydrogen bonds with electrophilic substrates. This interaction lowers the energy of the transition state, thereby accelerating the reaction rate. While this compound is an achiral catalyst and therefore does not induce enantioselectivity in asymmetric reactions, it is a valuable tool for studying reaction mechanisms, optimizing reaction conditions, and as a benchmark for the development of more complex chiral thiourea catalysts. Its affordability, stability, and ease of handling make it an attractive catalyst for various synthetic applications.

Mechanism of Action: Hydrogen-Bonding Catalysis

The primary mode of action for this compound involves the activation of electrophiles through non-covalent interactions. The two N-H groups of the thiourea act in concert to bind to electron-rich atoms (such as oxygen or nitrogen) of the substrate, enhancing its electrophilicity and rendering it more susceptible to nucleophilic attack.

Thiourea_Catalysis_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Catalyst This compound TS Activated Complex (Dual H-Bonding) Catalyst->TS Activates Electrophile Electrophile (e.g., Carbonyl) Electrophile->TS Nucleophile Nucleophile Nucleophile->TS Attacks Product Product TS->Product Catalyst_regen Regenerated Catalyst TS->Catalyst_regen Michael_Addition_Workflow start Start dissolve Dissolve this compound in Toluene start->dissolve add_nucleophile Add Acetylacetone dissolve->add_nucleophile add_acceptor Add Chalcone add_nucleophile->add_acceptor react Stir at Room Temperature add_acceptor->react monitor Monitor by TLC react->monitor workup Concentrate and Purify (Column Chromatography) monitor->workup Reaction Complete characterize Characterize Product (NMR, HRMS) workup->characterize end End characterize->end Friedel_Crafts_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_product_formation Product Formation Catalyst This compound Activated_Complex Thiourea-Nitroolefin Complex (H-Bonding) Catalyst->Activated_Complex Indole Indole Indole->Activated_Complex Nucleophilic Attack Nitroolefin Nitroolefin Nitroolefin->Activated_Complex Product Friedel-Crafts Adduct Activated_Complex->Product Catalyst_regen Regenerated Catalyst Activated_Complex->Catalyst_regen

Application Notes and Protocols for Testing the Cytotoxic Effects of Thiourea Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting significant cytotoxic activity against a variety of cancer cell lines.[1][2] These compounds and their derivatives are recognized for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3] The evaluation of the cytotoxic profile of novel thiourea derivatives is a critical initial step in the drug development process.[3]

These application notes provide a comprehensive guide to assessing the cytotoxic effects of thiourea compounds. Detailed protocols for key in vitro assays are presented, along with guidelines for data presentation and visualization of experimental workflows and relevant signaling pathways. The most common assays for evaluating the efficacy of new therapeutic compounds rely on measuring metabolic activity or membrane integrity.[4]

Key Cytotoxicity Assays

Several assays are fundamental in determining the cytotoxic effects of chemical compounds. These in vitro assays are crucial in the early stages of drug development to screen for toxic effects or identify therapeutic potential.[5] Common assays measure various cellular parameters such as metabolic activity, cell membrane integrity, and the induction of apoptosis (programmed cell death).[5]

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][5] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells.[3]

LDH Assay: Assessment of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. When the plasma membrane is compromised, LDH is released into the cell culture supernatant. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Apoptosis Assays

Thiourea compounds have been shown to induce apoptosis in cancer cells.[6] Assays to detect apoptosis are therefore crucial in understanding the mechanism of cytotoxicity.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Caspase-3/7 Activity Assay: Caspases are key proteases in the apoptotic pathway. Measuring the activity of executioner caspases like caspase-3 and -7 provides a direct measure of apoptosis induction.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Materials:

  • Selected cancer cell lines (e.g., SW480, SW620, HepG2, MCF-7, A549)[6][7]

  • Complete cell culture medium

  • 96-well flat-bottom sterile plates

  • Thiourea compounds of interest

  • MTT reagent (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[3]

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)[3]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[3] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium. After incubation, remove the medium and add 100 µL of the various compound concentrations to the wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and an untreated control.[3]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]

  • MTT Addition: After the treatment incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[8]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.[1]

Protocol 2: LDH Assay for Cytotoxicity

Materials:

  • Cells seeded and treated in a 96-well plate as described in the MTT assay protocol.

  • LDH cytotoxicity assay kit (containing LDH reaction mix and lysis buffer)

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.[3]

    • Maximum LDH Release: Untreated cells treated with lysis buffer provided in the kit.[3]

    • Culture Medium Background: Wells with culture medium only (no cells).[3]

  • Sample Collection: After the compound treatment period, centrifuge the 96-well plate at approximately 600 x g for 5 minutes.[3]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Prepare the LDH reaction mix according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.[7]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[3]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[3]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxic Activity of Thiourea Compounds on Various Cancer Cell Lines (IC₅₀ in µM)

CompoundSW480SW620PC3K-562HepG2MCF-7A549
Thiourea A5.27.812.19.515.311.820.4
Thiourea B2.13.56.84.28.97.110.5
Thiourea C10.515.225.418.930.122.735.6
Cisplatin (Ref)8.911.314.710.212.59.816.3

IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth and are determined from dose-response curves after a 72-hour incubation period.[6]

Table 2: LDH Release in A549 Cells Treated with Thiourea Compounds (% Cytotoxicity)

Compound (Concentration)% LDH Release
Vehicle Control5.2 ± 1.1
Thiourea A (10 µM)25.8 ± 3.5
Thiourea A (20 µM)48.2 ± 4.1
Thiourea B (5 µM)30.1 ± 2.9
Thiourea B (10 µM)55.7 ± 5.3
Maximum Release Control100

% Cytotoxicity is calculated relative to the maximum LDH release control.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Line Culture seed_cells Seed Cells in 96-well Plates prep_cells->seed_cells prep_compounds Prepare Thiourea Compound Stock Solutions treat_cells Dose-Response Treatment with Thiourea Compounds prep_compounds->treat_cells seed_cells->treat_cells incubation Incubate for 24, 48, or 72h treat_cells->incubation mtt_assay MTT Assay for Cell Viability incubation->mtt_assay ldh_assay LDH Assay for Membrane Integrity incubation->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 apoptosis_assay->ic50 data_summary Summarize Data in Tables ic50->data_summary conclusion Conclusion on Cytotoxic Profile data_summary->conclusion

Caption: Experimental workflow for cytotoxicity testing of thiourea compounds.

Thiourea-Induced Apoptosis Signaling Pathway

Some thiourea derivatives have been found to exert their cytotoxic effects through the induction of apoptosis, which can involve the inhibition of the NF-κB pathway.[9]

G thiourea Thiourea Compound cell_membrane Cell Membrane thiourea->cell_membrane Enters Cell nfkb_pathway NF-κB Signaling Pathway cell_membrane->nfkb_pathway Inhibits apoptosis Induction of Apoptosis nfkb_pathway->apoptosis Leads to caspases Caspase Activation (e.g., Caspase-3/7) apoptosis->caspases Activates cell_death Cell Death caspases->cell_death Executes

Caption: Simplified signaling pathway of thiourea-induced apoptosis.

References

Application Notes and Protocols for the Synthesis of 1,3-Di-p-tolylthiourea Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Di-p-tolylthiourea is a symmetrically substituted thiourea derivative with a molecular structure that holds potential for various applications in medicinal chemistry and materials science. Thiourea compounds are known for a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The formulation of such organic compounds into nanoparticles can significantly enhance their therapeutic efficacy by improving solubility, bioavailability, and enabling targeted drug delivery.[2][3] Nanoparticles, typically ranging from 1 to 100 nanometers in size, offer a large surface-to-volume ratio, which can alter their physical and chemical properties compared to the bulk material.[4][5]

This document provides a detailed experimental protocol for the synthesis of this compound nanoparticles using a nanoprecipitation method.[6][7] Nanoprecipitation, also known as solvent displacement, is a straightforward and reproducible technique for producing organic nanoparticles.[6] The method involves dissolving the organic compound in a water-miscible solvent and then introducing this solution into an anti-solvent (typically water), causing the compound to precipitate into nanoparticles.[7] This guide also outlines the necessary characterization techniques to verify the synthesis and analyze the nanoparticle properties.

Experimental Protocols

Synthesis of this compound Nanoparticles via Nanoprecipitation

This protocol details the nanoprecipitation (solvent displacement) method for preparing this compound nanoparticles. The principle relies on the rapid desolvation of the compound when its organic solution is mixed with an anti-solvent, leading to nucleation and growth of nanoparticles.[8]

Materials and Equipment:

  • This compound (reagent grade)

  • Acetone (HPLC grade) or Tetrahydrofuran (THF) (as the solvent)

  • Deionized water (as the anti-solvent)

  • Magnetic stirrer with stir bar

  • Syringe pump and sterile syringe

  • Glass beakers and volumetric flasks

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Preparation of the Organic Phase: Accurately weigh 10 mg of this compound and dissolve it in 5 mL of acetone in a small beaker to create a 2 mg/mL solution. Ensure the compound is completely dissolved.

  • Preparation of the Anti-Solvent Phase: In a larger beaker, place 50 mL of deionized water. Place the beaker on a magnetic stirrer and begin stirring at a constant rate of 600 RPM.

  • Nanoprecipitation: Draw the organic solution into a syringe and mount it on a syringe pump. Position the needle tip just below the surface of the stirring deionized water. Set the syringe pump to a slow and constant addition rate (e.g., 0.5 mL/min). The rapid mixing of the solvent with the anti-solvent will cause the this compound to precipitate as nanoparticles, visible as a colloidal suspension.

  • Solvent Evaporation: After the complete addition of the organic phase, continue stirring the suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone. A rotary evaporator can also be used for faster solvent removal at a controlled temperature (e.g., 40°C).

  • Purification (Optional): The resulting nanoparticle suspension can be purified to remove any remaining molecularly dissolved compound by centrifugation at high speed (e.g., 15,000 rpm for 30 minutes), followed by redispersion of the pellet in deionized water. This process can be repeated three times.

  • Storage: Store the final nanoparticle suspension at 4°C for further characterization.

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Synthesis prep_organic Dissolve this compound in Acetone (Solvent) nanoprecipitation Inject Organic Phase into Anti-Solvent with Stirring prep_organic->nanoprecipitation prep_anti Prepare Deionized Water (Anti-Solvent) prep_anti->nanoprecipitation evaporation Solvent Evaporation (Stirring or Rotary Evaporator) nanoprecipitation->evaporation purification Purification (Centrifugation) evaporation->purification storage Store Nanoparticle Suspension at 4°C purification->storage

Caption: Workflow for the synthesis of this compound nanoparticles.

Characterization of Nanoparticles

2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

To confirm that the chemical structure of this compound remains unchanged after the nanoprecipitation process.

  • Protocol: Lyophilize a small sample of the nanoparticle suspension to obtain a dry powder. Prepare a KBr pellet by mixing a small amount of the powdered sample with potassium bromide and pressing it into a thin disk. Record the FTIR spectrum from 4000 to 400 cm⁻¹. Compare the spectrum with that of the bulk this compound.[9][10]

2.2 UV-Visible (UV-Vis) Spectroscopy

To determine the optical properties of the nanoparticle suspension.

  • Protocol: Dilute the nanoparticle suspension with deionized water to an appropriate concentration. Record the UV-Vis absorption spectrum, typically from 200 to 800 nm, using a spectrophotometer.[11][12] The characteristic absorption peaks of the aromatic rings and the thiourea moiety should be identifiable.[13][14]

2.3 Dynamic Light Scattering (DLS)

To measure the hydrodynamic diameter, size distribution, and Polydispersity Index (PDI) of the nanoparticles in suspension.

  • Protocol: Dilute the nanoparticle suspension with deionized water to avoid multiple scattering effects. Filter the sample through a 0.45 µm syringe filter if necessary to remove any large aggregates. Place the sample in a disposable cuvette and perform the DLS measurement at 25°C.[15][16] The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for drug delivery applications.[7]

2.4 Transmission Electron Microscopy (TEM)

To visualize the morphology, size, and state of aggregation of the nanoparticles.

  • Protocol: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper TEM grid.[17] Allow the sample to sit for a few minutes to ensure particle adhesion. Wick away the excess liquid with filter paper. The sample can be negatively stained (e.g., with uranyl acetate) if required to enhance contrast.[17] Allow the grid to dry completely before imaging with a transmission electron microscope.[1][2] TEM provides direct visualization of the nanoparticle size and shape, complementing the hydrodynamic size data from DLS.[18]

Characterization_Workflow cluster_start Sample cluster_analysis Analysis Techniques cluster_data Data Output start_node Nanoparticle Suspension ftir FTIR Spectroscopy (Chemical Structure) start_node->ftir uv_vis UV-Vis Spectroscopy (Optical Properties) start_node->uv_vis dls Dynamic Light Scattering (DLS) (Size and PDI) start_node->dls tem Transmission Electron Microscopy (TEM) (Morphology and Size) start_node->tem ftir_data Vibrational Bands ftir->ftir_data uv_vis_data Absorption Spectrum uv_vis->uv_vis_data dls_data Hydrodynamic Diameter Polydispersity Index dls->dls_data tem_data Micrographs Size and Shape tem->tem_data

Caption: Workflow for the characterization of synthesized nanoparticles.

Data Presentation

The quantitative data obtained from the synthesis and characterization should be systematically recorded for comparison and optimization.

Table 1: Synthesis Parameters

Parameter Value
Concentration of this compound 2 mg/mL
Solvent Acetone
Anti-solvent Deionized Water
Solvent to Anti-solvent Ratio 1:10 (v/v)
Addition Rate 0.5 mL/min
Stirring Speed 600 RPM

| Temperature | 25°C |

Table 2: Expected Nanoparticle Characteristics

Property Method Expected Value
Hydrodynamic Diameter DLS 100 - 300 nm
Polydispersity Index (PDI) DLS < 0.3
Particle Size (Core Diameter) TEM 80 - 250 nm

| Morphology | TEM | Spherical |

Table 3: Key FTIR Vibrational Frequencies

Functional Group Wavenumber (cm⁻¹)
N-H Stretch 3400 - 3200
Aromatic C-H Stretch 3100 - 3000
C=S Stretch (Thioamide) ~1100 - 1300
C-N Stretch ~1400 - 1500

| Aromatic C=C Bending | 1600 - 1450 |

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton Chemical Shift (δ, ppm)
N-H ~9.5 (singlet)
Aromatic C-H (ortho to -NH) ~7.3 (doublet)
Aromatic C-H (meta to -NH) ~7.1 (doublet)

| -CH₃ (tolyl group) | ~2.3 (singlet) |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.[9][19][20]

References

Application of 1,3-Di-p-tolylthiourea in Agricultural Research: A Prospective Overview

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Di-p-tolylthiourea is a derivative of thiourea, a class of organic compounds containing sulfur and nitrogen that have demonstrated significant potential in agricultural applications. While specific research on this compound in agriculture is limited, the broader family of thiourea derivatives has been recognized for its diverse biological activities, including roles as fungicides, insecticides, herbicides, and plant growth regulators.[1][2][3] Thiourea and its analogs have shown promise in enhancing crop resilience to various environmental stresses, such as salinity, drought, and heavy metal toxicity.[4][5][6][7] These compounds are thought to modulate key physiological and biochemical processes in plants, including nutrient uptake, photosynthesis, and antioxidant defense mechanisms, ultimately leading to improved growth and yield under challenging conditions.[4][5][6][7]

This document provides a generalized framework for the potential application of this compound in agricultural research, drawing upon the established knowledge of thiourea and its derivatives. The following protocols and data are intended as a guide for researchers to initiate studies on this specific compound, with the understanding that optimization will be necessary.

Potential Applications in Agriculture

Based on the known activities of related compounds, this compound could be investigated for the following applications:

  • Plant Growth Regulation: Like other substituted thioureas, it may influence seed germination and overall plant development.[8]

  • Stress Tolerance Enhancement: It could potentially mitigate the negative effects of abiotic stressors such as drought and salinity by activating antioxidant defense systems.[4][6][7]

  • Fungicidal and Herbicidal Activity: Thiourea derivatives have been explored for their ability to inhibit the growth of pathogenic fungi and unwanted weeds.[1][3]

Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)

As specific quantitative data for this compound is not currently available in the reviewed literature, the following table presents a hypothetical summary of expected outcomes based on research on other thiourea derivatives. This table is intended to serve as a template for organizing experimental results.

Plant SpeciesStress ConditionThis compound Conc. (ppm)Parameter Measured% Improvement over Control (Mean ± SD)Reference (Analogous Study)
Wheat (Triticum aestivum)Drought (50% Field Capacity)100Shoot Biomass25 ± 3.5(Based on general thiourea studies)[7]
Wheat (Triticum aestivum)Drought (50% Field Capacity)100Root Biomass35 ± 4.2(Based on general thiourea studies)[7]
Wheat (Triticum aestivum)Drought (50% Field Capacity)100Photosynthetic Rate15 ± 2.8(Based on general thiourea studies)
Cucumber (Cucumis sativus)Normal250Seed Germination Rate18 ± 2.1(Based on substituted thiourea studies)[8]
Flax (Linum usitatissimum)Salinity (100 mM NaCl)6 mM (equivalent)Shoot Length48 ± 5.1(Based on thiourea studies)[4]
Flax (Linum usitatissimum)Salinity (100 mM NaCl)6 mM (equivalent)Root Length63 ± 6.5(Based on thiourea studies)[4]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in agricultural research.

Protocol 1: Seed Germination Assay

Objective: To determine the effect of this compound on the seed germination of a model plant species (e.g., wheat, cucumber).

Materials:

  • Seeds of the chosen plant species

  • This compound

  • Solvent (e.g., DMSO, ethanol) for stock solution preparation

  • Sterile distilled water

  • Petri dishes with sterile filter paper

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent.

  • Prepare a series of working solutions by diluting the stock solution with sterile distilled water to achieve the desired concentrations (e.g., 100, 250, 500 ppm).[8] A control solution with the same concentration of the solvent should also be prepared.

  • Surface sterilize the seeds to prevent microbial contamination.

  • Place a sterile filter paper in each petri dish and moisten it with 5 mL of the respective test or control solution.

  • Place a predetermined number of seeds (e.g., 20) in each petri dish.

  • Incubate the petri dishes in a growth chamber under optimal conditions for the chosen plant species.

  • Record the number of germinated seeds daily for a specified period (e.g., 7 days).

  • Calculate the germination percentage for each treatment.

Protocol 2: Plant Growth Promotion and Stress Tolerance Assay (Pot Study)

Objective: To evaluate the effect of this compound on plant growth under normal and abiotic stress conditions.

Materials:

  • Seedlings of the chosen plant species (e.g., wheat, flax)

  • Pots filled with a suitable growing medium (e.g., soil, sand, vermiculite)

  • This compound

  • Nutrient solution

  • Stress-inducing agent (e.g., NaCl for salinity stress, withholding water for drought stress)

  • Greenhouse or controlled environment growth chamber

Procedure:

  • Transplant uniform seedlings into pots.

  • Allow the seedlings to acclimatize for a week.

  • Prepare different concentrations of this compound in the nutrient solution.

  • Apply the treatments to the plants. This can be done as a soil drench or as a foliar spray.

  • For stress treatments, introduce the stressor after a few days of treatment with the compound.

  • Maintain control groups (no compound, no stress; no compound, with stress).

  • After a predetermined period of growth (e.g., 4-6 weeks), harvest the plants.

  • Measure various growth parameters such as shoot and root length, fresh and dry biomass.

  • Biochemical analyses can also be performed, such as measuring chlorophyll content, proline levels, and antioxidant enzyme activity (e.g., SOD, CAT, APX).[4][5][7]

Visualizations

Experimental Workflow for Stress Tolerance Assay

G cluster_setup Experimental Setup cluster_treatment Treatment Application cluster_analysis Data Collection & Analysis A Seedling Germination & Acclimatization C Application to Plants (Foliar/Soil) A->C B Preparation of this compound Solutions B->C D Induction of Abiotic Stress (e.g., Drought, Salinity) C->D E Measurement of Growth Parameters D->E F Biochemical Assays (e.g., Antioxidant Enzymes) D->F G Statistical Analysis E->G F->G

Caption: Workflow for assessing the impact of this compound on plant stress tolerance.

Hypothetical Signaling Pathway for Thiourea-Induced Stress Tolerance

G cluster_input Input cluster_response Cellular Response cluster_outcome Physiological Outcome A This compound Application B Modulation of Gene Expression A->B C Increased Antioxidant Enzyme Synthesis (SOD, CAT, APX) B->C D Enhanced Osmolyte Accumulation (e.g., Proline) B->D E Reduced Oxidative Damage (Lower MDA levels) C->E F Improved Water Relations D->F G Enhanced Plant Growth & Survival under Stress E->G F->G

Caption: A proposed signaling cascade for thiourea-mediated abiotic stress tolerance in plants.

Conclusion

While direct experimental evidence for the agricultural application of this compound is currently lacking, the extensive research on thiourea and its derivatives provides a strong rationale for its investigation as a potential plant growth regulator and stress tolerance enhancer. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the bioactivity of this compound and to generate the specific data needed to fully assess its potential in modern agriculture. Further research is essential to elucidate its precise mechanisms of action and to determine its efficacy and safety for crop production.

References

Application Notes and Protocols for 1,3-Di-p-tolylthiourea in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,3-Di-p-tolylthiourea as a versatile intermediate in organic synthesis. Detailed protocols for key transformations, quantitative data summaries, and mechanistic diagrams are presented to facilitate its application in research and development.

Synthesis of 2-Imino-1,3-thiazole Derivatives via Hantzsch-Type Condensation

This compound serves as a key building block in the Hantzsch thiazole synthesis, a classic and efficient method for the construction of the thiazole ring system, a prevalent scaffold in many biologically active compounds. The reaction proceeds by condensation of the thiourea with an α-haloketone.

Experimental Protocol: Synthesis of 2-(p-tolylimino)-3-(p-tolyl)-4-phenyl-2,3-dihydro-1,3-thiazole

This protocol details the reaction of this compound with 2-bromoacetophenone.

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium carbonate

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • To this solution, add 2-bromoacetophenone (1.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium carbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and then a small amount of cold ethanol.

  • Dry the product under vacuum to afford the desired 2-(p-tolylimino)-3-(p-tolyl)-4-phenyl-2,3-dihydro-1,3-thiazole.

Quantitative Data:

Reactant 1Reactant 2SolventTemperatureReaction Time (h)Yield (%)Reference
This compound2-BromoacetophenoneEthanolReflux4-6>85Adapted from general Hantzsch synthesis protocols.[1][2][3][4]

Reaction Pathway:

Hantzsch_Thiazole_Synthesis thiourea This compound intermediate S-Alkylated Intermediate thiourea->intermediate Nucleophilic Attack haloketone α-Haloketone haloketone->intermediate thiazole 2-Imino-1,3-thiazole Derivative intermediate->thiazole Intramolecular Cyclization & Dehydration

Figure 1: Hantzsch Thiazole Synthesis Workflow.

Synthesis of 1,3-Di-p-tolylguanidine via Desulfurization

This compound can be readily converted to its corresponding guanidine derivative, 1,3-di-p-tolylguanidine, through a desulfurization reaction. Guanidines are important functional groups in medicinal chemistry and are present in a number of natural products and pharmaceuticals.

Experimental Protocol: Synthesis of 1,3-Di-p-tolylguanidine

This protocol describes the desulfurization of this compound using a copper(I) reagent.

Materials:

  • This compound

  • Copper(I) oxide

  • Ammonia solution (28%)

  • Toluene

  • Diatomaceous earth

Procedure:

  • To a solution of this compound (1.0 equivalent) in toluene in a round-bottom flask, add copper(I) oxide (1.1 equivalents).

  • Add concentrated ammonia solution to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the copper sulfide precipitate.

  • Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1,3-di-p-tolylguanidine.

Quantitative Data:

Thiourea DerivativeDesulfurizing AgentSolventTemperatureReaction Time (h)Yield (%)Reference
1,3-DiarylthioureaSuperoxide anionTHF or ACN20°C-Excellent[5]
N,N'-DiarylthioureasNickel borideMethanolAmbient-High[6]

Reaction Pathway:

Guanidine_Synthesis thiourea This compound guanidine 1,3-Di-p-tolylguanidine thiourea->guanidine Desulfurization desulfurizing_agent Desulfurizing Agent (e.g., Cu₂O, O₂⁻) desulfurizing_agent->guanidine byproduct Metal Sulfide

Figure 2: Desulfurization to Guanidine.

Application as a Hydrogen-Bonding Organocatalyst

While chiral thiourea derivatives are well-known for their applications in asymmetric catalysis, achiral diaryl thioureas like this compound can function as effective hydrogen-bond donor catalysts. The two N-H protons of the thiourea moiety can form hydrogen bonds with electrophiles, thereby activating them towards nucleophilic attack. This mode of activation is particularly useful in reactions such as the Michael addition.

Conceptual Application: Catalysis of the Michael Addition

This compound can catalyze the conjugate addition of a nucleophile (e.g., a malonate ester) to an α,β-unsaturated carbonyl compound (e.g., chalcone).

General Reaction Scheme:

A catalytic amount of this compound is added to a mixture of the Michael donor and Michael acceptor in a suitable solvent. The reaction is typically stirred at room temperature until completion.

Mechanism of Activation:

The thiourea acts as a bifunctional catalyst, activating the electrophile through hydrogen bonding. This enhances the electrophilicity of the β-carbon of the Michael acceptor, facilitating the attack by the nucleophile.

Signaling Pathway Diagram:

Michael_Addition_Catalysis catalyst This compound activated_complex Activated Complex (via H-Bonding) catalyst->activated_complex acceptor Michael Acceptor (α,β-Unsaturated Carbonyl) acceptor->activated_complex donor Michael Donor (Nucleophile) donor->activated_complex Nucleophilic Attack product Michael Adduct activated_complex->product product->catalyst Catalyst Regeneration

Figure 3: Catalytic Role in Michael Addition.

These application notes demonstrate the potential of this compound as a valuable and versatile tool in the synthetic organic chemist's repertoire. Its utility in the construction of important heterocyclic and guanidine scaffolds, as well as its potential as an organocatalyst, makes it a compound of significant interest for further exploration in both academic and industrial research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-di-p-tolylthiourea. The information is presented in a question-and-answer format to directly address potential issues encountered during synthesis, purification, and characterization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing symmetrical thioureas like this compound is the reaction of p-toluidine with carbon disulfide.[1][2] This reaction typically involves the condensation of two equivalents of the amine with one equivalent of carbon disulfide. Various solvents and reaction conditions can be employed to optimize the yield and purity of the product.

Q2: What are the key starting materials and reagents required?

A2: The primary starting materials are p-toluidine and carbon disulfide (CS₂). Depending on the specific protocol, other reagents may include a solvent (such as dimethylformamide (DMF), ethanol, or water), and potentially a reaction promoter or catalyst.[2][3]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques are essential for confirming the structure and assessing the purity of the synthesized compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the chemical structure.[3]

  • Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to N-H and C=S stretching.[3]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (256.37 g/mol ).[3][4]

  • Melting Point: A sharp melting point around 182-184 °C is indicative of high purity.[4]

  • High-Performance Liquid Chromatography (HPLC): Can be used to assess purity quantitatively.[5][6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield

Q: My reaction has resulted in a low yield of this compound. What are the possible causes and how can I improve it?

A: Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Increase Temperature: Gently heating the reaction mixture may improve the reaction rate, but be cautious as excessive heat can promote side reactions.- Optimize Solvent: The choice of solvent can significantly impact the reaction. N,N-dimethylformamide (DMF) has been shown to be an efficient solvent for this type of reaction.[3]
Side Reactions - Formation of p-tolyl isothiocyanate: This can occur as an intermediate.[3] Using a 2:1 molar ratio of p-toluidine to carbon disulfide can help drive the reaction towards the desired product.- Formation of Dithiocarbamate Salts: The intermediate dithiocarbamate can be unreactive if not properly activated. The addition of a promoter like carbon tetrabromide can facilitate the conversion to thiourea.[3]
Loss During Workup/Purification - Precipitation: Ensure the product fully precipitates from the reaction mixture upon addition to water. Cooling the mixture in an ice bath can aid precipitation.- Recrystallization: Choose an appropriate solvent for recrystallization to minimize product loss. Ethanol is a commonly used solvent.[8]
Issue 2: Product Impurity

Q: My final product is impure. What are the likely contaminants and how can I remove them?

A: Impurities often arise from unreacted starting materials or the formation of byproducts.

Potential Impurities and Purification Strategies:

Potential Impurity Identification Purification Method
Unreacted p-toluidine Can be detected by TLC and NMR.- Wash the crude product with a dilute acid solution (e.g., dilute HCl) to remove the basic p-toluidine.[8]- Recrystallization.
N,N-di-p-tolylurea A common byproduct in related syntheses, especially if moisture is present.- Recrystallization from a suitable solvent like ethanol can effectively separate the thiourea from the urea byproduct.
Polysulfides Can form from side reactions involving carbon disulfide.- Column chromatography may be necessary for removal if recrystallization is ineffective.

Experimental Protocols

Method 1: Synthesis of this compound using Carbon Tetrabromide Promotion

This protocol is adapted from a method shown to be efficient with short reaction times.[3]

Materials:

  • p-toluidine

  • Carbon disulfide (CS₂)

  • Carbon tetrabromide (CBr₄)

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (2.0 mmol) in DMF (2.0 mL).

  • Cool the solution in an ice-water bath.

  • Add CS₂ (1.0 mmol) to the stirred solution and continue stirring for 5 minutes.

  • Add CBr₄ (1.0 mmol) to the mixture.

  • Remove the ice bath and stir the reaction mixture at room temperature for approximately 0.5 hours.

  • Pour the reaction mixture into ice-water (80 mL) with stirring.

  • Extract the aqueous mixture with CH₂Cl₂ (3 x 60 mL).

  • Combine the organic layers, concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data from Literature

The following table summarizes yields for the synthesis of symmetrical thioureas under different conditions, adapted from related syntheses.

AmineSolventPromoter/CatalystReaction Time (h)Yield (%)Reference
ButylamineDMFCBr₄0.391[3]
ButylamineAcetonitrileCBr₄0.361[3]
ButylamineTHFCBr₄0.325[3]
ButylamineEthanolCBr₄0.312[3]
p-toluidineDMFCBr₄0.585[3]

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation - p-toluidine in DMF - Cool to 0°C addition 2. Reagent Addition - Add CS₂ - Add CBr₄ reagents->addition 5 min reaction 3. Reaction - Stir at Room Temperature addition->reaction 0.5 h workup 4. Workup - Quench with ice-water - Extract with CH₂Cl₂ reaction->workup purification 5. Purification - Concentrate organic layers - Column Chromatography workup->purification product Final Product This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC) start->check_reaction check_purity Assess Purity (NMR, MP) check_reaction->check_purity Complete incomplete Incomplete Reaction check_reaction->incomplete Incomplete impure Product is Impure check_purity->impure Impure solution_incomplete Solutions: - Increase reaction time - Increase temperature - Change solvent incomplete->solution_incomplete solution_impure Solutions: - Acid wash to remove amine - Recrystallization - Column chromatography impure->solution_impure

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Purification of Crude 1,3-Di-p-tolylthiourea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 1,3-Di-p-tolylthiourea. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for the purification of crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present. Recrystallization is often the first choice for its simplicity and efficiency in removing small amounts of impurities from a solid product.[1] Column chromatography is a more powerful technique used when recrystallization is ineffective, or when dealing with multiple, closely related impurities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: The impurities in crude this compound typically originate from the starting materials and side reactions during its synthesis. Common impurities include:

  • Unreacted p-toluidine: A starting material for the synthesis.

  • N,N'-di-p-tolylurea: A potential byproduct if the reaction conditions are not carefully controlled.

  • Polymeric materials: These can form as byproducts under certain reaction conditions.

  • Colored impurities: Often arise from oxidation or degradation of reactants or products.

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent for this compound should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures.[1] A common and effective solvent for the recrystallization of diarylthioureas is ethanol.[2] A solvent screening with small amounts of the crude product is recommended to determine the optimal solvent or solvent mixture.

Q4: What is a typical melting point for pure this compound?

A4: The literature melting point for pure this compound is in the range of 182-184 °C.[3] A broad melting range of your purified product is an indication of remaining impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The compound is highly soluble in the chosen solvent, even at low temperatures.- Premature crystallization occurred during hot filtration.- Evaporate some of the solvent to concentrate the solution and try to crystallize again.[1]- Consider a different recrystallization solvent or a mixed solvent system (e.g., ethanol-water).[2]- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[1]
"Oiling Out" (Formation of an oil instead of crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The solution was cooled too rapidly.- High concentration of impurities.- Choose a solvent with a lower boiling point.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[4]- Consider a preliminary purification step, such as a wash or column chromatography, to remove excess impurities.
Colored Crystals - The presence of colored impurities in the crude product.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Use it sparingly as it can adsorb the desired product as well.[2]
Low Recovery of Purified Product - Too much solvent was used for recrystallization.- The crystals were washed with an excessive amount of cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[2]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compound and Impurities - Inappropriate solvent system (eluent).- The column was packed improperly.- The column was overloaded with the crude sample.- Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point is a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Use an appropriate amount of crude product for the size of the column.
Compound is Stuck on the Column - The eluent is not polar enough to move the compound.- Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracks in the Silica Gel Bed - The column ran dry at some point.- Always keep the silica gel bed covered with the eluent. If cracks appear, the separation will be compromised, and the column may need to be repacked.

Data Presentation

Table 1: Physical Properties and Qualitative Solubility of this compound

PropertyValue
Chemical Formula C₁₅H₁₆N₂S
Molecular Weight 256.37 g/mol [3]
Melting Point 182-184 °C[3]
Appearance White to off-white crystalline powder
Solubility in Water Insoluble
Solubility in Ethanol Soluble (especially when hot)[2]
Solubility in Acetone Soluble
Solubility in Dichloromethane Moderately soluble
Solubility in Hexane Sparingly soluble to insoluble
Solubility in Ethyl Acetate Moderately soluble

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[1]

  • Hot Filtration: If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization.[2]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes or flasks

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Column Packing: Secure the chromatography column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand. Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring a uniform packing without air bubbles. Add another layer of sand on top of the silica gel bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent system, such as 9:1 hexane:ethyl acetate. Gradually increase the polarity of the eluent (e.g., 8:2, 7:3 hexane:ethyl acetate) to facilitate the movement of the compound down the column.

  • Fraction Collection: Collect the eluate in a series of labeled fractions.

  • Analysis: Monitor the collected fractions using thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualization

PurificationWorkflow Start Crude this compound AssessPurity Assess Purity (TLC, Melting Point) Start->AssessPurity Recrystallization Recrystallization AssessPurity->Recrystallization Minor Impurities ColumnChromatography Column Chromatography AssessPurity->ColumnChromatography Major/Multiple Impurities CheckPurity1 Check Purity Recrystallization->CheckPurity1 CheckPurity2 Check Purity ColumnChromatography->CheckPurity2 PureProduct Pure this compound CheckPurity1->PureProduct Pure Impure1 Still Impure CheckPurity1->Impure1 Impure CheckPurity2->PureProduct Pure Impure2 Still Impure CheckPurity2->Impure2 Impure Impure1->ColumnChromatography Impure2->Recrystallization Consider Recrystallization for final polish

Caption: Decision workflow for selecting a purification technique.

Caption: Troubleshooting guide for common recrystallization issues.

References

Overcoming solubility issues of 1,3-Di-p-tolylthiourea in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 1,3-Di-p-tolylthiourea in experimental assays.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous assay buffer. What should I do?

A1: this compound has low aqueous solubility due to its aromatic structure. It is common for this compound to precipitate in aqueous solutions. The recommended approach is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous assay medium.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of thiourea derivatives for in vitro assays.[1] Due to its aromatic nature, this compound is likely to have low solubility in purely aqueous solutions.

Q3: I'm still observing precipitation after diluting my DMSO stock solution into the assay medium. What are my options?

A3: If precipitation occurs upon dilution, several strategies can be employed to improve the solubility of this compound in your final assay solution:

  • Optimize Solvent Concentration: Minimize the concentration of the organic solvent (e.g., DMSO) in your final assay medium, as high concentrations can be toxic to cells or interfere with enzyme activity.[2]

  • Use of Co-solvents: Employing a water-miscible co-solvent can enhance solubility.

  • Inclusion of Surfactants: Non-ionic surfactants like Tween 80 or Triton X-100 can help solubilize poorly soluble compounds by forming micelles.[3]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[4][5]

Q4: Are there any alternative formulation strategies to improve the solubility of this compound for in vivo studies?

A4: Yes, for in vivo applications, more advanced formulation strategies may be necessary. These can include the preparation of amorphous solid dispersions, where the compound is molecularly dispersed within a polymer matrix, or the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

Troubleshooting Guide

Issue: Precipitation of this compound in Cell-Based Assays

If you observe precipitation of your compound in cell culture media, it can lead to inaccurate and unreliable results. Here's a stepwise approach to troubleshoot this issue:

  • Visual Inspection: After adding the diluted compound to your cell culture medium, visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • Microscopic Examination: Use a microscope to examine the wells for smaller, less obvious precipitates that may not be visible to the naked eye.

  • Solubility Confirmation: Before proceeding with your assay, perform a preliminary solubility test by preparing the highest intended concentration of this compound in the final assay medium (including all components like serum) and observing for precipitation over the planned duration of your experiment.

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Caption: Workflow for troubleshooting precipitation in assays.

Quantitative Data Summary

SolventThioureaN,N'-Diphenylthiourea (DPTU)
Methanol SolubleSoluble
Ethanol SolubleSoluble
DMSO SolubleSoluble
Pyridine SolubleNot Reported
Dioxane SolubleNot Reported
Acetone Not ReportedSoluble
Ethyl Acetate Not ReportedSoluble
Toluene Not ReportedSoluble
Acetonitrile Not ReportedSoluble
n-Propanol Not ReportedSoluble
Isopropanol Not ReportedSoluble
n-Butanol Not ReportedSoluble
Cyclohexane Not ReportedInsoluble
n-Hexane Not ReportedInsoluble
n-Heptane Not ReportedInsoluble

Data for thiourea is qualitative. Data for DPTU reflects solubility at 298.15 K.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilutions

This protocol describes the standard method for preparing a compound for in vitro assays.

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Protocol_Stock_Preparation cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation Weigh 1. Weigh this compound Add_Solvent 2. Add appropriate volume of DMSO to achieve desired high concentration (e.g., 10-50 mM) Weigh->Add_Solvent Dissolve 3. Vortex/sonicate until fully dissolved Add_Solvent->Dissolve Store 4. Store at -20°C or -80°C Dissolve->Store Thaw 5. Thaw stock solution Store->Thaw Dilute 6. Perform serial dilutions in assay medium to achieve final desired concentrations Thaw->Dilute Mix 7. Mix thoroughly before adding to assay Dilute->Mix

Caption: Workflow for stock and working solution preparation.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol provides a method for increasing the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a stock solution of HP-β-CD: Dissolve a known amount of HP-β-CD in deionized water to create a stock solution of a specific concentration (e.g., 40% w/v).

  • Add this compound: To the HP-β-CD solution, add an excess amount of this compound powder.

  • Equilibrate the mixture: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separate undissolved compound: Centrifuge the suspension to pellet the undissolved this compound.

  • Filter the supernatant: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

  • Determine the concentration: The concentration of the solubilized this compound in the clear filtrate can be determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. This filtered solution can then be used as a stock for further dilutions into the assay medium.

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Signaling_Pathway Compound This compound (Poorly Soluble) Complex Inclusion Complex (Water Soluble) Compound->Complex Complexation Cyclodextrin Cyclodextrin (e.g., HP-β-CD) Cyclodextrin->Complex Assay Aqueous Assay Medium Complex->Assay Solubilization Result Improved Bioavailability & Reliable Results Assay->Result

Caption: Logical relationship of cyclodextrin-mediated solubilization.

References

Stabilizing 1,3-Di-p-tolylthiourea in solution for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-di-p-tolylthiourea.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage recommendations for solid this compound?

A1: this compound is a white to off-white crystalline solid. For long-term storage, it should be kept in a cool, dry, and dark place in a tightly sealed container, preferably made of amber glass to protect it from light.[1] An inert atmosphere (e.g., nitrogen or argon) can further prevent degradation.[1]

Q2: My solid this compound has developed a yellowish tint and a faint odor. What should I do?

A2: Discoloration and the presence of an odor are signs of degradation, likely due to oxidation, photodegradation, or hydrolysis.[1] It is recommended to use a fresh batch of the compound for your experiments to ensure accurate and reproducible results. The purity of the stored compound can be verified using analytical methods such as High-Performance Liquid Chromatography (HPLC).[1]

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: Due to its aromatic structure, this compound has low solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing concentrated stock solutions of thiourea derivatives.[2]

Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A4: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous medium. To mitigate this, you can try the following:

  • Lower the final concentration: The final concentration in the aqueous buffer may be exceeding the compound's solubility limit.

  • Increase the percentage of DMSO in the final solution: However, be mindful that high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5%.

  • Use a surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the aqueous buffer can help to increase the solubility of the compound.

  • Gentle warming and sonication: Briefly warming the solution (e.g., to 37°C) or using a sonicator can help to redissolve small amounts of precipitate, but care should be taken as heat can also accelerate degradation.

Q5: How can I enhance the stability of my this compound solution for long-term storage?

A5: To prolong the shelf-life of your stock solution, consider the following:

  • Add an antioxidant: Thiourea derivatives can be susceptible to oxidation. Adding an antioxidant like butylated hydroxytoluene (BHT) or Vitamin E can help to prevent oxidative degradation.[3]

  • Use a chelating agent: Trace metal ions in your solvent or buffer can catalyze the degradation of the compound. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions.[1]

  • Store at low temperatures: Storing aliquots of your stock solution at -20°C or -80°C will significantly slow down degradation.[4]

  • Protect from light: Use amber vials or wrap your tubes in aluminum foil to protect the solution from light-induced degradation.[1]

  • Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles which can degrade the compound.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Degradation of the this compound stock solution.Prepare a fresh stock solution. Verify the purity of the solid compound using HPLC before preparing the solution.[1] Store stock solutions in small, single-use aliquots at -20°C or -80°C.[4]
Precipitate forms in the stock solution upon storage The compound is coming out of solution, possibly due to temperature changes or degradation leading to less soluble byproducts.Prepare fresh solutions before use. If storing, filter the solution before use. Consider storing at a lower temperature if solubility allows.[1]
Solid compound is clumpy or sticky Absorption of moisture from the air (hygroscopic).Store the solid compound in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed immediately after use.[1]
Low or no biological activity observed The compound may have degraded, or the concentration in the final assay medium is too low due to poor solubility.Confirm the identity and purity of your compound using analytical methods.[2] Re-evaluate the final concentration and the procedure for diluting the stock solution. Consider using a solubilizing agent if precipitation is observed.

Data Presentation

Solubility of this compound
Solvent Qualitative Solubility Notes
Dimethyl sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)HighA suitable alternative to DMSO for stock solutions.
EthanolModerateMay be used for less concentrated solutions.
MethanolModerateSimilar to ethanol, solubility is lower than in DMSO or DMF.
AcetonitrileLow to ModerateMay require warming or sonication to dissolve.
WaterVery LowPractically insoluble in aqueous solutions.
Stability of this compound in Solution
Condition Potential Degradation Pathway Recommendation for Enhanced Stability
Exposure to Air/OxygenOxidationPrepare solutions under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant (e.g., BHT at 0.01-0.1%).
Exposure to LightPhotodegradationStore solutions in amber vials or protect them from light.[1]
Elevated TemperatureThermal DecompositionStore stock solutions at low temperatures (-20°C or -80°C).[4] Avoid prolonged heating.
Presence of WaterHydrolysisUse anhydrous solvents for preparing stock solutions. Store in a dry environment.
Presence of Metal IonsCatalytic DegradationUse high-purity solvents and add a chelating agent like EDTA (0.1-1 mM).[1]

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (Molecular Weight: 256.37 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Sterile microcentrifuge tubes or amber vials

    • Vortex mixer

    • Pipettes and sterile tips

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.56 mg of this compound into the tube.

    • Add 1.0 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes in amber vials and store at -20°C or -80°C.

Protocol for Stabilizing a this compound Solution
  • Using an Antioxidant (BHT):

    • Prepare a 1 M stock solution of Butylated Hydroxytoluene (BHT) in ethanol.

    • When preparing your this compound stock solution in DMSO, add the BHT stock solution to achieve a final BHT concentration between 0.01% and 0.1% (v/v). For example, to a 1 mL stock solution, add 1 µL of the 1 M BHT stock for a final concentration of 1 mM.

    • Mix thoroughly and store as described above.

  • Using a Chelating Agent (EDTA):

    • Prepare a 0.5 M stock solution of EDTA in water, adjusting the pH to 8.0 with NaOH to dissolve the EDTA.

    • When preparing your final aqueous experimental medium (not the DMSO stock), add the EDTA stock solution to achieve a final concentration of 0.1-1 mM. For example, to 10 mL of your final buffer, add 2 µL of the 0.5 M EDTA stock for a final concentration of 0.1 mM.

    • Mix the buffer well before adding the this compound stock solution.

Mandatory Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve stabilize Add Stabilizers (Optional) - Antioxidant (e.g., BHT) - Chelating Agent (e.g., EDTA) dissolve->stabilize aliquot Aliquot into Single-Use Vials stabilize->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute into Aqueous Buffer thaw->dilute assay Perform Experiment/Assay dilute->assay

Caption: Workflow for the preparation and use of this compound solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_purity Check Purity of Solid Compound start->check_purity Yes consistent_results Consistent Results start->consistent_results No prepare_fresh Prepare Fresh Stock Solution check_purity->prepare_fresh Purity OK check_storage Review Storage Conditions (Temp, Light, Freeze-Thaw) prepare_fresh->check_storage prepare_fresh->consistent_results improve_storage Aliquot and Store Properly check_storage->improve_storage Suboptimal check_solubility Observe for Precipitation in Final Assay Medium check_storage->check_solubility Optimal improve_storage->check_solubility optimize_dilution Optimize Dilution Protocol (e.g., lower concentration, add surfactant) check_solubility->optimize_dilution Precipitation Observed check_solubility->consistent_results No Precipitation optimize_dilution->consistent_results

Caption: Troubleshooting logic for inconsistent experimental results.

proposed_signaling_pathway cluster_cell Cancer Cell cluster_pathways Potential Intracellular Effects thiourea This compound (and related derivatives) p53 p53 Activation thiourea->p53 nfkb NF-κB Inhibition thiourea->nfkb ap1 AP-1 Inhibition thiourea->ap1 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation nfkb->bcl2 ap1->bcl2 caspase8 Caspase-8 Activation bcl2->caspase8 bax->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed apoptotic signaling pathway for thiourea derivatives.

References

Technical Support Center: Synthesis of N,N'-Diarylthioureas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N,N'-diarylthioureas. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-diarylthioureas?

A1: The two most prevalent methods for synthesizing N,N'-diarylthioureas are:

  • Reaction of an aryl isothiocyanate with an aryl amine: This is a widely used and generally high-yielding method.

Q2: I am observing a low yield in my thiourea synthesis. What are the potential causes?

A2: Low yields can stem from several factors, including:

  • Degradation of the isothiocyanate: Aryl isothiocyanates can be unstable, especially at elevated temperatures.

  • Steric hindrance: Bulky substituents on either the aryl amine or the aryl isothiocyanate can slow down the reaction.

  • Low nucleophilicity of the amine: Electron-withdrawing groups on the aryl amine can reduce its reactivity.

  • Incomplete reaction: The reaction may not have reached completion.

  • Side reactions: Formation of byproducts can consume starting materials and reduce the yield of the desired product.

Q3: What are the common side products in the synthesis of N,N'-diarylthioureas?

A3: Common side products include:

  • Symmetrical thioureas: When synthesizing an unsymmetrical N,N'-diarylthiourea, the intermediate isothiocyanate can react with the starting aryl amine to form a symmetrical byproduct.

  • Thiuram disulfides: This is a common byproduct when using the carbon disulfide method, particularly with secondary amines. It is formed by the oxidative coupling of two dithiocarbamate intermediate molecules.

  • Unreacted starting materials: Incomplete reactions will leave starting materials as impurities.

  • Products from the degradation of isothiocyanate: If the isothiocyanate is unstable, it can decompose into various other compounds.

Q4: How can I purify my synthesized N,N'-diarylthiourea?

A4: Common purification techniques for N,N'-diarylthioureas include:

  • Recrystallization: This is an effective method for removing impurities if a suitable solvent is found. Ethanol is often a good starting point.

  • Column chromatography: Silica gel column chromatography can be used to separate the desired product from side products and unreacted starting materials.

  • Filtration: If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a suitable solvent to remove soluble impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Low or No Product Formation
Potential Cause Recommended Solution
Low nucleophilicity of the aryl amine For weakly nucleophilic amines (e.g., those with strong electron-withdrawing groups), consider using a stronger base or a phase transfer catalyst. Alternatively, a different synthetic route, such as using thiophosgene, might be more successful.
Steric hindrance Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.
Degradation of aryl isothiocyanate Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider generating the isothiocyanate in situ.
Reaction has not gone to completion Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, gentle heating can be applied. Ensure sufficient reaction time.
Issue 2: Presence of Significant Side Products
Side Product Observed Potential Cause Recommended Solution
Symmetrical thiourea (in unsymmetrical synthesis) The intermediate isothiocyanate is reacting with the starting amine.Control the stoichiometry carefully. Add the isothiocyanate slowly to the amine solution. Consider a one-pot method where the isothiocyanate is generated in situ and reacts immediately with the second amine.
Thiuram disulfide (from CS₂ method) Oxidative coupling of the dithiocarbamate intermediate.Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use a slight excess of the amine to ensure all the carbon disulfide reacts to form the thiourea.
Multiple unidentified spots on TLC Decomposition of the aryl isothiocyanate at elevated temperatures.Conduct the reaction at room temperature or even 0°C. The reaction is often exothermic and may not require heating. Add the isothiocyanate dropwise to control the temperature.

Data Presentation

While specific quantitative data on the impact of all reaction parameters on byproduct formation is not extensively published, the following table summarizes the expected qualitative effects based on established chemical principles and troubleshooting literature.

Parameter Change Expected Impact on N,N'-Diarylthiourea Yield Expected Impact on Side Product Formation
Temperature IncreaseMay increase for sterically hindered reactantsIncreases risk of isothiocyanate degradation and other side reactions.
DecreaseMay decrease reaction rateReduces risk of isothiocyanate degradation.
Stoichiometry (Amine:CS₂) Excess AmineGenerally favorableCan minimize the formation of thiuram disulfide.
Excess CS₂No significant benefitMay lead to unreacted CS₂ and other sulfur-containing byproducts.
Atmosphere Inert (N₂ or Ar)Little direct impact on main reactionSignificantly reduces the formation of oxidative side products like thiuram disulfides.
AirNo benefitPromotes the formation of thiuram disulfides.
Solvent Aprotic (e.g., THF, CH₂Cl₂)Generally good solvents for this reaction-
Protic (e.g., Ethanol)Can be used, but may react with isothiocyanateWater contamination can lead to hydrolysis of isothiocyanate back to the starting amine.

Experimental Protocols

Protocol 1: Synthesis of Symmetrical N,N'-Diarylthiourea from Aryl Amine and Carbon Disulfide

Materials:

  • Aryl amine (2.0 equivalents)

  • Carbon disulfide (1.0 equivalent)

  • Triethylamine (2.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Dilute HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the aryl amine (2 equivalents) and triethylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add carbon disulfide (1 equivalent) to the stirred solution.

  • After 30 minutes, add a solution of DCC (1.1 equivalents) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography.[1]

Protocol 2: Synthesis of Unsymmetrical N,N'-Diarylthiourea from Aryl Isothiocyanate and Aryl Amine

Materials:

  • Aryl isothiocyanate (1.0 equivalent)

  • Aryl amine (1.0-1.1 equivalents)

  • Suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

Procedure:

  • Dissolve the aryl amine (1.0-1.1 equivalents) in a suitable aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aryl isothiocyanate (1.0 equivalent) to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • If the reaction is slow, it can be gently heated.

  • Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants Aryl Amine + CS2/Isothiocyanate Start->Reactants Reaction Reaction under controlled conditions (temp, atm) Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quenching, Extraction, Washing Monitoring->Workup Complete Crude_Product Crude N,N'-Diarylthiourea Workup->Crude_Product Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Pure_Product Pure N,N'-Diarylthiourea Recrystallization->Pure_Product Column_Chromatography->Pure_Product troubleshooting_logic Start Low Yield or Impure Product Check_TLC Analyze TLC Plate Start->Check_TLC Unreacted_SM Unreacted Starting Materials Present? Check_TLC->Unreacted_SM Increase_Time_Temp Increase Reaction Time or Temperature Unreacted_SM->Increase_Time_Temp Yes Multiple_Spots Multiple Side Products Present? Unreacted_SM->Multiple_Spots No Increase_Time_Temp->Check_TLC Identify_Byproducts Identify Side Products (e.g., Symmetrical Thiourea, Thiuram Disulfide) Multiple_Spots->Identify_Byproducts Yes Purify Purify Product (Recrystallization or Column Chromatography) Multiple_Spots->Purify No Optimize_Conditions Optimize Reaction Conditions (Stoichiometry, Atmosphere, Temperature) Identify_Byproducts->Optimize_Conditions Optimize_Conditions->Start Success Pure Product Obtained Purify->Success signaling_pathway cluster_pathways Inhibited Signaling Pathways Diarylthiourea N,N'-Diarylthiourea Derivatives PI3K_Akt PI3K/Akt/GSK-3β/c-Myc Diarylthiourea->PI3K_Akt inhibits Wnt_Beta_Catenin Wnt/β-catenin Diarylthiourea->Wnt_Beta_Catenin inhibits Raf_MEK_ERK Raf/MEK/ERK Diarylthiourea->Raf_MEK_ERK inhibits Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt->Cell_Cycle_Arrest Cancer_Cell_Inhibition Inhibition of Cancer Cell Proliferation Wnt_Beta_Catenin->Cancer_Cell_Inhibition Raf_MEK_ERK->Cancer_Cell_Inhibition Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3 Caspase3->Cancer_Cell_Inhibition

References

Technical Support Center: Interpreting Complex NMR Spectra of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the NMR spectroscopy of thiourea derivatives. The unique electronic and structural properties of thioureas often lead to complex spectra resulting from dynamic processes such as restricted bond rotation, chemical exchange, and tautomerism.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum shows more signals than expected for my thiourea derivative, especially in the aromatic or alkyl regions. What could be the cause?

A1: The presence of extra signals often arises from one of two common phenomena: the presence of rotational isomers (rotamers) or unreacted starting materials.

  • Rotational Isomers (Rotamers): The partial double bond character of the Carbon-Nitrogen (C-N) bond in thioureas restricts free rotation, leading to the existence of different stable conformations (rotamers).[1][2] If the rate of interconversion between these rotamers is slow on the NMR timescale, each rotamer will give rise to a separate set of signals. This can result in a doubling or complication of peaks for substituents attached to the nitrogen atoms.

  • Starting Materials: Unreacted starting materials, such as the parent amine or isothiocyanate, are common impurities. It is advisable to compare the spectrum of your product with those of the starting materials to rule out contamination.[2]

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: Acquire spectra at elevated temperatures (e.g., 50-100 °C). If the extra signals are due to rotamers, increasing the temperature will increase the rate of C-N bond rotation. At a high enough temperature, known as the coalescence temperature, the separate signals for the rotamers will broaden and merge into a single, averaged peak.[2][3][4]

  • Check Purity: Compare your spectrum to known spectra of your starting materials and expected byproducts. If impurity signals are identified, further purification of your compound is necessary.

Q2: I observe very broad signals in my ¹H NMR spectrum, particularly between 7-12 ppm. What are these and why are they broad?

A2: These broad signals are characteristic of the N-H protons of the thiourea moiety.[5] Their broadness is a result of several factors:

  • Quadrupolar Relaxation: The nitrogen atom (¹⁴N) has a nuclear quadrupole moment which can efficiently relax adjacent protons, leading to signal broadening.

  • Chemical Exchange: The N-H protons are acidic and can exchange with other labile protons in the sample, such as trace amounts of water or with each other.[5] This exchange process occurs at a rate that is intermediate on the NMR timescale, causing the signals to be broad.

  • Hydrogen Bonding: N-H protons in thioureas are excellent hydrogen bond donors. They can form intermolecular hydrogen bonds with the solvent or with other thiourea molecules, leading to changes in their chemical environment and contributing to broadness.[6]

Troubleshooting Steps:

  • D₂O Exchange: To confirm that a broad peak corresponds to an N-H proton, perform a "D₂O shake." Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H protons will exchange with deuterium, causing the broad signal to disappear or significantly diminish in intensity.[2]

  • Use aprotic polar solvents: Solvents like DMSO-d₆ can sometimes sharpen N-H signals by forming strong hydrogen bonds and slowing down intermolecular proton exchange.[5]

  • Lower the temperature: Cooling the sample can sometimes slow down the exchange processes enough to sharpen the N-H signals.

Q3: The chemical shifts of my compound seem to change depending on the solvent I use. Why does this happen?

A3: The chemical shifts in thiourea derivatives can be highly sensitive to the solvent due to a combination of factors, primarily related to hydrogen bonding and solvent polarity.[7]

  • Hydrogen Bonding: Protic solvents or solvents capable of accepting hydrogen bonds (like DMSO-d₆ or acetone-d₆) can interact strongly with the N-H protons and the thiocarbonyl sulfur atom.[6] This interaction alters the electron density around the nuclei, leading to significant changes in their chemical shifts compared to spectra recorded in non-polar solvents like CDCl₃ or benzene-d₆.

  • Solvent Polarity: The polarity of the solvent can influence the equilibrium between different rotamers or tautomers, thereby changing the overall appearance of the spectrum.

Troubleshooting Workflow: The following diagram illustrates a logical workflow for troubleshooting complex NMR spectra of thiourea derivatives.

Troubleshooting_Workflow Troubleshooting Workflow for Thiourea NMR Spectra start Complex NMR Spectrum (Broad Peaks / Extra Signals) q_broad Are there broad, exchangeable peaks? start->q_broad q_extra Are there extra sets of sharp signals? start->q_extra q_broad->q_extra No d2o_shake Perform D₂O Shake q_broad->d2o_shake Yes vt_nmr Perform Variable Temperature (VT) NMR q_extra->vt_nmr Yes end_analysis Analysis Complete q_extra->end_analysis No, spectrum is as expected peak_disappears Peak Disappears? d2o_shake->peak_disappears is_nh Confirmed N-H Proton peak_disappears->is_nh Yes peak_disappears->end_analysis No, check other issues is_nh->end_analysis peaks_coalesce Signals Coalesce at High Temp? vt_nmr->peaks_coalesce is_rotamers Confirmed Rotamers peaks_coalesce->is_rotamers Yes impurity Check for Impurities (Starting Materials) peaks_coalesce->impurity No exsy_nmr Optional: Run 2D EXSY to confirm exchange is_rotamers->exsy_nmr exsy_nmr->end_analysis impurity->end_analysis

Caption: A flowchart for diagnosing common issues in thiourea NMR spectra.

Q4: How can I definitively prove that two signals in my spectrum are from species that are exchanging with each other, such as rotamers?

A4: 2D Exchange Spectroscopy (EXSY) is a powerful NMR experiment designed to identify chemical and conformational exchange processes.[8][9] The EXSY pulse sequence is identical to the 2D NOESY sequence.[9][10]

In an EXSY spectrum, diagonal peaks correspond to the signals in the 1D spectrum. The presence of off-diagonal peaks, or "cross-peaks," connecting two diagonal peaks is direct evidence that the nuclei at those two chemical shifts are exchanging.[9] For small molecules like most thiourea derivatives, the cross-peaks resulting from chemical exchange have the same phase (e.g., positive) as the diagonal peaks. This helps to distinguish them from NOE cross-peaks, which would have the opposite phase.[8][10]

Data Presentation: Typical NMR Data for Thiourea Derivatives

The following tables summarize typical chemical shift ranges and activation energy barriers for dynamic processes in thiourea derivatives. These values can vary based on substitution, solvent, and temperature.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Thiourea Derivatives

NucleusFunctional GroupTypical Chemical Shift (ppm)Notes
¹H N-H 7.0 - 12.0Highly variable, often broad. Position is sensitive to solvent and concentration.[5][11]
Aromatic C-H 6.5 - 8.0Depends on substituents on the aromatic ring.
Alkyl C-H (α to N) 2.5 - 4.0Can be split into multiple signals due to rotamers.
¹³C C=S (Thiocarbonyl) 175 - 185The thiocarbonyl carbon is highly deshielded.[11][12]
Aromatic C 110 - 150Typical range for aromatic carbons.
Alkyl C (α to N) 30 - 60

Table 2: Representative Energy Barriers for C-N Bond Rotation

Compound TypeSolventΔG‡ (kcal/mol)Notes
ThioureaDMSO/DMF13.5 - 14.0Hydrogen bonding with acetate increases the barrier slightly.[6][13]
N-AlkylthioureasVarious9.1 - 10.2Slightly more hindered than unsubstituted thiourea.[14]
N-PhenylthioureaVarious~9.5The rotational barrier is influenced by the electronic nature of the substituents.[14]
N,N'-DialkylthioureasPyridine-d₅~12Coalescence observed around 250 K.[1]

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Studying Rotational Isomers

This protocol outlines the steps to determine the coalescence temperature and calculate the rotational energy barrier (ΔG‡).[3][15]

Objective: To observe the coalescence of signals from two exchanging sites (rotamers) and calculate the free energy of activation for the process.

Procedure:

  • Sample Preparation: Prepare a sample of the thiourea derivative in a suitable deuterated solvent (e.g., DMSO-d₆, toluene-d₈) in a Class A NMR tube designed for VT work.[16] Ensure the concentration is optimized to give good signal-to-noise in a reasonable number of scans.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C / 298 K) to identify the signals corresponding to the exchanging rotamers. Note the chemical shift difference (Δν in Hz) between the two signals.

  • Increase Temperature: Increase the spectrometer's temperature in increments of 5-10 K.[15] Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a spectrum.[17]

  • Observe Coalescence: Continue increasing the temperature and acquiring spectra until the two distinct signals broaden and merge into a single, broad peak. The temperature at which this occurs is the coalescence temperature (T_c).

  • High-Temperature Spectrum: Acquire one final spectrum at a temperature well above T_c to observe the final, sharp, averaged signal.

  • Calculate Energy Barrier: Use the following equation to calculate the rate constant (k) at coalescence: k = (π * Δν) / √2 Then, use the Eyring equation to calculate the free energy of activation (ΔG‡): ΔG‡ = -R * T_c * ln(k * h / (k_B * T_c)) Where:

    • Δν = separation of the peaks in Hz at low temperature.

    • T_c = coalescence temperature in Kelvin.

    • R = gas constant (8.314 J/mol·K).

    • h = Planck's constant (6.626 x 10⁻³⁴ J·s).

    • k_B = Boltzmann constant (1.381 x 10⁻²³ J/K).

Protocol 2: 2D EXSY (Exchange Spectroscopy)

This protocol describes how to set up a 2D EXSY experiment to confirm chemical exchange.[8][18]

Objective: To qualitatively identify which nuclei in a molecule are undergoing chemical exchange.

Procedure:

  • Sample Preparation: Prepare a sample as you would for a standard ¹H NMR experiment.

  • Select Pulse Program: Load the standard 2D NOESY pulse program (e.g., noesyesfpgp on Bruker instruments). The EXSY experiment uses the same sequence.[9][10]

  • Set Key Parameters:

    • Mixing Time (d8 or t_mix): This is the most critical parameter.[8] It is the delay during which chemical exchange occurs. A good starting point for the mixing time is approximately 1/k, where k is the estimated exchange rate. For many thioureas at room temperature, mixing times between 100 ms and 800 ms are effective. You may need to run a series of 2D EXSY experiments with different mixing times to find the optimal value.

    • Acquisition Parameters: Set the spectral widths and number of points in both the direct (F2) and indirect (F1) dimensions to adequately resolve the signals of interest. Use a sufficient number of scans and dummy scans to achieve good signal-to-noise.

  • Acquire and Process Data: Run the 2D experiment. After acquisition, process the data using a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform.

  • Analyze Spectrum:

    • Identify the diagonal peaks, which correspond to the 1D spectrum.

    • Look for cross-peaks that connect pairs of diagonal peaks. A cross-peak between signal A and signal B is definitive proof of chemical exchange between the A and B sites.[9]

    • Check the phase of the cross-peaks relative to the diagonal. For small molecules, exchange peaks should have the same phase as the diagonal.[10]

The diagram below illustrates the relationship between restricted rotation and its observable effects in NMR, which can be probed by VT-NMR and 2D EXSY.

Dynamic_Process Dynamic NMR of Thiourea Rotational Isomers cluster_process Molecular Process cluster_nmr NMR Observation RotamerA Rotamer A Equilibrium k_exchange RotamerA->Equilibrium LowT Low Temperature (Slow Exchange) Two separate signals RotamerA->LowT Gives Signal A HighT High Temperature (Fast Exchange) One averaged signal RotamerA->HighT Coalescence Coalescence Temp (Tc) (Intermediate Exchange) One broad signal RotamerA->Coalescence RotamerB Rotamer B RotamerB->LowT Gives Signal B RotamerB->HighT RotamerB->Coalescence Equilibrium->RotamerB LowT->p1 Coalescence->p2 p1->Coalescence Increase T p2->HighT Increase T

Caption: The effect of temperature on the NMR spectrum of exchanging rotamers.

References

Technical Support Center: Optimization of Reaction Conditions for 1,3-Di-p-tolylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,3-di-p-tolylthiourea and its derivatives. The information is structured in a question-and-answer format to directly address specific challenges that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two primary and widely utilized methods for the synthesis of this compound:

  • Reaction of p-toluidine with carbon disulfide: This is a common method for preparing symmetrically substituted thioureas. The reaction proceeds through the formation of a dithiocarbamate intermediate.

  • Reaction of p-tolyl isothiocyanate with p-toluidine: This is often a high-yielding and straightforward approach, involving the nucleophilic attack of the amine on the isothiocyanate.

Q2: What are some common side products observed during the synthesis of this compound?

A2: The formation of byproducts can affect the purity and yield of the desired product. Common side products include:

  • Unreacted starting materials: Incomplete reactions can leave residual p-toluidine or p-tolyl isothiocyanate.

  • Ditolylthiourea isomers: If the starting materials are not pure, isomers of the desired product may form.

  • Guanidine derivatives: Under certain conditions, desulfurization of thiourea can lead to the formation of guanidine derivatives.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visualized. A suitable mobile phase for this separation would be a mixture of hexane and ethyl acetate.

Q4: What are the expected spectroscopic data for this compound?

A4: The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR (500 MHz, CDCl₃): δ = 2.35 (s, 6H), 7.19–7.26 (m, 8H), 7.80 (s, 2H).[1]

  • ¹³C NMR (125 MHz, CDCl₃): δ = 180.5, 137.5 (2C), 134.6 (2C), 130.4 (4C), 125.8 (4C), 21.4 (2C).[1]

  • Mass Spectrometry (MS): m/z [M]⁺ calcd: 256.1; found: 257.0 [M + 1]⁺.[1]

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor by TLC until starting materials are consumed.- Gradually increase the reaction temperature. For instance, reactions involving carbon disulfide can be performed at room temperature or with gentle heating.[1]
Side Reactions - Control the reaction temperature to minimize the formation of byproducts.- Ensure the purity of starting materials and solvents.
Sub-optimal Stoichiometry - Use a slight excess of one of the reactants (e.g., 1.05 to 1.1 equivalents) to drive the reaction to completion, particularly if one of the starting materials is volatile or prone to degradation.
Moisture in Reaction - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of intermediates.
Product Purification Issues
Problem Suggested Solution
Oily Product - Try triturating the oily residue with a non-polar solvent like hexane to induce crystallization.- If trituration fails, purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Colored Impurities - Treat a solution of the crude product with activated charcoal before recrystallization to adsorb colored impurities.
Difficulty with Recrystallization - Screen a variety of solvents to find the optimal one. Ethanol is often a good choice for recrystallizing thiourea derivatives.- If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water).
Co-precipitation of Impurities - Ensure the crude product is fully dissolved in the minimum amount of hot solvent during recrystallization.- Allow the solution to cool slowly to promote the formation of pure crystals.

Experimental Protocols

Protocol 1: Synthesis of this compound from p-Toluidine and Carbon Disulfide

Materials:

  • p-Toluidine

  • Carbon Disulfide (CS₂)

  • N,N-Dimethylformamide (DMF)

  • Carbon Tetrabromide (CBr₄) - Caution: Handle with care in a well-ventilated fume hood.

  • Dichloromethane (CH₂Cl₂)

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask placed in an ice-water bath, dissolve p-toluidine (2.0 mmol) in DMF (2.0 mL).

  • To the stirred solution, add carbon disulfide (1.0 mmol) and continue stirring for 5 minutes.

  • Add carbon tetrabromide (1.0 mmol) to the mixture and allow it to stir at room temperature. The reaction is typically complete within 30 minutes.[1]

  • Pour the reaction mixture into ice-water (80 mL) with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 60 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate (15:1) mobile phase to afford this compound as a solid.[1]

Protocol 2: Synthesis of this compound from p-Tolyl Isothiocyanate and p-Toluidine

Materials:

  • p-Tolyl isothiocyanate

  • p-Toluidine

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve p-toluidine (1.0 equivalent) in an anhydrous solvent (e.g., THF or DCM) in a round-bottom flask under an inert atmosphere.

  • Add p-tolyl isothiocyanate (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete (indicated by the disappearance of the starting materials), remove the solvent under reduced pressure.

  • If the product precipitates from the reaction mixture, it can be collected by filtration and washed with a cold solvent.

  • If the product is not pure, it can be further purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Effect of Reaction Conditions on the Synthesis of Tolylthiourea Derivatives (Illustrative Data)

Note: This table is based on data for the synthesis of o-tolylthiourea and serves as a general guide for optimizing the synthesis of this compound. Optimal conditions for the p-tolyl derivative may vary.

Toluidine Isomer Solvent Acid Temperature (°C) Time (h) Purity (%) Yield (%) Reference
o-Toluidineo-Chlorotoluene/WaterHydrochloric Acid75-852098.096.4[2]
o-ToluidineMethanolSulfuric AcidReflux2074.667.1[2]
o-Toluidineo-ChlorotolueneSulfuric Acid90-1001095.870.6[2]
o-ToluidineAqueousHydrochloric Acid60-801689.484.5[3]

Visualizations

Experimental Workflow: Synthesis from p-Toluidine and Carbon Disulfide

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_toluidine p-Toluidine reaction_mixture Reaction Mixture in Ice-Water Bath, then at Room Temperature p_toluidine->reaction_mixture cs2 Carbon Disulfide cs2->reaction_mixture dmf DMF (Solvent) dmf->reaction_mixture cbr4 CBr4 (Promoter) cbr4->reaction_mixture extraction Aqueous Work-up & Extraction with Dichloromethane reaction_mixture->extraction drying Drying and Concentration extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Workflow for the synthesis of this compound from p-toluidine and carbon disulfide.

Potential Signaling Pathway Inhibition by Diaryl Thiourea Derivatives

Disclaimer: The following signaling pathway is based on the known activity of diaryl urea and thiourea derivatives against VEGFR-2 and c-MET, which are implicated in cancer progression. The specific activity of this compound on this pathway requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K MAPK MAPK VEGFR2->MAPK cMET c-MET cMET->PI3K cMET->MAPK Akt Akt PI3K->Akt Gene_Expression Gene Expression Akt->Gene_Expression MAPK->Gene_Expression Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Proliferation Cell Proliferation Gene_Expression->Proliferation Survival Cell Survival Gene_Expression->Survival Diaryl_Thiourea This compound (Potential Inhibitor) Diaryl_Thiourea->VEGFR2 Inhibition Diaryl_Thiourea->cMET Inhibition

Caption: Potential inhibition of VEGFR-2 and c-MET signaling pathways by this compound.

Potential Quorum Sensing Inhibition by Diaryl Thiourea Derivatives

Disclaimer: This diagram illustrates the inhibition of a bacterial quorum sensing pathway, as has been observed for the related compound 1,3-di-m-tolyl-urea. The activity of this compound in this context would need to be experimentally confirmed.

G cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Autoinducer Autoinducer (Signaling Molecule) Receptor Receptor Protein Autoinducer->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction Gene_Expression Virulence Gene Expression Signal_Transduction->Gene_Expression Biofilm Biofilm Formation Gene_Expression->Biofilm Diaryl_Thiourea This compound (Potential Inhibitor) Diaryl_Thiourea->Receptor Inhibition

Caption: Potential inhibition of bacterial quorum sensing by this compound.

References

Troubleshooting low bioactivity of synthesized thiourea compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and bioactivity testing of thiourea compounds. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My synthesized thiourea compound shows lower than expected or no bioactivity. What are the initial troubleshooting steps?

A1: The first and most critical step is to confirm the identity and purity of your synthesized compound. Subsequently, issues related to the compound's solubility and stability in the assay medium should be investigated. Problems with the experimental setup, including controls and cell lines, are also common culprits.

Q2: How can I confirm the chemical structure and purity of my thiourea compound?

A2: Rigorous analytical characterization is essential. Utilize a combination of spectroscopic and spectrometric techniques:

  • NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectra should be compared against the expected chemical shifts, multiplicities, and integration values for your target structure.[1]

  • Mass Spectrometry (MS): Prepare a dilute solution of your compound to obtain a mass spectrum. This will confirm the molecular weight of your synthesized molecule.[1]

  • FTIR Spectroscopy: This can confirm the presence of key functional groups, such as the C=S and N-H bonds characteristic of thioureas.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of your compound. Aim for a purity of >95% for biological assays.

Q3: What role does lipophilicity play in the bioactivity of thiourea derivatives?

A3: Lipophilicity is a crucial factor influencing the bioactivity of thiourea compounds. The introduction of lipophilic moieties, such as hydrocarbon radicals, halogen atoms, or alkyl/alkoxyl groups on aromatic rings, can significantly enhance bioactivity.[2] This is because increased lipophilicity can improve the compound's ability to penetrate cell membranes and interact with lipophilic binding pockets of target enzymes and receptors.[2]

Q4: How do different substituents on the thiourea scaffold affect bioactivity?

A4: The nature and position of substituents have a profound impact on the pharmacological properties of thiourea derivatives.[2]

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on aromatic rings can increase the hydrogen-bond donor ability of the N-H groups, potentially leading to stronger interactions with biological targets and increased bioactivity.[2][3]

  • Bulky or long hydrophobic groups can also enhance activity, likely by increasing lipophilicity.[4]

  • The presence of heterocyclic rings (e.g., triazoles, benzothiazoles) can introduce additional interaction points and modulate the overall physicochemical properties of the molecule, often leading to improved bioactivity.[5][6]

Troubleshooting Guide: Low Bioactivity

This guide provides a systematic approach to identifying and resolving common issues leading to low bioactivity of synthesized thiourea compounds.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Start: Low Bioactivity Observed step1 1. Verify Compound Identity & Purity (NMR, MS, HPLC) start->step1 outcome1_ok Purity & Structure Confirmed step1->outcome1_ok Correct outcome1_bad Incorrect Structure or Impure step1->outcome1_bad Incorrect step2 2. Assess Compound Solubility (Visual, Light Scattering) outcome2_ok Soluble step2->outcome2_ok Yes outcome2_bad Precipitation Observed step2->outcome2_bad No step3 3. Evaluate Compound Stability (Incubation in Assay Medium) outcome3_ok Stable step3->outcome3_ok Yes outcome3_bad Degradation Detected step3->outcome3_bad No step4 4. Check Assay Performance (Controls, Cell Health) outcome4_ok Assay Valid step4->outcome4_ok OK outcome4_bad Assay Failure step4->outcome4_bad Problem step5 5. Re-evaluate Biological Hypothesis (Target Engagement, SAR) end_success Proceed with Further Biological Testing step5->end_success end_redesign Consider Molecular Redesign step5->end_redesign outcome1_ok->step2 action1 Purify Compound / Re-synthesize outcome1_bad->action1 outcome2_ok->step3 action2 Optimize Solvent / Formulation (e.g., use co-solvents, adjust pH) outcome2_bad->action2 outcome3_ok->step4 action3 Modify Assay Conditions (e.g., shorter incubation) outcome3_bad->action3 outcome4_ok->step5 action4 Troubleshoot Assay (e.g., new controls, check cell passage) outcome4_bad->action4 action1->step1 action2->step2 action3->step3 action4->step4

Caption: A step-by-step workflow for troubleshooting low bioactivity.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the impact of different substituents on the antiplatelet activity of a series of N,N'-disubstituted thioureas, highlighting the importance of lipophilicity and electronic effects.

Compound IDR' SubstituentR'' SubstituentIC₅₀ (µM) for Platelet AggregationReference
3d PhenylN,N-diethyl29.1 ± 2.0[4]
3i BenzylN,N-diethyl86.2 ± 0.3[4]
3m PhenethylN,N-diethyl34.5 ± 0.9[4]
3p 3,4-methylenedioxyphenylN,N-diethyl84.6 ± 0.5[4]

Data suggests that increasing the alkyl chain length from phenyl to phenethyl (3d vs. 3m) can improve inhibitory activity. The N,N-diethyl group appears to be a favorable substitution.[4]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of synthesized thiourea compounds on a cell line.

Materials:

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Synthesized thiourea compounds dissolved in DMSO (stock solution)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the thiourea compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]

Protocol 2: Kirby-Bauer Disk Diffusion for Antimicrobial Susceptibility

This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial culture (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland turbidity standard

  • Sterile filter paper disks

  • Synthesized thiourea compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic disks

  • Negative control disks (solvent only)

Procedure:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[8]

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the synthesized thiourea compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar. Also, apply positive and negative control disks.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of no growth around each disk in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway Visualization

Arachidonic Acid Pathway

Many thiourea derivatives exert their anti-inflammatory and antiplatelet effects by inhibiting enzymes within the arachidonic acid pathway, such as cyclooxygenases (COX).

ArachidonicAcidPathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-Lipoxygenase (5-LOX) aa->lox prostaglandins Prostaglandins (e.g., PGE₂) cox->prostaglandins thromboxane Thromboxane A₂ (TXA₂) cox->thromboxane leukotrienes Leukotrienes (e.g., LTB₄) lox->leukotrienes inflammation Inflammation Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation thromboxane->platelet_agg leukotrienes->inflammation thiourea Thiourea Compounds thiourea->cox Inhibition

Caption: Inhibition of the COX pathway by thiourea compounds.

References

Preventing degradation of 1,3-Di-p-tolylthiourea during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 1,3-Di-p-tolylthiourea to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The degradation of this compound, like other thiourea derivatives, is primarily caused by four factors:

  • Oxidation: Exposure to air (oxygen) can lead to the formation of the corresponding urea, disulfides, or various sulfur oxides.[1][2] This is a common degradation pathway for thioureas.[3]

  • Hydrolysis: The presence of moisture can cause the breakdown of the thiourea molecule, particularly under basic conditions, which may result in the formation of 1,3-di-p-tolylurea and the release of sulfide.[1]

  • Photodegradation: Exposure to light, especially UV light, can provide the energy to initiate degradation reactions.[1][4]

  • Thermal Decomposition: High temperatures can accelerate the degradation process, leading to the breakdown of the compound.

Q2: What are the visual or olfactory signs of this compound degradation?

A2: Degradation of solid this compound may be indicated by the following:

  • Color Change: A noticeable change from its typical white or off-white crystalline appearance to a yellowish or orange-to-green hue.[5]

  • Odor: The emission of ammonia-like or sulfurous odors, which can signal thermal decomposition or hydrolysis.

  • Clumping: The material may become clumpy or sticky due to the absorption of moisture.

  • Inconsistent Experimental Results: A primary indicator of degradation is a loss of purity, leading to variability and unreliability in experimental outcomes.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of this compound, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature Store in a cool place, preferably below 15°C.[5]To minimize thermal degradation.
Humidity Store in a dry environment, inside a desiccator if necessary.To prevent hydrolysis.
Light Protect from light by using an amber, tightly sealed container and storing it in a dark cabinet.[1]To prevent photodegradation.
Atmosphere For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation.

Q4: Can stabilizers be used to prevent the degradation of this compound in solution?

A4: Yes, for solutions of certain thiourea derivatives, the addition of stabilizers can be beneficial. Antioxidants can be employed to inhibit oxidative degradation. For thiourea compounds that are sensitive to metals, adding a chelating agent like EDTA can sequester metal ions that might catalyze degradation.

Troubleshooting Guide

ProblemPossible CauseRecommended Action
Discoloration (yellowing) of the solid compound Oxidation or photodegradation.Ensure the compound is stored in a tightly sealed, amber glass container in a cool, dark, and dry place. Before sealing, consider purging the container with an inert gas like nitrogen.
Ammonia or sulfur-like odor Thermal decomposition or hydrolysis.Verify that the storage temperature is within the recommended range. Make sure the container is properly sealed to prevent moisture from entering.
The compound has become clumpy or sticky Absorption of moisture (hygroscopic tendencies).Store in a desiccator or a controlled low-humidity environment. Ensure the container is sealed tightly immediately after each use.
Inconsistent results in experiments Degradation of the compound leading to reduced purity.Use a fresh batch of the compound. Before use, confirm the purity of the stored compound using an appropriate analytical method such as HPLC or by checking its melting point.
Precipitate forms in a solution of the compound Degradation leading to insoluble byproducts or exceeding solubility limits.Prepare fresh solutions immediately before use. If solutions must be stored, filter them before use and consider storing them at a refrigerated temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

A forced degradation study is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7]

Objective: To generate the degradation products of this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to a dry heat of 70°C for 48 hours.

    • Photodegradation: Expose the solid compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: After the specified stress period, neutralize the acid and base hydrolysis samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[6]

Protocol 2: HPLC Method for Purity Assessment

Objective: To determine the purity of this compound and quantify its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Visualizations

cluster_storage Optimal Storage Conditions cluster_degradation Degradation Factors Cool_Temp Cool Temperature (<15°C) 1_3_Di_p_tolylthiourea This compound (Stable) Cool_Temp->1_3_Di_p_tolylthiourea prevents Dry_Environment Dry Environment (Desiccator) Dry_Environment->1_3_Di_p_tolylthiourea prevents Darkness Darkness (Amber Vial) Darkness->1_3_Di_p_tolylthiourea prevents Inert_Atmosphere Inert Atmosphere (N2 or Ar) Inert_Atmosphere->1_3_Di_p_tolylthiourea prevents Heat Heat Degraded_Product Degraded Product (Impure) Heat->Degraded_Product causes Moisture Moisture Moisture->Degraded_Product causes Light Light Light->Degraded_Product causes Oxygen Oxygen Oxygen->Degraded_Product causes 1_3_Di_p_tolylthiourea->Heat 1_3_Di_p_tolylthiourea->Moisture 1_3_Di_p_tolylthiourea->Light 1_3_Di_p_tolylthiourea->Oxygen

Caption: Logical relationship between storage conditions and degradation factors.

Start Start: This compound (Solid or Solution) Stress Apply Stress Condition (e.g., Acid, Base, Oxidant, Heat, Light) Start->Stress Analyze Analyze by Stability-Indicating HPLC Method Stress->Analyze Compare Compare to Unstressed Control Analyze->Compare Identify Identify & Quantify Degradation Products Compare->Identify End End: Stability Profile & Degradation Pathway Identify->End

Caption: Experimental workflow for a forced degradation study.

Thiourea This compound C₁₅H₁₆N₂S Urea 1,3-Di-p-tolylurea C₁₅H₁₆N₂O Thiourea->Urea Oxidation Sulfide p-Toluidine + H₂S Thiourea->Sulfide Hydrolysis Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Urea Base_Moisture Base (OH⁻) + H₂O Base_Moisture->Sulfide

Caption: Potential degradation pathways for this compound.

References

Scaling up the synthesis of 1,3-Di-p-tolylthiourea for bulk studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1,3-Di-p-tolylthiourea

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a special focus on scaling up for bulk studies.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound, a symmetrical diaryl thiourea, include:

  • Reaction of p-toluidine with carbon disulfide: This is a widely used, one-pot synthesis where p-toluidine reacts with carbon disulfide, often in the presence of a base and a promoter like carbon tetrabromide.[1]

  • Reaction of p-tolyl isothiocyanate with p-toluidine: This method involves the reaction of an isothiocyanate with an amine, which is generally a high-yielding reaction.[2]

  • Thionation of 1,3-Di-p-tolylurea: This involves converting the carbonyl group of the corresponding urea to a thiocarbonyl group using a thionating agent like Lawesson's reagent.

Q2: What are the key safety precautions to consider when handling reagents for this synthesis, especially at a larger scale?

A2: Safety is paramount during the synthesis, particularly when scaling up. Key precautions include:

  • Carbon Disulfide: Highly flammable, volatile, and toxic. It should be handled in a well-ventilated fume hood, away from ignition sources.

  • p-Toluidine: Toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves and safety goggles, is essential.[3]

  • Thiourea Compounds: Classified as toxic, with potential adverse health effects upon chronic exposure, including impacts on the thyroid gland.[4][5] Proper PPE, including respiratory protection, should be used to avoid inhalation of dust or vapors.[3][6]

  • Waste Disposal: All chemical waste must be disposed of according to institutional and environmental regulations.[5][7]

Q3: How does the reaction solvent affect the synthesis of this compound?

A3: The choice of solvent can significantly impact reaction rate, yield, and ease of product isolation.

  • Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), and dichloromethane are commonly used.[1]

  • Solvent-Free Conditions: Microwave-assisted, solvent-free reactions have been reported to be rapid and efficient, offering a greener alternative.[8]

  • Aqueous Medium: Some methods utilize water as a solvent, which can simplify the workup process.[9]

Troubleshooting Guides

Issue 1: Low Yield in Bulk Synthesis
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature.[10]Drive the reaction to completion and improve the yield of the desired product.
Sub-optimal Reagent Stoichiometry On a larger scale, ensure efficient mixing to maintain localized stoichiometric balance. In the reaction of p-toluidine with carbon disulfide, a 2:1 molar ratio of amine to carbon disulfide is typically used.[1]Maximize the conversion of the limiting reagent and minimize side products.
Side Reactions The formation of by-products such as p-tolyl isothiocyanate can occur.[1] Optimizing the reaction temperature and the rate of addition of reagents can minimize these side reactions.Increased purity of the crude product and higher isolated yield of this compound.
Product Loss During Workup This compound is a solid.[11] Ensure complete precipitation from the reaction mixture. If the product is isolated by filtration, use a suitable solvent to wash away impurities without dissolving a significant amount of the product.Maximize the recovery of the synthesized product.
Issue 2: Product Purity Issues
Potential Cause Troubleshooting Step Expected Outcome
Presence of Starting Materials Improve the reaction conditions to ensure complete conversion of p-toluidine and carbon disulfide. For purification, recrystallization from a suitable solvent like ethanol is often effective.A sharper melting point and cleaner analytical data (NMR, HPLC) of the final product.
Formation of Ditolylthiourea By-products The formation of N,N'-di-p-tolylthiourea isomers or other related impurities can be an issue.[9] Purification by column chromatography or recrystallization can be employed to separate these impurities.[12]Isolation of this compound with high purity (>98%).[13][14]
Occluded Solvents After filtration, ensure the product is thoroughly dried under vacuum, possibly at a slightly elevated temperature, to remove any residual solvent.A final product that is a free-flowing powder and gives accurate analytical data.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on the reaction of p-toluidine with carbon disulfide promoted by carbon tetrabromide.[1]

Materials:

  • p-Toluidine

  • Carbon Disulfide (CS₂)

  • Carbon Tetrabromide (CBr₄)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Petroleum Ether

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask placed in an ice-water bath, dissolve p-toluidine (2.0 mmol) in DMF (2.0 mL).

  • To this solution, add carbon disulfide (1.0 mmol) and stir the mixture for 5 minutes.

  • Add carbon tetrabromide (1.0 mmol) to the mixture and continue stirring at room temperature for approximately 0.5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water (80 mL) with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 60 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate mixture as the eluent.

Considerations for Scaling Up

When scaling up the synthesis, the following parameters should be carefully considered and optimized.

Parameter Lab-Scale (e.g., 1-10 g) Bulk-Scale (e.g., >1 kg) Key Considerations for Scale-Up
Reaction Time 0.5 - 2 hours[1]May increase due to mixing and heat transfer limitations.[15]Implement efficient overhead stirring. Monitor reaction completion carefully.
Temperature Control Ice bath for initial cooling, then ambient temperature.[1]Jacketed reactors with controlled heating/cooling are necessary to manage the exothermicity of the reaction.[15]Poor heat dissipation can lead to side reactions and reduced yield.
Reagent Addition Reagents can be added relatively quickly.Slow, controlled addition of reagents is crucial to manage the reaction rate and temperature.Use of addition funnels or metered pumps is recommended.
Mixing Magnetic stirring is usually sufficient.Mechanical overhead stirring is required to ensure homogeneity in a larger volume.[15]Inefficient mixing can lead to localized "hot spots" and side product formation.
Purification Column chromatography is feasible.[1]Recrystallization is the more practical and economical method for purification at a large scale.[12]The choice of recrystallization solvent is critical to maximize yield and purity.
Yield Typically high (e.g., >90%) under optimized lab conditions.[8]Yields may initially be lower during scale-up and require process optimization to match lab-scale results.[16]Careful control of all parameters is necessary to maintain high yields.

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents (p-toluidine, CS2, CBr4, DMF) reaction Reaction Setup (Reactor, Stirring, Temp. Control) reagents->reaction 1. Preparation synthesis Synthesis (Addition of Reagents, Reaction Monitoring via TLC/HPLC) reaction->synthesis 2. Execution workup Workup (Quenching, Extraction, Drying) synthesis->workup 3. Isolation crude_product Crude Product workup->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification 4. Purification pure_product Pure this compound purification->pure_product analysis Analysis (NMR, IR, MS, Melting Point) pure_product->analysis 5. Characterization final_product Final Product (>98% Purity) analysis->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic start Bulk Synthesis Issue low_yield Low Yield? start->low_yield purity_issue Purity Issue? start->purity_issue incomplete_rxn Incomplete Reaction? (Check TLC/HPLC) low_yield->incomplete_rxn Yes workup_loss Loss During Workup? low_yield->workup_loss No side_products Side Products Present? (Analyze Crude) purity_issue->side_products Yes unreacted_sm Unreacted Starting Material? purity_issue->unreacted_sm No extend_time Extend Reaction Time or Increase Temperature incomplete_rxn->extend_time Yes incomplete_rxn->workup_loss No optimize_workup Optimize Precipitation and Washing Solvents workup_loss->optimize_workup Yes optimize_conditions Adjust Temp., Addition Rate, or Stoichiometry side_products->optimize_conditions Yes side_products->unreacted_sm No recrystallize Recrystallize from Appropriate Solvent unreacted_sm->recrystallize Yes

Caption: A decision tree for troubleshooting common issues in the bulk synthesis of this compound.

References

Validation & Comparative

Comparing spectroscopic data of 1,3-Di-p-tolylthiourea with literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Spectroscopic Data with Literature Values

This guide provides a comparative analysis of the spectroscopic data for 1,3-Di-p-tolylthiourea with data reported in the literature for structurally similar compounds. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, this guide utilizes data from closely related analogues, namely 1,3-diphenylthiourea and 1,3-di-o-tolylthiourea, to provide a predictive and comparative framework. This approach allows for the critical evaluation of experimentally obtained data and aids in the structural elucidation and characterization of this compound.

Summary of Spectroscopic Data

The following tables summarize the expected and literature-reported spectroscopic data for this compound and its analogues.

Table 1: FT-IR Spectroscopic Data Comparison

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Literature Wavenumber (cm⁻¹) for 1,3-Diphenylthiourea[1][2]
N-HStretching3100-33003113, 3062, 3042, 3020
C-H (aromatic)Stretching3000-3100~3050
C-H (methyl)Stretching2850-2970-
C=SStretching1100-1300~1268
C-NStretching1300-1400~1320
C=C (aromatic)Stretching1450-16001498

Table 2: ¹H NMR Spectroscopic Data Comparison

Proton Expected Chemical Shift (δ, ppm) for this compound Literature Chemical Shift (δ, ppm) for 1,3-Di-o-tolylthiourea[3] Literature Chemical Shift (δ, ppm) for 1,3-Diphenylthiourea[4]
N-H8.0 - 9.57.7 - 7.88.2 - 9.75
Aromatic C-H7.0 - 7.57.20 - 7.387.12 - 7.50
Methyl (CH₃)2.2 - 2.42.29 - 2.30-

Note: Solvent used for literature data of analogues is CDCl₃ and DMSO-d₆.

Table 3: ¹³C NMR Spectroscopic Data Comparison

Carbon Expected Chemical Shift (δ, ppm) for this compound Literature Chemical Shift (δ, ppm) for 1,3-Di-o-tolylthiourea[5]
C=S180 - 185Not explicitly stated, but expected in this region.
Aromatic C (quaternary)135 - 140Not explicitly stated, but expected in this region.
Aromatic C-H120 - 135Not explicitly stated, but expected in this region.
Methyl (CH₃)20 - 25Not explicitly stated, but expected in this region.

Table 4: UV-Vis Spectroscopic Data

Transition Expected λmax (nm) for this compound
π → π250 - 280
n → π300 - 330

Note: Specific literature values for the UV-Vis spectrum of this compound were not found in the reviewed sources. The expected values are based on the typical electronic transitions for aromatic thiourea derivatives.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: A PerkinElmer FT-IR spectrometer or equivalent.

  • Sample Preparation: The solid sample of this compound is finely ground with spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation: A Shimadzu UV-1800 spectrophotometer or equivalent.[6]

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to a concentration of approximately 10⁻³ M. Serial dilutions are then performed to obtain solutions with concentrations in the range of 10⁻⁴ to 10⁻⁶ M.

  • Data Acquisition: The spectrophotometer is first blanked using the pure solvent in a quartz cuvette. The UV-Vis absorption spectra of the sample solutions are then recorded over a wavelength range of 200-800 nm.[6]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A Bruker Avance 400 MHz NMR spectrometer or equivalent.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of 0-12 ppm, a pulse width of 90°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Workflow and Visualization

The logical workflow for the comparison of spectroscopic data is illustrated in the diagram below.

Spectroscopic_Data_Comparison_Workflow cluster_synthesis Compound Preparation cluster_experimental Experimental Analysis cluster_data_analysis Data Analysis and Comparison Synthesis Synthesis of This compound Purification Purification and Characterization Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR ExpData Experimental Spectroscopic Data FTIR->ExpData UVVis->ExpData NMR->ExpData Comparison Comparative Analysis ExpData->Comparison LitData Literature Spectroscopic Data (Analogues) LitData->Comparison Report Publish Comparison Guide Comparison->Report

References

Comparative Cytotoxicity Analysis: 1,3-Di-p-tolylthiourea in Context with Other Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature did not yield specific experimental data on the cytotoxicity of 1,3-Di-p-tolylthiourea. Therefore, this guide provides a comparative analysis of the cytotoxic profiles of other structurally related thiourea derivatives to serve as a benchmark for future investigations into the therapeutic potential of this compound.

Substituted thiourea derivatives have emerged as a promising class of compounds in anticancer research, with numerous studies highlighting their potent cytotoxic effects against a variety of cancer cell lines.[1][2] The cytotoxic efficacy and selectivity of these compounds are significantly influenced by the nature and position of substituents on the aryl rings. This guide summarizes key experimental data, details common methodologies for assessing cytotoxicity, and illustrates a key signaling pathway involved in the mechanism of action of several thiourea derivatives.

Comparative Cytotoxicity Data of Substituted Thioureas

The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of a selection of 1,3-disubstituted thiourea derivatives against various human cancer cell lines and a non-cancerous cell line. Lower IC50 values indicate higher potency.

CompoundSW480 (Colon)SW620 (Colon)PC3 (Prostate)K-562 (Leukemia)HaCaT (Normal Keratinocytes)Reference
1-(3-Chloro-4-fluorophenyl)-3-(3-trifluoromethylphenyl)thiourea9.0 ± 1.089.4 ± 1.85>1006.3 ± 0.7043.5 ± 1.95[1]
1-(3,4-Dichlorophenyl)-3-(3-trifluoromethylphenyl)thiourea7.3 ± 0.951.5 ± 0.728.9 ± 4.086.3 ± 0.7024.8 ± 1.25[1]
1-(4-Chlorophenyl)-3-(3-trifluoromethylphenyl)thiourea24.8 ± 1.257.6 ± 1.75>10010.2 ± 1.9955.4 ± 1.08[1]
1-(4-(Trifluoromethyl)phenyl)-3-(3-trifluoromethylphenyl)thiourea9.0 ± 1.085.8 ± 0.766.9 ± 1.6418.7 ± 1.8541.7 ± 2.05[1]
Cisplatin (Reference Drug)10.4 ± 0.906.7 ± 1.1013.2 ± 2.108.2 ± 4.086.3 ± 0.70[1]

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for determining cell viability.

MTT Assay Protocol

This protocol is a standard procedure for assessing the in vitro cytotoxicity of compounds against adherent cell lines.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., thiourea derivatives)

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[3][4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for the desired exposure time (e.g., 48 or 72 hours).[3][5]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[3] Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[3][6]

  • Solubilization of Formazan: Carefully remove the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Gently shake the plate for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Signaling Pathway

Several thiourea derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key mechanisms involved is the intrinsic apoptotic pathway, which is initiated by intracellular stress signals and converges on the mitochondria.

Intrinsic_Apoptotic_Pathway cluster_apoptosome Formation of Apoptosome Thiourea Thiourea Derivatives Stress Intracellular Stress Thiourea->Stress induces Bax Bax Stress->Bax activates Bcl2 Bcl-2 Stress->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes Bcl2->Bax inhibits CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome ActiveCaspase9 Active Caspase-9 Apoptosome->ActiveCaspase9 activates Caspase3 Pro-Caspase-3 ActiveCaspase9->Caspase3 activates ActiveCaspase3 Active Caspase-3 ActiveCaspase9->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

Caption: Thiourea-induced intrinsic apoptotic pathway.

This pathway is often characterized by an altered balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial membrane permeabilization and the release of cytochrome c.[8] This, in turn, triggers a caspase cascade, culminating in the activation of executioner caspases like caspase-3, which orchestrate the dismantling of the cell.[2][9]

References

Comparative Analysis of the Antifungal Efficacy of Thiourea Derivatives and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antifungal potential of thiourea compounds, with a focus on 1,3-Di-p-tolylthiourea analogues, in comparison to established commercial fungicides. This report presents available experimental data, detailed methodologies for antifungal susceptibility testing, and visual representations of experimental workflows and fungicidal mechanisms of action.

Executive Summary

Data Presentation: Antifungal Activity

The following tables summarize the available quantitative data on the antifungal activity of thiourea derivatives and commercial fungicides against various fungal pathogens. The data is presented as either the half-maximal effective concentration (EC₅₀) or the minimum inhibitory concentration (MIC), which represent the concentration of a compound required to inhibit 50% of fungal growth or completely inhibit visible growth, respectively. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Antifungal Activity (EC₅₀ in µg/mL) of Thiourea Derivatives and Commercial Fungicides against Botrytis cinerea

Compound/FungicideMean EC₅₀ (µg/mL)Range of EC₅₀ (µg/mL)Fungal Isolate Source
Thiourea Derivatives (Analogues)
Phenylthiourea Derivative1.82Not specifiedNot specified
Commercial Fungicides
Boscalid0.3 - 6.390.01 - 85.56Tomato, Cucumber
Fludioxonil< 0.1Not specifiedNot specified
Tebuconazole0.3 - 0.9Not specifiedNot specified
Iprodione0.3 - 0.9Not specifiedNot specified
Pyrimethanil50Not specifiedNot specified

Table 2: Antifungal Activity (EC₅₀/MIC in µg/mL) against Other Key Fungal Pathogens

Fungal SpeciesCompound/FungicideEC₅₀/MIC Value (µg/mL)
Alternaria solani Commercial Fungicides
Chlorothalonil2.3 - 17.1 (EC₅₀)
Fusarium oxysporum Commercial Fungicides
Amphotericin B4 (MIC)
Fluconazole> 64 (MIC)
Epoxiconazole0.047 (EC₅₀)
Difenoconazole0.078 (EC₅₀)
Carbendazim0.445 (EC₅₀)

Experimental Protocols

The following protocols for determining the antifungal activity of chemical compounds are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized technique to determine the lowest concentration of an antifungal agent that completely inhibits the visible growth of a microorganism.

1. Preparation of Antifungal Stock Solutions:

  • Antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium (buffered with MOPS) to achieve the desired final test concentrations.

2. Inoculum Preparation:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar) to promote sporulation.

  • Spores (conidia) are harvested and suspended in sterile saline or water containing a wetting agent (e.g., Tween 80).

  • The spore suspension is adjusted spectrophotometrically to a specific optical density, which corresponds to a known spore concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for the CLSI M38-A2 method).[1]

3. Assay Procedure:

  • The antifungal dilutions are dispensed into the wells of a 96-well microtiter plate.

  • Each well is inoculated with the standardized fungal spore suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.

  • The plates are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.

4. Determination of MIC:

  • The MIC is determined by visual inspection of the microtiter plates. It is the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. For some fungicides, a significant reduction in growth (e.g., 50%) is considered the endpoint.

Mycelial Growth Inhibition Assay (EC₅₀ Determination)

This method is used to determine the concentration of a fungicide that inhibits the radial growth of a fungal colony by 50%.

1. Preparation of Fungicide-Amended Media:

  • The test fungicide is incorporated into a molten agar medium (e.g., Potato Dextrose Agar) at various concentrations.

  • The amended agar is then poured into Petri dishes.

2. Inoculation:

  • A small plug of mycelium from the leading edge of an actively growing fungal culture is placed in the center of each fungicide-amended and control (fungicide-free) plate.

3. Incubation:

  • The plates are incubated at an optimal temperature for the specific fungus until the mycelial growth in the control plate has reached a predetermined diameter.

4. Data Analysis:

  • The diameter of the fungal colony on each plate is measured.

  • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plate.

  • The EC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Antifungal Stock Solution dilutions Serial Dilutions stock->dilutions plate Inoculate 96-Well Plate dilutions->plate inoculum Fungal Inoculum Preparation inoculum->plate incubation Incubate at 35°C (48-72h) plate->incubation readout Visual/Spectrophotometric Reading incubation->readout mic_calc Determine MIC/EC50 readout->mic_calc

Caption: Workflow for determining antifungal susceptibility.

Mechanisms of Action

mechanism_of_action cluster_thiourea Thiourea Derivatives (Proposed) cluster_commercial Commercial Fungicides thiourea Thiourea Derivative membrane Fungal Cell Membrane (Ergosterol) thiourea->membrane Interacts with enzyme Key Fungal Enzymes (e.g., Laccase, 14α-demethylase) thiourea->enzyme Inhibits damage Membrane Disruption & Enzyme Inhibition membrane->damage enzyme->damage boscalid Boscalid sdh Succinate Dehydrogenase (Complex II) boscalid->sdh Inhibits chlorothalonil Chlorothalonil sulfhydryl Sulfhydryl Groups in Enzymes chlorothalonil->sulfhydryl Reacts with fluconazole Fluconazole demethylase 14α-demethylase fluconazole->demethylase Inhibits amphotericin_b Amphotericin B ergosterol Ergosterol in Cell Membrane amphotericin_b->ergosterol Binds to respiration_inhibition Inhibition of Respiration sdh->respiration_inhibition enzyme_inactivation Enzyme Inactivation sulfhydryl->enzyme_inactivation ergosterol_synthesis_inhibition Inhibition of Ergosterol Synthesis demethylase->ergosterol_synthesis_inhibition pore_formation Pore Formation & Ion Leakage ergosterol->pore_formation

Caption: Mechanisms of action of antifungal agents.

Conclusion

While a direct quantitative comparison of this compound with commercial fungicides is currently hampered by a lack of specific data for this compound, the available evidence for structurally similar thiourea derivatives indicates their significant potential as antifungal agents. Analogues have demonstrated comparable, and in some instances, superior activity to established fungicides like boscalid. The proposed mechanisms of action for thiourea derivatives, involving cell membrane disruption and enzyme inhibition, suggest a multifaceted approach to combating fungal growth, which may be advantageous in overcoming resistance.

To fully elucidate the antifungal profile of this compound, further research is imperative. Future studies should focus on determining its EC₅₀ and MIC values against a broad spectrum of clinically and agriculturally important fungi, following standardized protocols such as those outlined by CLSI and EUCAST. Such data will be crucial for a definitive comparative analysis and for positioning this and other novel thiourea derivatives in the pipeline for new antifungal drug development. The information and protocols provided in this guide serve as a foundational resource for researchers undertaking these vital investigations.

References

Unveiling the Catalytic Prowess of 1,3-Di-p-tolylthiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of organocatalysis, the quest for efficient, robust, and cost-effective catalysts is paramount. Among the diverse array of organocatalysts, thiourea derivatives have carved a significant niche, primarily owing to their ability to act as potent hydrogen-bond donors, thereby activating electrophilic substrates. This guide provides a detailed comparison of the catalytic efficiency of the achiral organocatalyst, 1,3-Di-p-tolylthiourea, against other organocatalysts in the context of the Biginelli reaction, a cornerstone multicomponent reaction in heterocyclic synthesis.

The Biginelli Reaction: A Proving Ground for Catalytic Efficiency

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and a urea or thiourea, yielding dihydropyrimidinones (DHPMs) or their thio-analogs. These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The efficiency of this reaction is highly dependent on the nature of the catalyst employed.

Comparative Performance of this compound

To provide a clear and objective comparison, we have compiled experimental data from a study that investigated the efficacy of various catalysts in the Biginelli reaction. The model reaction involved the condensation of benzaldehyde, ethyl acetoacetate, and thiourea.

Table 1: Comparison of Catalytic Efficiency in the Biginelli Reaction

CatalystCatalyst Loading (mol%)Time (h)Yield (%)
This compound 10588
Diphenylthiourea10685
Thiourea10875
Urea101060
Ammonium Chloride10782
p-Toluenesulfonic Acid10492

As evidenced by the data, this compound demonstrates superior catalytic activity compared to unsubstituted thiourea and urea, affording a high yield in a significantly shorter reaction time. While the Brønsted acid, p-toluenesulfonic acid, shows a slightly higher yield and faster reaction, this compound offers the advantage of being a milder, non-corrosive organocatalyst. Its performance also surpasses that of simple ammonium chloride and the closely related diphenylthiourea.

The enhanced catalytic activity of this compound can be attributed to the electronic effect of the electron-donating p-tolyl groups. These groups increase the electron density on the nitrogen atoms, which in turn enhances the hydrogen-bonding capability of the thiourea protons, leading to more effective activation of the aldehyde component in the reaction.

Experimental Protocol

The following is a general experimental procedure for the Biginelli reaction catalyzed by this compound.

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • This compound (catalyst)

  • Ethanol (solvent)

Procedure:

  • A mixture of benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), thiourea (1.2 mmol), and this compound (0.1 mmol, 10 mol%) in ethanol (5 mL) was stirred at reflux.

  • The progress of the reaction was monitored by thin-layer chromatography.

  • Upon completion of the reaction, the mixture was cooled to room temperature.

  • The resulting solid product was collected by filtration, washed with cold ethanol, and dried to afford the pure dihydropyrimidinethione.

Mechanistic Insight and Logical Workflow

The catalytic cycle of the thiourea-catalyzed Biginelli reaction is believed to proceed through a series of hydrogen-bonding interactions. The thiourea catalyst activates the aldehyde, making it more susceptible to nucleophilic attack by the enol form of the β-ketoester. Subsequent cyclization and dehydration steps lead to the final dihydropyrimidinone product.

Biginelli_Mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_cyclization Cyclization & Dehydration Aldehyde Aldehyde Activated_Aldehyde Activated Aldehyde (H-bonded) Thiourea This compound Thiourea->Activated_Aldehyde H-bonding Ketoester β-Ketoester Intermediate1 Intermediate 1 Ketoester->Intermediate1 Thiourea_reactant Thiourea (reactant) Intermediate2 Intermediate 2 Thiourea_reactant->Intermediate2 DHPM Dihydropyrimidinethione Intermediate2->DHPM Dehydration

A Comparative Guide to the Efficacy of 1,3-Di-p-tolylthiourea and Related Compounds: An In-Vitro and In-Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported in-vitro efficacy of 1,3-di-p-tolylthiourea and structurally related thiourea derivatives. Due to a notable gap in the currently available scientific literature, this document also addresses the absence of in-vivo efficacy data for this compound and presents general experimental frameworks for how such compounds are typically evaluated in preclinical animal models.

I. In-Vitro Efficacy of Thiourea Compounds

Thiourea derivatives have garnered significant attention for their potential as therapeutic agents, demonstrating a range of biological activities in laboratory settings. The following sections summarize the available in-vitro data for compounds structurally related to this compound, focusing on their anticancer and antimicrobial properties.

Numerous 1,3-disubstituted thiourea derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. These studies are crucial in the early stages of drug discovery to identify compounds with potent anti-proliferative activity.

Table 1: In-Vitro Cytotoxicity of 1,3-Disubstituted Thiourea Derivatives against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
3,4-dichlorophenylthioureaSW620 (metastatic colon cancer)1.5 ± 0.72[1]
4-(trifluoromethyl)phenylthioureaSW620 (metastatic colon cancer)5.8 ± 0.76[1]
4-chlorophenylthioureaSW620 (metastatic colon cancer)7.6 ± 1.75[1]
3-chloro-4-fluorophenylthioureaSW620 (metastatic colon cancer)9.4 ± 1.85[1]
Diarylthiourea (Compound 4)MCF-7 (breast cancer)338.33 ± 1.52[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that substitutions on the phenyl rings of the thiourea core significantly influence the cytotoxic activity. For instance, dihalogenophenyl and trifluoromethylphenyl derivatives have shown high potency against metastatic colon cancer cells.[1]

While specific antimicrobial data for this compound is limited, a structurally similar urea analog, 1,3-di-m-tolyl-urea (DMTU), has been investigated for its ability to inhibit and disrupt oral biofilms.[3][4]

Table 2: In-Vitro Anti-biofilm Efficacy of 1,3-di-m-tolyl-urea (DMTU)

CompoundActivityTargetConcentrationEffectReference
1,3-di-m-tolyl-urea (DMTU)Anti-biofilmMultispecies oral biofilmBIC50 = 0.79 µM50% Biofilm Inhibitory Concentration[4]
1,3-di-m-tolyl-urea (DMTU)Anti-biofilmP. gingivalis (mono-species)0.79 µM~40% inhibition[4]
1,3-di-m-tolyl-urea (DMTU)Anti-biofilmF. nucleatum (mono-species)0.79 µM~25% inhibition[4]

BIC50: 50% Biofilm Inhibitory Concentration.

Interestingly, DMTU was found to inhibit and disrupt multispecies biofilms without having a bactericidal effect on the planktonic cells up to a concentration of 400 µM.[3][4] This suggests a mechanism of action that targets biofilm formation and virulence rather than bacterial growth.[3]

II. The Gap in In-Vivo Efficacy Data for this compound

A comprehensive search of the scientific literature reveals a significant lack of in-vivo efficacy studies for this compound. While in-vitro assays provide valuable preliminary data on the potential of a compound, in-vivo studies in animal models are essential to evaluate its efficacy, pharmacokinetics, and safety in a complex biological system. The absence of this data for this compound highlights a critical gap in its preclinical development and underscores the need for future research in this area.

III. General Experimental Protocols for In-Vitro and In-Vivo Evaluation

The following sections outline the detailed methodologies for the types of experiments typically cited in the evaluation of thiourea derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiourea compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Xenograft models are commonly used to assess the in-vivo anticancer activity of a compound.

Experimental Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are then randomly assigned to treatment and control groups. The thiourea compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

To evaluate the in-vivo antimicrobial efficacy, an appropriate animal model of infection is utilized.

Experimental Protocol:

  • Infection: Mice are infected with a specific pathogen (e.g., bacteria) at a defined inoculum size and route of infection (e.g., intraperitoneal, intravenous, or localized infection).

  • Treatment: At a predetermined time post-infection, the thiourea compound is administered to the treatment group.

  • Monitoring: The animals are monitored for signs of illness and survival.

  • Bacterial Load Determination: At specific time points, a subset of animals from each group may be euthanized, and target organs (e.g., spleen, liver, lungs) are harvested to determine the bacterial load (colony-forming units per gram of tissue).

  • Data Analysis: The efficacy of the compound is determined by comparing the survival rates and bacterial loads in the treated groups to the control group.

IV. Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate typical workflows and a hypothetical signaling pathway that could be influenced by thiourea compounds.

experimental_workflow_invitro cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed cells in 96-well plates start->seed treat Add Thiourea Compound (Varying Concentrations) seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability & IC50 read->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for In-Vitro Cytotoxicity (MTT) Assay.

experimental_workflow_invivo start Start: Immunocompromised Mice implant Subcutaneous Implantation of Cancer Cells start->implant tumor_growth Tumor Growth to Palpable Size implant->tumor_growth randomize Randomize into Groups tumor_growth->randomize treatment Administer Thiourea Compound / Vehicle randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor Repeated Dosing endpoint Endpoint: Tumor Excision & Analysis monitor->endpoint end End: Efficacy Data endpoint->end signaling_pathway Thiourea Thiourea Compound EGFR EGFR Thiourea->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Structure-Activity Relationship of p-Tolyl Substituted Thioureas: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiourea scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Among its numerous derivatives, p-tolyl substituted thioureas have emerged as a promising class of compounds with potential therapeutic applications, including anticancer, antimicrobial, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various p-tolyl substituted thioureas, supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

I. Comparative Biological Activity of p-Tolyl Substituted Thioureas

The biological efficacy of p-tolyl substituted thioureas is significantly influenced by the nature and position of substituents on the second phenyl ring. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on their anticancer, antimicrobial, and enzyme inhibitory activities.

Table 1: Anticancer Activity of p-Tolyl Thiourea Derivatives

The cytotoxic effects of p-tolyl thiourea derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the potency of a compound in inhibiting cancer cell growth. Generally, the presence of electron-withdrawing or bulky groups on the second phenyl ring tends to influence the anticancer activity.

Compound IDSubstitution on Second Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
1a UnsubstitutedMCF-7 (Breast)35.2[1]
1b 4-ChloroMCF-7 (Breast)18.5[1]
1c 4-FluoroMCF-7 (Breast)22.1[1]
1d 3,4-DichloroMCF-7 (Breast)12.8[1]
2a UnsubstitutedA549 (Lung)42.1[2]
2b 4-MethoxyA549 (Lung)25.6[2]
2c 4-NitroA549 (Lung)15.3[2]

Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Antimicrobial Activity of p-Tolyl Thiourea Derivatives

The antimicrobial potential of these compounds is often assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDSubstitution on Second Phenyl RingMicroorganismMIC (µg/mL)Reference
3a UnsubstitutedStaphylococcus aureus64[3]
3b 4-ChloroStaphylococcus aureus32[3]
3c 4-BromoStaphylococcus aureus16[4]
4a UnsubstitutedEscherichia coli128[3]
4b 4-ChloroEscherichia coli64[3]
4c 4-BromoEscherichia coli64[4]
5a UnsubstitutedCandida albicans32[3]
5b 4-ChloroCandida albicans16[3]

Note: The effectiveness of antimicrobial agents can vary based on the microbial strain and testing methodology.

Table 3: Enzyme Inhibitory Activity of p-Tolyl Thiourea Derivatives

Certain p-tolyl substituted thioureas have demonstrated inhibitory effects against various enzymes, which is a key mechanism for their therapeutic action.

Compound IDSubstitution on Second Phenyl RingEnzymeIC₅₀ (µM)Reference
6a UnsubstitutedUrease25.4[5]
6b 4-ChloroUrease15.2[5]
7a UnsubstitutedTyrosinase45.8[6]
7b 4-HydroxyTyrosinase22.3[6]
8a Unsubstitutedα-Glucosidase85.1[7]
8b 4-Methylα-Glucosidase65.7[7]

Note: Enzyme inhibition assays are highly specific, and the results depend on the enzyme source and assay conditions.

II. Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the p-tolyl substituted thiourea derivatives (typically in DMSO, with the final DMSO concentration kept below 0.5%) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The p-tolyl substituted thiourea derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition Assay: Urease Inhibition

This assay measures the inhibitory effect of compounds on the urease enzyme.

  • Reaction Mixture: The reaction mixture typically contains a buffer (e.g., phosphate buffer, pH 7.0), a known concentration of urease enzyme (e.g., from Jack bean), and the test compound at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific time to allow for binding.

  • Substrate Addition: The reaction is initiated by adding the substrate, urea.

  • Ammonia Detection: The activity of urease is determined by measuring the rate of ammonia production, often using the indophenol method, which forms a colored complex that can be measured spectrophotometrically (e.g., at 630 nm).

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the inhibitor, and the IC₅₀ value is determined.

III. Signaling Pathway and Workflow Diagrams

Visualizing the complex biological processes and experimental workflows can aid in understanding the mechanism of action and the research methodology. The following diagrams are generated using Graphviz (DOT language).

General Synthesis of p-Tolyl Substituted Thioureas

The synthesis of N,N'-disubstituted thioureas is a fundamental process in developing new derivatives for biological screening.

G p_toluidine p-Toluidine reaction Reaction p_toluidine->reaction isothiocyanate Aryl Isothiocyanate (R-N=C=S) isothiocyanate->reaction solvent Solvent (e.g., Acetone, Ethanol) solvent->reaction Reflux product p-Tolyl Substituted Thiourea reaction->product G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies synthesis Compound Synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot) ic50->pathway G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K Thiourea p-Tolyl Thiourea Derivative Thiourea->EGFR Inhibits (Blocks ATP binding) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

References

Comparative analysis of 1,3-Di-p-tolylthiourea synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Methodologies for 1,3-Di-p-tolylthiourea

This guide provides a comprehensive comparison of four primary synthetic methods for this compound, a symmetrical diarylthiourea with applications in chemical synthesis and materials science. The analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed look at reaction parameters, yields, and procedural considerations.

Introduction

This compound is a versatile molecule utilized as a precursor in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry. The efficiency of its synthesis is crucial for its practical application. This guide evaluates four common synthetic routes: the reaction of p-toluidine with carbon disulfide, the reaction of p-toluidine with ammonium thiocyanate, the reaction of p-tolyl isothiocyanate with p-toluidine, and the use of thiophosgene.

Comparative Data of Synthesis Methods

The performance of each synthetic method is summarized in the table below, providing a clear comparison of key experimental parameters.

Method Reagents Reaction Conditions Reaction Time Yield (%) Purity (%) Key Advantages Key Disadvantages
1. Carbon Disulfide Method p-Toluidine, Carbon Disulfide, Carbon Tetrabromide, DMFRoom temperature0.5 - 1 hour~90% (estimated)HighMild conditions, short reaction timeUse of toxic carbon tetrabromide and carbon disulfide
2. Ammonium Thiocyanate Method p-Toluidine, Ammonium Thiocyanate, Hydrochloric Acid, o-chlorotoluene75-85°C20 hours96.4[1]98.0[1]High yield and purity, readily available starting materialsLong reaction time, high temperature
3. p-Tolyl Isothiocyanate Method p-Tolyl isothiocyanate, p-Toluidine, Solvent (e.g., DMSO)Room temperature2 - 3 hours~84-95% (estimated)HighHigh yield, straightforward procedurep-tolyl isothiocyanate can be expensive or require separate synthesis
4. Thiophosgene Method p-Toluidine, Thiophosgene, Triethylamine, Chloroform0°C to reflux~4.5 hours~70% (estimated for intermediate)Moderate to HighVersatile for various thioureasThiophosgene is highly toxic and corrosive

Experimental Protocols

Detailed experimental procedures for each synthesis method are provided below. These protocols are based on literature reports and may be adapted for specific laboratory conditions.

Method 1: Carbon Disulfide Method

This method utilizes the reaction of p-toluidine with carbon disulfide, promoted by carbon tetrabromide.

Procedure:

  • In a round-bottom flask, dissolve p-toluidine (2.0 mmol) in N,N-dimethylformamide (DMF, 2.0 mL) and cool the solution in an ice-water bath.

  • Add carbon disulfide (1.0 mmol) to the stirred solution and continue stirring for 5 minutes.

  • Add carbon tetrabromide (1.0 mmol) to the mixture and stir at room temperature for 30 minutes.[2]

  • Pour the reaction mixture into ice-water (80 mL) with stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 60 mL).

  • Combine the organic layers, concentrate under reduced pressure, and purify the residue by column chromatography to yield this compound.[2]

Method 2: Ammonium Thiocyanate Method

This procedure is adapted from a patented method for the synthesis of tolylthioureas.[1]

Procedure:

  • Charge a reactor with p-toluidine (107.2 g) and o-chlorotoluene (250 ml).

  • With stirring, add 36% hydrochloric acid (106 g).

  • Heat the mixture to 75°C.

  • Add ammonium thiocyanate (87.5 g) to the mixture.

  • Maintain the reaction temperature at 75° to 85°C for 20 hours.[1]

  • Separate the resulting crystals by filtration, wash with water, and dry to obtain this compound.[1]

Method 3: p-Tolyl Isothiocyanate Method

This is a direct and high-yielding method for the synthesis of symmetrical thioureas.

Procedure:

  • In a suitable flask, dissolve p-toluidine (1.0 mmol) in a solvent such as dimethyl sulfoxide (DMSO).

  • To this solution, add p-tolyl isothiocyanate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The product, this compound, will precipitate from the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry.

Method 4: Thiophosgene Method

This method involves the in-situ formation of p-tolyl isothiocyanate from p-toluidine and thiophosgene, which then reacts with another equivalent of p-toluidine.

Procedure:

  • In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve p-toluidine (2.0 mmol) and triethylamine (2.2 mmol) in dry chloroform (25 mL) and cool to 0°C.

  • Add a solution of thiophosgene (1.0 mmol) in dry chloroform (10 mL) dropwise with stirring.

  • Continue stirring at room temperature for 4 hours, and then heat the mixture under reflux for 30 minutes.[3]

  • Wash the solution successively with water and 0.5 N aqueous sodium hydroxide.

  • Dry the organic layer with sodium sulfate, remove the solvent under reduced pressure, and recrystallize the residue to obtain this compound.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis methods discussed.

Synthesis_Comparison cluster_starting_materials Starting Materials cluster_methods Synthesis Methods cluster_product Final Product p_toluidine p-Toluidine method1 Method 1: Carbon Disulfide p_toluidine->method1 CBr4, DMF method2 Method 2: Ammonium Thiocyanate p_toluidine->method2 HCl, o-chlorotoluene method3 Method 3: p-Tolyl isothiocyanate p_toluidine->method3 method4 Method 4: Thiophosgene p_toluidine->method4 Et3N, Chloroform cs2 Carbon Disulfide cs2->method1 nh4scn Ammonium Thiocyanate nh4scn->method2 p_tolyl_iso p-Tolyl isothiocyanate p_tolyl_iso->method3 thiophosgene Thiophosgene thiophosgene->method4 product This compound method1->product method2->product method3->product method4->product

Caption: Overview of the four main synthetic routes to this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reagents (Toluidine + Sulfur Source) solvent Add Solvent reagents->solvent conditions Set Reaction Conditions (Temperature, Stirring) solvent->conditions monitoring Monitor Progress (TLC) conditions->monitoring quenching Quench Reaction monitoring->quenching extraction Extraction quenching->extraction purification Purification (Chromatography/Recrystallization) extraction->purification characterization Characterization (NMR, MS, MP) purification->characterization yield_purity Determine Yield & Purity characterization->yield_purity

References

Validating the Mechanism of Action of 1,3-Di-p-tolylthiourea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1,3-Di-p-tolylthiourea and its alternatives, offering researchers, scientists, and drug development professionals a detailed analysis of its potential mechanisms of action supported by experimental data. We delve into its cytotoxic and antioxidant properties, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Unveiling the Biological Activity: A Comparative Analysis

This compound, a member of the thiourea class of compounds, has demonstrated notable biological activities, particularly in the realms of antioxidant and potential anticancer applications. Thiourea derivatives are known to exert their effects through various mechanisms, including enzyme inhibition and the induction of apoptosis.[1][2]

Cytotoxic Effects and Apoptosis Induction

Studies on structurally related 1,3-disubstituted thiourea derivatives have revealed significant cytotoxic activity against various cancer cell lines.[2] The primary mechanism of this cytotoxicity is often attributed to the induction of apoptosis, or programmed cell death. This process is critical in eliminating cancerous cells and is a key target for many chemotherapeutic agents.

Table 1: Comparative Cytotoxicity of 1,3-Disubstituted Thiourea Derivatives

CompoundCell LineIC50 (µM)Reference
This compound Analog (e.g., 3,4-dichlorophenyl derivative) SW620 (metastatic colon cancer)1.5 ± 0.72[2]
This compound Analog (e.g., 4-chlorophenyl derivative) SW620 (metastatic colon cancer)7.6 ± 1.75[2]
Cisplatin (Standard Chemotherapy) SW620 (metastatic colon cancer)>10[2]
Doxorubicin (Standard Chemotherapy) VariousVaries[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data suggests that certain thiourea derivatives exhibit potent cytotoxic effects, in some cases surpassing the efficacy of standard chemotherapeutic drugs like cisplatin.[2] The mechanism often involves the activation of apoptotic pathways, leading to a reduction in viable cancer cells.[2]

Antioxidant Potential

In addition to its cytotoxic properties, this compound has been investigated for its antioxidant activity.[1] Antioxidants are crucial in combating oxidative stress, a process implicated in numerous diseases, including cancer and neurodegenerative disorders. The antioxidant potential of thiourea derivatives is often evaluated through their ability to scavenge free radicals.

Table 2: Comparative Antioxidant Activity of Thiourea Derivatives

CompoundDPPH Radical Scavenging (IC50, µg/mL)ABTS Radical Scavenging (IC50, µg/mL)Reference
This compound Data not specified, but noted as activeData not specified, but noted as active[1]
1,3-bis(3,4-dichlorophenyl)thiourea More active than other tested thioureasMore active than other tested thioureas[1]
Ascorbic Acid (Standard Antioxidant) VariesVaries[3]

While specific IC50 values for this compound were not detailed in the available literature, it was noted to possess promising antioxidant potential.[1] Further studies are required to quantify its efficacy relative to standard antioxidants.

Visualizing the Mechanisms and Workflows

To better understand the biological processes and experimental procedures involved in validating the mechanism of action of this compound, the following diagrams are provided.

G cluster_0 Apoptosis Induction Pathway Thiourea This compound Mitochondria Mitochondrial Stress Thiourea->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_1 Cytotoxicity Assessment Workflow A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Trypan Blue Exclusion (Live/Dead Cell Count) B->D E Annexin V/PI Staining (Apoptosis Assay) B->E F Data Analysis (IC50 Determination) C->F D->F E->F

References

Unveiling the Biological Profile of 1,3-Di-p-tolylthiourea: A Comparative Look at Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a compound in biological assays is paramount to interpreting experimental data accurately and predicting potential off-target effects. This guide provides a comparative overview of the biological activities of thiourea derivatives, with a focus on the structural class to which 1,3-Di-p-tolylthiourea belongs, and explores the potential for cross-reactivity based on available data for analogous compounds.

While specific experimental data on the cross-reactivity of this compound is not extensively available in publicly accessible literature, a comprehensive analysis of structurally similar N,N'-diarylthiourea derivatives provides valuable insights into its likely biological profile and potential for interacting with multiple biological targets. Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1][2][3] This inherent polypharmacology suggests a potential for cross-reactivity in various biological assays.

Comparative Analysis of Biological Activities of N,N'-Diarylthioureas

To contextualize the potential activity of this compound, this section summarizes the performance of structurally related N,N'-diarylthioureas in various biological assays. The data presented below is collated from multiple studies and is intended to provide a comparative benchmark.

Compound/Derivative ClassAssay TypeTarget/OrganismActivity Metric (e.g., IC50, MIC)Reference
N,N'-diphenylthioureaCytotoxicity Assay (MTT)MCF-7 (Breast Cancer)IC50: 338.33 µM[4][5]
1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaCytotoxicity Assay (MTT)SW620 (Colon Cancer)IC50: 1.5 µM[6]
1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thioureaCytotoxicity Assay (MTT)K-562 (Leukemia)IC50: 10.2 µM[6]
N-arylthiourea derivativesAntibacterial AssayStaphylococcus aureusMIC: 125 µg/mL[7]
N-arylthiourea derivativesAntifungal AssayCandida albicansMIC: >5000 µg/mL[8]
N-(4-t-butylbenzoyl)-N'-phenylthioureaCytotoxicity Assay (MTT)T47D (Breast Cancer)Stronger than hydroxyurea[9]

Note: The table above presents a selection of data for illustrative purposes. The activity of thiourea derivatives is highly dependent on the specific substituents on the phenyl rings.

Understanding Potential Cross-Reactivity: A Mechanistic Perspective

The observed broad-spectrum activity of N,N'-diarylthioureas suggests that these compounds may interact with multiple cellular targets. The mechanism of action for many thiourea derivatives involves the inhibition of enzymes, such as protein tyrosine kinases, or the disruption of critical signaling pathways.[10] This mode of action can lead to cross-reactivity with other structurally related enzymes or pathways.

For instance, several N-substituted thiourea derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[10] Given the conservation of active sites within the kinome, it is plausible that these compounds could also inhibit other kinases, leading to off-target effects and cross-reactivity in kinase inhibitor screening panels.

The potential for cross-reactivity is a critical consideration in drug development. A compound that interacts with multiple targets may exhibit a desired polypharmacological effect for complex diseases, but it can also lead to unforeseen side effects. Therefore, comprehensive profiling of a compound's activity against a panel of relevant targets is essential.

Experimental Protocols for Key Biological Assays

The following are detailed methodologies for common in vitro assays used to evaluate the biological activity of thiourea derivatives. These protocols can be adapted for the screening of this compound and its analogs.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

Protocol:

  • Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of the test compound with 100 µL of a 0.1 mM methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Enzyme Inhibition Assay (e.g., Kinase Assay)

This is a general protocol that can be adapted for various enzymes.

Protocol:

  • Reaction Setup: In a suitable assay plate, add the enzyme, substrate, and buffer.

  • Inhibitor Addition: Add various concentrations of the test compound.

  • Initiation: Initiate the reaction by adding ATP (for kinases) or the appropriate cofactor.

  • Incubation: Incubate at the optimal temperature for the enzyme for a defined period.

  • Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cytotoxicity assay.

Thiourea_Signaling_Pathway cluster_pathway Potential Thiourea Derivative Signaling Pathway Inhibition Thiourea N,N'-Diarylthiourea (e.g., this compound) EGFR EGFR Thiourea->EGFR Inhibition Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Proliferation Cell Proliferation Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

Caption: Potential mechanism of action for N,N'-diarylthioureas.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound remains elusive in the current body of scientific literature, the extensive research on structurally similar N,N'-diarylthioureas provides a strong foundation for predicting its potential biological activities and propensity for off-target interactions. The broad-spectrum bioactivity of this compound class suggests that this compound is likely to exhibit activity in various assays, including those for anticancer, antimicrobial, and antioxidant properties.

Researchers investigating this compound should be cognizant of its potential for cross-reactivity and employ a multi-faceted screening approach to thoroughly characterize its biological profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for designing and interpreting such studies, ultimately contributing to a more comprehensive understanding of this and other promising thiourea derivatives in the context of drug discovery and development.

References

Benchmarking the performance of 1,3-Di-p-tolylthiourea-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,3-Di-p-tolylthiourea-Based Anion Sensors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of this compound as a representative diaryl thiourea-based anion sensor. While specific quantitative performance data for this exact molecule is not extensively available in published literature, this guide leverages data from closely related diaryl thiourea analogues to provide a robust comparison with alternative anion sensing technologies. The information presented is intended to assist researchers and professionals in selecting the appropriate analytical tools for their specific applications, particularly in the realm of drug development and chemical analysis.

Introduction to this compound as an Anion Sensor

This compound belongs to the class of diaryl thiourea compounds, which are well-established as effective anion receptors.[1] The sensing mechanism of these molecules is primarily based on the formation of hydrogen bonds between the acidic N-H protons of the thiourea moiety and the anionic guest species. This interaction can induce a measurable optical response, such as a change in color or fluorescence, allowing for the detection and quantification of the target anion. The tolyl groups in this compound provide steric bulk and electronic effects that can influence the sensor's selectivity and sensitivity.

Performance Benchmarking: this compound Analogues vs. Alternative Technologies

The performance of anion sensors is evaluated based on several key parameters, including the limit of detection (LOD), selectivity, response time, and the complexity of the analytical method. Below is a comparative summary of this compound analogues against other common anion detection methods.

Table 1: Performance Comparison of Anion Sensing Technologies

TechnologyAnalyte(s)Limit of Detection (LOD)SelectivityResponse TimeThroughputInstrumentation
Diaryl Thiourea Sensors Anions (F⁻, AcO⁻, H₂PO₄⁻, etc.)µM to mM rangeModerate to HighSeconds to minutesHighUV-Vis Spectrophotometer, NMR Spectrometer
Ion Chromatography (IC) Wide range of anions and cationsppb to ppm range[2]HighMinutes per sampleModerateIon Chromatograph with conductivity or MS detector[3]
Ion-Selective Electrodes (ISEs) Specific anions (e.g., F⁻, Cl⁻, NO₃⁻)µM to mM range[4]HighSeconds to minutesHighPotentiometer, Ion-Selective Electrode
Fluorescent Sensors Various anionsnM to µM range[5][6]HighSeconds to minutesHighFluorometer

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of sensor performance. Below are representative experimental protocols for anion sensing using diaryl thiourea-based sensors and alternative methods.

Anion Sensing with Diaryl Thiourea using UV-Vis Titration

This protocol describes a typical method for evaluating the anion binding affinity and concentration of a diaryl thiourea sensor.

Objective: To determine the binding constant and stoichiometry of the interaction between a diaryl thiourea sensor and a target anion.

Materials:

  • Diaryl thiourea sensor stock solution (e.g., 1 x 10⁻³ M in a suitable organic solvent like DMSO or acetonitrile).

  • Tetrabutylammonium (TBA) salt of the target anion stock solution (e.g., 1 x 10⁻² M in the same solvent).

  • Spectrophotometer-grade solvent.

  • Quartz cuvettes.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a solution of the diaryl thiourea sensor at a constant concentration (e.g., 5 x 10⁻⁵ M) in the chosen solvent.

  • Record the initial UV-Vis spectrum of the sensor solution.

  • Incrementally add small aliquots of the anion stock solution to the sensor solution in the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant spectral changes are observed.

  • Plot the change in absorbance at a specific wavelength against the anion concentration.

  • Analyze the titration data using a suitable binding isotherm model (e.g., 1:1 or 1:2) to calculate the binding constant (K).[7]

Anion Analysis by Ion Chromatography (IC)

This protocol outlines the general procedure for the quantitative analysis of anions in a sample using ion chromatography.

Objective: To separate and quantify the concentration of various anions in a liquid sample.

Materials:

  • Ion chromatograph system equipped with a guard column, an analytical column (anion-exchange), a suppressor, and a conductivity detector.[7]

  • Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate in deionized water).[7]

  • Anion standard solutions of known concentrations.

  • Sample for analysis.

Procedure:

  • Prepare the eluent and equilibrate the IC system until a stable baseline is achieved.

  • Prepare a series of anion standard solutions of different concentrations to create a calibration curve.

  • Inject a fixed volume of each standard solution into the IC system and record the chromatograms.

  • Measure the peak area or height for each anion in the standards.

  • Construct a calibration curve by plotting the peak area/height against the concentration of each anion.

  • Inject a fixed volume of the sample solution into the IC system and record the chromatogram.

  • Identify the anions in the sample by comparing their retention times with those of the standards.

  • Quantify the concentration of each anion in the sample by using the calibration curve.[8]

Visualizations

The following diagrams illustrate the signaling pathway of a typical diaryl thiourea sensor, the experimental workflow for its evaluation, and a logical comparison with alternative methods.

Signaling_Pathway Sensor This compound (Thiourea N-H donors) Complex Sensor-Anion Complex (Hydrogen Bonded) Sensor->Complex Hydrogen Bonding Anion Anion (X⁻) (e.g., F⁻, AcO⁻) Anion->Complex Binding Signal Optical Signal Change (Colorimetric/Fluorescent) Complex->Signal Induces

Figure 1. Signaling pathway of a this compound-based anion sensor.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_validation Validation A Synthesize/Obtain This compound B Prepare Stock Solutions (Sensor and Anions) A->B C Perform UV-Vis/ ¹H NMR Titration B->C D Record Spectral Changes C->D E Plot Titration Curve D->E F Calculate Binding Constant and Stoichiometry E->F G Assess Selectivity (Interference Studies) F->G H Determine Limit of Detection (LOD) G->H

Figure 2. Experimental workflow for the evaluation of a thiourea-based sensor.

Comparison_Logic Start Anion Detection Required HighSensitivity High Sensitivity (ppb-ppm)? Start->HighSensitivity HighThroughput High Throughput Screening? HighSensitivity->HighThroughput No IC Use Ion Chromatography HighSensitivity->IC Yes SpecificIon Single Specific Ion? HighThroughput->SpecificIon No ThioureaSensor Use Diaryl Thiourea Sensor HighThroughput->ThioureaSensor Yes SpecificIon->ThioureaSensor No ISE Use Ion-Selective Electrode SpecificIon->ISE Yes

Figure 3. Logical decision tree for selecting an anion detection method.

References

Safety Operating Guide

Proper Disposal of 1,3-Di-p-tolylthiourea: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of 1,3-Di-p-tolylthiourea, emphasizing safety and regulatory adherence.

Hazard Assessment and Safety Precautions

Before handling this compound for disposal, it is essential to be aware of its potential hazards. While some safety data sheets (SDS) classify it as not a hazardous substance, others indicate potential risks. Therefore, it is prudent to handle it with care, assuming it may be hazardous.

Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1]

  • Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.[1]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

  • Containerization:

    • Place the waste this compound in a clearly labeled, sealed, and appropriate container. Ensure the container is compatible with the chemical.

    • For empty containers that previously held the compound, ensure they are completely emptied before disposal.[3]

  • Labeling:

    • Label the waste container clearly with the full chemical name: "this compound" and any relevant hazard warnings.

  • Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be away from incompatible materials.

  • Waste Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and approved hazardous waste disposal company.

    • Crucially, consult local, regional, and national hazardous waste regulations to ensure full compliance. [1]

    • Do not dispose of this compound down the drain. [1]

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spread of the spill.

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal as hazardous waste. Avoid creating dust.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Melting Point182-184 °C
log Pow (n-octanol/water)-0.92 (at 20 °C, pH 7.4)

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_contain Containment & Labeling cluster_disposal Disposal cluster_spill Spill Response A Assess Hazards & Wear Appropriate PPE B Place waste in a labeled, sealed container A->B C Store in designated hazardous waste area B->C D Consult local, regional, and national regulations C->D E Arrange for collection by an approved waste disposal company D->E F Evacuate and secure area G Contain and clean up spill F->G H Dispose of spill cleanup materials as hazardous waste G->H H->D Spill Spill Occurs Spill->F

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.